molecular formula 2C26H30N2O.4ClH.H2O B1178325 Transbond CAS No. 135669-49-7

Transbond

Cat. No.: B1178325
CAS No.: 135669-49-7
Attention: For research use only. Not for human or veterinary use.
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Description

The Transbond product line comprises a range of light-cure adhesives and primers specifically formulated for orthodontic bonding research. The flagship product, 3M™ this compound™ XT Light Cure Adhesive, is designed for the direct bonding of metal and ceramic brackets to tooth surfaces in a controlled, dry environment . Its viscosity is engineered to prevent adhesive run-on and facilitate precise bracket positioning, enabling easy clean-up of excess material prior to curing . This adhesive provides immediate bond strength, allowing for archwire tie-in shortly after light curing, which is a key feature for studying procedural efficiency . For complete system performance, 3M™ this compound™ XT Light Cure Adhesive Primer is used as a wetting agent, applied as a thin, uniform film on air-dried teeth to create a reliable bonding surface . Research into moisture-tolerant bonding is supported by products like this compound™ PLUS Color Change Adhesive, which offers bond strength comparable to the XT variant while providing visual cues through color change to enhance the study of bracket positioning and flash clean-up . Available in various delivery systems including syringes and capsules, these products are intended for research, development, and quality testing of orthodontic materials and methods . FOR RESEARCH USE ONLY (RUO). NOT INTENDED FOR DIAGNOSTIC OR CLINICAL USE IN HUMANS OR ANIMALS.

Properties

CAS No.

135669-49-7

Molecular Formula

2C26H30N2O.4ClH.H2O

Synonyms

Transbond

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Transbond™ Orthodontic Adhesives: Chemical Composition and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition and physicochemical properties of the 3M™ Transbond™ series of orthodontic adhesives. The information is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require a deep understanding of these materials for in-vitro and in-vivo studies, as well as for the development of new dental materials and therapeutics.

Chemical Composition of this compound™ Adhesives

The this compound™ family of orthodontic adhesives is primarily based on a resin matrix of methacrylate (B99206) monomers, incorporated with various inorganic fillers to enhance their mechanical properties. While the exact proprietary formulations are not fully disclosed, the core chemical constituents are well-documented in scientific literature and safety data sheets.

The principal monomer in many this compound™ products is Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA) , a high molecular weight monomer known for its excellent mechanical strength and low polymerization shrinkage. To modulate the viscosity and improve handling characteristics, Bis-GMA is often blended with Triethylene glycol dimethacrylate (TEGDMA) , a lower molecular weight, less viscous monomer that enhances cross-linking density.

The filler systems are crucial for reinforcing the resin matrix and controlling the material's handling properties. These typically consist of silane-treated inorganic particles, which promotes a strong interfacial bond between the filler and the resin.

Below is a summary of the known chemical components for various this compound™ products:

Product FamilyKey MonomersKey Fillers/Additives
This compound™ XT Bisphenol A glycidyl methacrylate (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA)Silane-treated quartz
This compound™ Plus Color Change Bisphenol A glycidyl methacrylate (Bis-GMA) and other hydrophilic monomersSilane-treated quartz, reacted glass with hydrolyzed silane
This compound™ Supreme LV Not explicitly stated, but likely a blend of dimethacrylate monomersSilica and zirconia nanofillers (5 to 75 nm particle size)[1]
This compound™ MIP Primer 2-hydroxyethyl methacrylate (HEMA), Bisphenol A diglycidyl ether dimethacrylate (BisGMA)Ethanol (as a solvent)

Physicochemical Properties

The clinical success of an orthodontic adhesive is dictated by its physical and chemical properties. These properties are determined by the specific formulation of monomers, fillers, and initiators.

Physical Properties

The following table summarizes key physical properties of various this compound™ adhesives as reported in the scientific literature. It is important to note that values can vary depending on the specific experimental methodology, testing conditions, and storage of the materials.

PropertyThis compound™ XTThis compound™ Plus Color ChangeThis compound™ Supreme LVTest Method Reference
Shear Bond Strength (MPa) 15.51 (on enamel)[2]Comparable to this compound™ XT12.59 ± 2.79ISO 29022[2]
Viscosity High viscosity, designed to prevent run-on[3]Similar consistency to this compound™ XT[4]Low viscosity, flowable[1]Rotational Rheometry
Curing Time 20 seconds (light intensity of 500 mW/cm²)Light cure10 seconds per side (mesial and distal)Manufacturer's recommendation
Density (g/cm³) 1.95[5]2.1Not Available-
Water Solubility Negligible[5]LowNot Available-
Chemical Properties
PropertyDescription
Chemical Stability Stable under normal conditions. Should be stored away from light to prevent premature polymerization.
Hazardous Reactions Hazardous polymerization will not occur under normal storage and handling conditions.
Incompatible Materials None generally known.
Degree of Conversion The degree of conversion from monomer to polymer upon light curing is a critical factor influencing the final mechanical properties and biocompatibility. Studies have shown that for this compound XT, a curing time of 6 to 9 seconds with a high-intensity light (1600 mW/cm²) results in a significant improvement in the degree of conversion.[6]

Adhesion Mechanism

The adhesion of this compound™ adhesives to the tooth structure is a complex process involving both micromechanical interlocking and chemical interactions.

Adhesion to Enamel

Adhesion to enamel is primarily achieved through a process of micromechanical interlocking . The process begins with acid etching of the enamel surface, typically with 35-37% phosphoric acid. This creates microporosities in the enamel surface by selectively dissolving the hydroxyapatite (B223615) crystals. The low-viscosity adhesive primer then penetrates these microporosities. Upon polymerization (curing), the resin solidifies within these irregularities, forming resin tags that mechanically lock the adhesive to the enamel.

Adhesion to Dentin

Adhesion to dentin is more challenging due to its higher organic and water content. The primary mechanism of adhesion to dentin is the formation of a hybrid layer . This is an acid-resistant, resin-infiltrated layer that is a mixture of the adhesive and demineralized dentin.[7][8]

The process involves the following steps:

  • Acid Etching: The dentin surface is treated with an acid to remove the smear layer and demineralize the superficial dentin, exposing a network of collagen fibrils.

  • Priming: A primer, such as this compound™ MIP, which contains hydrophilic monomers like HEMA dissolved in a solvent, is applied. The primer wets the exposed collagen network and facilitates the penetration of the adhesive resin.

  • Adhesive Application: The adhesive resin, containing monomers like Bis-GMA, is applied and penetrates the primed collagen network.

  • Polymerization: Upon light curing, the adhesive polymerizes within the collagen network, forming the hybrid layer. This layer creates a strong and durable bond between the dentin and the restorative material.

The chemical interaction between the functional monomers in the adhesive and the calcium ions in the hydroxyapatite of the tooth structure can also contribute to the overall bond strength.[9][10]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the properties of this compound™ adhesives.

Shear Bond Strength Testing

Objective: To determine the adhesive strength of the material to a substrate (enamel or dentin).

Protocol based on ISO 29022:

  • Specimen Preparation: Extracted human or bovine teeth are embedded in acrylic resin, and the enamel or dentin surface is ground flat and polished.

  • Etching and Bonding: The prepared tooth surface is etched with 37% phosphoric acid, rinsed, and dried. The this compound™ primer and adhesive are applied according to the manufacturer's instructions, and a bracket is bonded to the surface.

  • Curing: The adhesive is light-cured for the recommended time.

  • Storage: The bonded specimens are stored in water at 37°C for 24 hours.

  • Testing: A shear load is applied to the base of the bracket using a universal testing machine at a crosshead speed of 0.5 mm/min until failure.

  • Data Analysis: The shear bond strength is calculated in megapascals (MPa) by dividing the failure load by the bracket base area.

Degree of Conversion (DC) Measurement

Objective: To quantify the percentage of monomer double bonds that have been converted to single bonds during polymerization.

Protocol using Fourier Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of the uncured adhesive is placed on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

  • Initial Spectrum: An initial spectrum of the uncured material is recorded.

  • Curing: The adhesive is light-cured directly on the ATR crystal for a specified time.

  • Final Spectrum: A final spectrum of the cured material is recorded.

  • Data Analysis: The DC is calculated by comparing the peak height of the aliphatic C=C absorption peak (around 1638 cm⁻¹) against an internal standard peak (e.g., the aromatic C=C peak at around 1608 cm⁻¹) in the cured and uncured spectra.[11][12]

Viscosity Measurement

Objective: To determine the flow characteristics of the adhesive.

Protocol using a Rotational Rheometer:

  • Instrument Setup: A rotational rheometer with a parallel plate or cone-and-plate geometry is used.

  • Sample Loading: A sample of the uncured adhesive is placed between the plates.

  • Testing: The viscosity is measured as a function of shear rate at a controlled temperature (e.g., 25°C). The test can be performed in either a steady-state or oscillatory mode.

  • Data Analysis: The viscosity is reported in Pascal-seconds (Pa·s) at a specific shear rate.

Visualizations

Adhesion to Enamel Workflow

adhesion_to_enamel cluster_enamel Enamel Surface cluster_procedure Bonding Procedure cluster_result Result Enamel Intact Enamel Etching Acid Etching (Phosphoric Acid) Enamel->Etching Microporosities Creation of Microporosities Etching->Microporosities Dissolves Hydroxyapatite Priming Primer Application Adhesive Adhesive Application Priming->Adhesive Curing Light Curing Adhesive->Curing ResinTags Formation of Resin Tags Curing->ResinTags Polymerization Microporosities->Priming BondedBracket Bonded Bracket ResinTags->BondedBracket Micromechanical Interlock hybrid_layer_formation Dentin Dentin with Smear Layer AcidEtch 1. Acid Etching Dentin->AcidEtch ExposedCollagen Exposed Collagen Network (Demineralized Dentin) AcidEtch->ExposedCollagen Removes smear layer & demineralizes PrimerApp 2. Primer Application (e.g., this compound MIP with HEMA) ExposedCollagen->PrimerApp InfiltratedCollagen Primer Infiltrated Collagen Network PrimerApp->InfiltratedCollagen Wets collagen AdhesiveApp 3. Adhesive Application (e.g., this compound XT with Bis-GMA) InfiltratedCollagen->AdhesiveApp ResinInfiltrated Resin Monomer Infiltration AdhesiveApp->ResinInfiltrated Penetrates network LightCure 4. Light Curing ResinInfiltrated->LightCure HybridLayer Hybrid Layer Formation (Polymerized Resin-Collagen Matrix) LightCure->HybridLayer Polymerization & Interlocking

References

In-Depth Technical Guide: Transbond XT Orthodontic Adhesive

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Transbond XT, a light-cure orthodontic adhesive manufactured by 3M. The information is compiled for researchers, scientists, and drug development professionals, presenting key data on its composition, physical and chemical properties, biocompatibility, and mechanical performance. Detailed experimental protocols derived from scientific literature are also included to facilitate further research and development.

Composition

This compound XT is a composite resin-based adhesive. The primary components of the this compound XT Light Cure Adhesive and the associated Primer are detailed below.

Table 1: Composition of this compound XT Light Cure Adhesive

ComponentCAS NumberPercentage by Weight (%)
Silane Treated Quartz100402-78-670 - 80
Bisphenol A Diglycidyl Ether Dimethacrylate (BisGMA)1565-94-210 - 20
Bisphenol A Bis(2-Hydroxyethyl Ether) Dimethacrylate24448-20-25 - 10
Silane Treated Silica68611-44-9< 2

Table 2: Composition of this compound XT Primer [1]

ComponentCAS NumberPercentage by Weight (%)
Bisphenol A Diglycidyl Ether Dimethacrylate (BisGMA)1565-94-245 - 55
Triethylene Glycol Dimethacrylate (TEGDMA)109-16-045 - 55
4-(Dimethylamino)-Benzeneethanol50438-75-0< 0.5

Physical and Chemical Properties

The physical and chemical characteristics of this compound XT Light Cure Adhesive are summarized from its Safety Data Sheet.

Table 3: Physical and Chemical Properties of this compound XT Light Cure Adhesive [2]

PropertyValue
Physical State Liquid (Paste)
Color Tooth-colored
Odor Slight acrylic
pH Not Applicable
Melting Point Not Applicable
Boiling Point No Data Available
Flash Point No flash point
Density 1.95 g/cm³
Specific Gravity 1.95 (Water = 1)
Solubility in Water Negligible
Vapor Pressure Not Applicable
Vapor Density Not Applicable
Viscosity Not Applicable

Biocompatibility

The biocompatibility of this compound XT has been a subject of various in vitro and in vivo studies, with some conflicting results.

Some in vitro studies have indicated that this compound XT may exhibit cytotoxic effects. For instance, one study reported that while this compound XT showed better biocompatibility compared to other adhesives like MonoLok® and Light Bond®, another found it to be cytotoxic to L929 fibroblasts after 24 hours of exposure.[3][4] In vivo studies in rats have also suggested that this compound XT may elicit a more significant inflammatory response compared to other orthodontic adhesives, indicating lower biocompatibility.[5][6][7]

It is hypothesized that the release of unpolymerized monomers, such as HEMA and BisGMA, from the adhesive matrix could contribute to these cytotoxic and inflammatory responses.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay

Below is a generalized protocol for assessing the in vitro cytotoxicity of this compound XT based on methodologies described in the literature.[3]

Objective: To evaluate the cytotoxic potential of this compound XT on a relevant cell line (e.g., human gingival fibroblasts).

Materials:

  • This compound XT Light Cure Adhesive and Primer

  • Human gingival fibroblasts (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 24-well cell culture plates

  • Sterile plastic coverslips

  • Light-curing unit

  • Cell viability assay kit (e.g., Calcein AM/Ethidium Homodimer-1)

  • Fluorescence microscope

Methodology:

  • Cell Seeding: Seed human gingival fibroblasts into 24-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Sample Preparation: Apply this compound XT adhesive to sterile plastic coverslips and light-cure according to the manufacturer's instructions.

  • Co-culture: Gently place the cured this compound XT samples into the wells containing the cultured cells.

  • Incubation: Incubate the cells with the this compound XT samples for 48 hours.[3]

  • Viability Staining: After incubation, remove the culture medium and rinse the cells with phosphate-buffered saline (PBS). Stain the cells with a solution containing Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells) for 45 minutes at 37°C.[3]

  • Microscopic Analysis: Visualize and capture images of the stained cells using a fluorescence microscope.

  • Data Analysis: Quantify the number of live and dead cells to determine the percentage of cell viability. Compare the results with a control group (cells cultured without the adhesive).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Gingival Fibroblasts in 24-well plate C Co-culture Cells with This compound XT for 48h A->C B Prepare Cured This compound XT Samples B->C D Stain with Calcein AM & Ethidium Homodimer-1 C->D E Fluorescence Microscopy D->E F Quantify Live/Dead Cells E->F G Calculate Cell Viability (%) F->G

In Vitro Cytotoxicity Assay Workflow

Mechanical Properties: Shear Bond Strength

This compound XT is known for its high bond strength, which is crucial for the clinical success of orthodontic treatments.[8] The shear bond strength (SBS) of this compound XT has been extensively evaluated in numerous studies.

Table 4: Shear Bond Strength of this compound XT (Selected Studies)

StudySubstrateMean Shear Bond Strength (MPa)
G. B. de Souza et al. (2014)Bovine Enamel13.067
Al-Saleh et al. (2020)Human Enamel23.8 (at 30 min), 25.7 (at 24h)
Al-Anezi (2016)Human EnamelVaried with curing time (e.g., ~18 MPa at 10s)
Reddy et al. (2018)Human Enamel~20

Note: The shear bond strength values can vary depending on the experimental setup, substrate, and testing parameters.

Experimental Protocol: Shear Bond Strength Testing

The following is a generalized protocol for determining the shear bond strength of this compound XT.[9][10]

Objective: To measure the force required to debond an orthodontic bracket bonded to a tooth surface with this compound XT.

Materials:

  • Extracted human premolars (or other suitable teeth)

  • This compound XT Light Cure Adhesive and Primer

  • Orthodontic brackets

  • 37% Phosphoric acid etchant

  • Light-curing unit

  • Universal testing machine with a shear loading fixture

  • Stereomicroscope

Methodology:

  • Tooth Preparation: Embed the root of each tooth in acrylic resin, leaving the crown exposed. Clean and polish the buccal surface of the crown.

  • Etching: Apply 37% phosphoric acid to the enamel surface for 30 seconds, then rinse with water for 20 seconds and dry with oil-free air until the surface appears frosty white.[9]

  • Primer Application: Apply a thin layer of this compound XT primer to the etched enamel and light-cure for 10 seconds.[9]

  • Bracket Bonding: Apply this compound XT adhesive to the base of an orthodontic bracket and press it firmly onto the primed tooth surface. Remove any excess adhesive.

  • Light Curing: Light-cure the adhesive according to the manufacturer's instructions (e.g., for 10 seconds from each of the mesial, distal, gingival, and incisal aspects).

  • Storage: Store the bonded specimens in distilled water at 37°C for 24 hours.

  • Shear Bond Strength Testing: Mount the specimen in a universal testing machine. Apply a shear force to the bracket base at a crosshead speed of 0.5 mm/min until debonding occurs.[11]

  • Data Recording: Record the peak load at failure in Newtons (N) and calculate the shear bond strength in megapascals (MPa) by dividing the force by the bracket base area.

  • Adhesive Remnant Index (ARI) Scoring: Examine the debonded tooth surface and bracket base under a stereomicroscope to assess the amount of adhesive remaining, using the ARI scale.

G cluster_prep Sample Preparation cluster_testing Testing & Analysis A Embed Tooth in Resin B Etch Enamel with 37% Phosphoric Acid A->B C Apply & Cure This compound XT Primer B->C D Bond Bracket with This compound XT Adhesive C->D E Light Cure Adhesive D->E F Store in Water at 37°C for 24 hours E->F G Mount in Universal Testing Machine F->G H Apply Shear Force until Debonding G->H I Record Peak Load (N) H->I J Calculate SBS (MPa) I->J K Determine ARI Score J->K

Shear Bond Strength Testing Workflow

Safety Information

The Safety Data Sheet (SDS) for this compound XT provides important information regarding its potential hazards and safe handling.

Table 5: Hazard Identification and First Aid Measures for this compound XT Light Cure Adhesive [2]

Hazard StatementPrecautionary MeasuresFirst Aid
May cause an allergic skin reaction.Wear protective gloves. Contaminated work clothing should not be allowed out of the workplace.IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.
Causes serious eye irritation.Wash hands thoroughly after handling.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
May cause respiratory irritation.Use only outdoors or in a well-ventilated area.IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
May be harmful if swallowed.Do not eat, drink or smoke when using this product.IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

For detailed safety information, always refer to the latest Safety Data Sheet provided by the manufacturer.

References

An In-depth Technical Guide to the Core Active Ingredients in Transbond™ Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary active ingredients in the 3M Transbond™ series of orthodontic adhesives. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the chemical composition, experimental analysis, and biological interactions of these materials.

Core Chemical Composition

The this compound™ adhesive system, including popular variants like this compound™ XT, is primarily composed of a resin-based composite material. The principal active ingredients are methacrylate (B99206) monomers and inorganic fillers. These components work in concert to provide the necessary physical and handling properties for orthodontic applications.

The adhesive's matrix is predominantly formed by a mixture of Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA) .[1] Bis-GMA is a high molecular weight monomer that provides strength and low polymerization shrinkage to the adhesive. TEGDMA is a low-viscosity monomer that is added to reduce the viscosity of the Bis-GMA, improving the handling characteristics of the adhesive paste.[2][3]

To enhance its mechanical properties, the resin matrix is reinforced with an inorganic filler, typically silane-treated quartz or silica .[1] The silane (B1218182) treatment of the filler particles improves the bond between the inorganic filler and the organic resin matrix, contributing to the overall strength and durability of the adhesive.

The primer accompanying the adhesive, such as that in the this compound™ XT kit, often contains a different set of active ingredients to facilitate bonding to the tooth enamel. For instance, this compound™ MIP (Moisture Insensitive Primer) contains Ethyl Alcohol , Bis-GMA , 2-Hydroxyethyl methacrylate (HEMA) , and a copolymer of itaconic and acrylic acid .

Quantitative Composition of this compound™ Variants

The following tables summarize the quantitative composition of various this compound™ adhesives and primers as reported in their Safety Data Sheets (SDS) and related literature.

Table 1: Composition of this compound™ LR Light Cure Adhesive

IngredientCAS NumberPercentage by Weight
Silane Treated Quartz100402-78-675 - 85%
Bisphenol A Diglycidyl Ether Dimethacrylate1565-94-25 - 15%
Triethylene Glycol Dimethacrylate109-16-05 - 15%
Dichlorodimethylsilane Reaction Product with Silica68611-44-9< 2%
Diphenyliodonium Hexafluorophosphate58109-40-3< 0.1%

Source: Material Safety Data Sheet, this compound LR Light Cure Adhesive (712-038)

Table 2: Composition of this compound™ MIP Moisture Insensitive Primer

IngredientCAS NumberPercentage by Weight
Ethyl Alcohol64-17-530 - 40%
Bisphenol A Diglycidyl Ether Dimethacrylate1565-94-215 - 25%
2-Hydroxyethyl Methacrylate (HEMA)868-77-910 - 20%
Copolymer of Itaconic and Acrylic Acid25948-33-85 - 15%
2-Hydroxy-1,3-Dimethacryloxypropane1830-78-05 - 15%
Diurethane Dimethacrylate72869-86-41 - 10%
Water7732-18-51 - 10%

Source: Material Safety Data Sheet, 3M Unitek this compound MIP Moisture Insensitive Primer (712-021, 712-025)[4]

Experimental Protocols for Analysis

The characterization of this compound™ adhesives involves a variety of experimental protocols to assess their chemical and physical properties, as well as their biological compatibility.

Analysis of Monomer Leaching

A critical aspect of evaluating resin-based dental materials is the quantification of leached residual monomers after polymerization, as these can have biological effects.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Elution

  • Sample Preparation:

    • Prepare disc-shaped samples of cured this compound™ XT adhesive with a diameter of 10 mm and a thickness of 1 mm.

    • Polymerize the samples using a standard dental curing light (e.g., 3M ESPE Elipar S10 LED lamp) with a power of 1200 mW/cm² for 20 seconds.[5][6]

  • Immersion:

    • Immerse each cured sample in 0.4 ml of MilliQ water in a glass tube, following ISO 10993-12 standards.[5][6]

    • Incubate the samples at 37°C for 24 hours.[5][6]

  • Sample Processing:

    • After incubation, remove the adhesive samples and lyophilize the aqueous eluate.[5][6]

  • GC-MS Analysis:

    • Analyze the composition of the lyophilized residue using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • Identify and quantify the leached components, such as TEGDMA, camphorquinone (B77051) (a photoinitiator), and other additives or contaminants.[5][6]

Assessment of Cytotoxicity

The biological safety of this compound™ adhesives is evaluated through in vitro cytotoxicity assays.

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture human oral fibroblasts or other relevant cell lines (e.g., L929) in 96-well tissue culture plates.

  • Eluate Preparation:

    • Prepare eluates of the cured adhesive by incubating the material in a cell culture medium for various time points (e.g., 1, 3, 5, and 7 days).

  • Cell Exposure:

    • Expose the cultured cells to the adhesive eluates for a specified period (e.g., 24 hours).

  • MTT Assay:

    • After exposure, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

    • Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

    • Cell viability is expressed as a percentage relative to a negative control.[7]

Protocol: Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

  • Cell Culture and Exposure:

    • Follow the same procedure as for the MTT assay to culture and expose cells to the adhesive eluates.

  • LDH Measurement:

    • After the exposure period, collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

    • Higher LDH activity indicates greater cell membrane damage and cytotoxicity.[8][9]

Determination of Degree of Conversion

The extent of polymerization, or degree of conversion (DC), is a crucial factor influencing the mechanical properties and biocompatibility of the adhesive.

Protocol: Fourier-Transform Infrared Spectroscopy (FTIR) for Degree of Conversion

  • Sample Preparation:

  • FTIR Analysis (Uncured):

    • Obtain the infrared spectrum of the uncured sample using an FTIR spectrometer in transmission or attenuated total reflectance (ATR) mode.

    • Identify the absorbance peak of the aliphatic C=C double bonds (around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., the aromatic C=C peak at around 1608 cm⁻¹).

  • Curing:

    • Light-cure the adhesive sample for a specified duration (e.g., 20 seconds).

  • FTIR Analysis (Cured):

    • Obtain the infrared spectrum of the cured sample.

  • Calculation of Degree of Conversion:

    • Calculate the degree of conversion (DC) using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing: DC (%) = [1 - (Aliphatic peak height / Aromatic peak height)cured / (Aliphatic peak height / Aromatic peak height)uncured] x 100.[10][11][12][13]

Mechanical Property Testing

The mechanical performance of the adhesive is critical for its clinical success.

Protocol: Shear Bond Strength (SBS) Testing

  • Tooth Preparation:

    • Use extracted human or bovine teeth, embed them in acrylic resin, and prepare a flat bonding surface on the enamel.

  • Bonding Procedure:

    • Etch the enamel surface with phosphoric acid, apply the this compound™ primer, and then bond an orthodontic bracket to the surface with the this compound™ adhesive paste.

    • Light-cure the adhesive according to the manufacturer's instructions.

  • Thermocycling (Optional but Recommended):

    • Subject the bonded specimens to thermocycling to simulate the temperature changes in the oral environment.[14]

  • Shear Bond Strength Test:

    • Mount the specimen in a universal testing machine.

    • Apply a shear force to the base of the bracket at a constant crosshead speed (e.g., 0.5 mm/min) until debonding occurs.[14][15]

    • Record the force at failure and calculate the shear bond strength in megapascals (MPa) by dividing the force by the bracket base area.

    • This protocol is often guided by ISO standards such as ISO 29022.[16][17]

Biological Interaction and Signaling Pathways

The leached components from this compound™ adhesives, particularly residual monomers, can interact with oral tissues and elicit cellular responses.

Estrogenic Potential of Bisphenol A

Bis-GMA, a primary component of this compound™ adhesives, is synthesized from Bisphenol A (BPA). BPA is a known endocrine disruptor with estrogenic activity.[18][19] Concerns have been raised about the potential for BPA to leach from dental composites and interact with estrogen receptors, potentially leading to adverse health effects. However, studies on the amount of BPA leaching from dental materials have shown conflicting results, with some detecting very low levels.[19]

Inflammatory and Apoptotic Responses to Monomers

Monomers such as TEGDMA and HEMA have been shown to induce cellular stress, leading to inflammatory and apoptotic responses in oral cells.

Oxidative Stress and Glutathione (B108866) Depletion: These monomers can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[20][21] This oxidative stress can deplete the intracellular levels of antioxidants, such as glutathione (GSH), making the cells more susceptible to damage.[20][21][22]

Activation of NF-κB Signaling Pathway: The increase in intracellular ROS can activate redox-sensitive transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[20][21] NF-κB is a key regulator of the inflammatory response. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, which can contribute to local inflammation in the oral cavity.

Induction of Apoptosis: Leached monomers can also trigger programmed cell death, or apoptosis. This can occur through multiple pathways:

  • Caspase-dependent pathways: Monomers can activate caspases, which are proteases that execute the apoptotic process.[23]

  • Inhibition of survival pathways: TEGDMA has been associated with the inhibition of the Phosphatidylinositol 3-kinase (PI3-K) cell survival signaling pathway.[20][21]

Below are diagrams illustrating these key biological processes.

Experimental_Workflow_Monomer_Leaching cluster_prep Sample Preparation cluster_leach Leaching cluster_analysis Analysis prep1 Prepare Adhesive Disc prep2 Light Cure leach1 Immerse in Water prep2->leach1 Cured Sample leach2 Incubate at 37°C analysis1 Lyophilize Eluate leach2->analysis1 Eluate analysis2 GC-MS Analysis analysis1->analysis2 Processed Sample

Caption: Workflow for analyzing monomer leaching from cured adhesive.

Signaling_Pathway_Monomer_Toxicity cluster_stress Cellular Stress Response cluster_inflammation Inflammation cluster_apoptosis Apoptosis monomers Leached Monomers (TEGDMA, HEMA) ros Increased ROS (Oxidative Stress) monomers->ros gsh GSH Depletion monomers->gsh pi3k PI3-K Pathway Inhibition monomers->pi3k nfkb NF-κB Activation ros->nfkb caspases Caspase Activation ros->caspases cytokines Pro-inflammatory Cytokine Production nfkb->cytokines apoptosis Apoptosis pi3k->apoptosis caspases->apoptosis

Caption: Signaling pathways affected by leached dental resin monomers.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Transbond Orthodontic Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the Transbond™ family of orthodontic adhesives. The information is curated to be a valuable resource for researchers, materials scientists, and professionals involved in the development of dental and medical materials. This document details key performance indicators such as shear bond strength, viscosity, chemical composition, curing characteristics, and biocompatibility. Methodologies for key experimental evaluations are provided to facilitate further research and comparative analysis.

Data Presentation: Quantitative Properties of this compound Adhesives

The following tables summarize the key quantitative data for various this compound orthodontic adhesives, compiled from multiple studies and technical sources. These values provide a comparative baseline for material selection and performance assessment.

PropertyThis compound™ XTThis compound™ PLUS Color ChangeThis compound™ Supreme LVThis compound™ MIP
Shear Bond Strength (MPa) 15.49 - 19.9[1][2]Comparable to this compound™ XT[3]Comparable to this compound™ XT[4][5]Used with other adhesives; enhances bond strength in moist conditions[6][7]
Cure Type Light Cure[8]Light Cure[3]Light Cure[4]N/A (Primer)
Curing Time 3-6 seconds per bracket with Ortholux™ Luminous Curing Light[9][10]3-6 seconds per bracket with Ortholux™ Luminous Curing Light[9]6 seconds through indirect bonding tray with Ortholux™ Luminous Curing Light[10]N/A (Primer)
Viscosity High viscosity, designed to prevent run-on[8][11][12]Similar consistency to this compound™ XT[3]Low viscosity, flowable[4][13]Liquid[14]
Moisture Tolerance Low (Hydrophobic)[15]High (Hydrophilic monomers)[3][16][17]Low[4]High (Hydrophilic)[6][7][18]
Fluoride Release No[4]NoNo[4]N/A (Primer)
PropertyValue/Composition
Primary Chemical Composition (this compound™ XT) Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), silanized quartz and silica (B1680970) fillers.[19]
Filler Type (this compound™ Supreme LV) Silica and zirconia nanofillers (5 to 75 nm)[4]
pH (this compound™ MIP) 5[14]
Flash Point (this compound™ MIP) 21.1 °C[14]
Density (this compound™ MIP) 1.005 g/ml[14]

Experimental Protocols

Detailed methodologies for the evaluation of key physical and chemical properties of orthodontic adhesives are outlined below. These protocols are based on internationally recognized standards and scientific literature.

Shear Bond Strength (SBS) Testing

This protocol is based on the principles outlined in ISO 29022: Dentistry — Adhesion — Notched-edge shear bond strength test .[1][19]

  • Specimen Preparation:

    • Human or bovine enamel specimens are embedded in acrylic resin blocks, exposing a flat enamel surface.

    • The enamel surface is cleaned with a pumice slurry and rinsed thoroughly.

    • The surface is etched with 37% phosphoric acid for 15-30 seconds, rinsed for 10 seconds, and dried with oil-free air until a frosty white appearance is observed.

    • A thin layer of the respective this compound primer is applied to the etched surface and light-cured according to the manufacturer's instructions.

    • An orthodontic bracket is coated with the this compound adhesive and pressed firmly onto the primed enamel surface. Excess adhesive is removed from the bracket periphery.

    • The adhesive is light-cured from all directions as per the manufacturer's recommended curing cycle.

    • Specimens are stored in distilled water at 37°C for 24 hours before testing.

  • Testing Procedure:

    • The specimen block is secured in a universal testing machine.

    • A shear load is applied to the adhesive-enamel interface at a crosshead speed of 0.5 mm/min until failure.

    • The force at failure (in Newtons) is recorded.

    • The shear bond strength (in Megapascals) is calculated by dividing the failure load by the bracket base area (in mm²).

Cytotoxicity Assay

This protocol follows the guidelines of ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity .[4][11][20][21]

  • Material Eluate Preparation:

    • Cured discs of this compound adhesive are prepared under aseptic conditions.

    • The discs are immersed in a cell culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) at a surface area to volume ratio of 3 cm²/mL.

    • The immersion is carried out for 24 to 72 hours at 37°C to allow for the leaching of components.

    • The medium is then sterile-filtered to obtain the material eluate.

  • Cell Culture and Exposure:

    • A suitable cell line, such as human gingival fibroblasts or L929 mouse fibroblasts, is cultured to a sub-confluent monolayer in 96-well plates.[21][22]

    • The culture medium is replaced with the prepared material eluates (at various concentrations) and control media.

    • The cells are incubated for 24 hours.

  • Viability Assessment (MTT Assay):

    • After incubation, the eluates are removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • The MTT solution is removed, and a solvent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is expressed as a percentage relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.[4]

Water Sorption and Solubility

This protocol is based on ISO 4049: Dentistry — Polymer-based restorative materials .[5]

  • Specimen Preparation:

    • Disc-shaped specimens of the cured adhesive (e.g., 15 mm diameter and 1 mm thickness) are prepared.

    • The specimens are placed in a desiccator and weighed daily until a constant mass (m1) is achieved.

  • Water Sorption:

    • The dried specimens are immersed in distilled water at 37°C for 7 days.

    • After 7 days, the specimens are removed, blotted dry to remove surface water, and weighed (m2).

    • The water sorption (Wsp) in µg/mm³ is calculated using the formula: Wsp = (m2 - m3) / V, where V is the volume of the specimen in mm³ and m3 is the re-dried constant mass.

  • Solubility:

    • Following the water sorption measurement, the specimens are re-conditioned in the desiccator until a constant mass (m3) is re-established.

    • The water solubility (Wsl) in µg/mm³ is calculated using the formula: Wsl = (m1 - m3) / V.

Depth of Cure

This protocol is also derived from ISO 4049: Dentistry — Polymer-based restorative materials .[11][14]

  • Specimen Preparation and Curing:

    • A cylindrical metal mold (e.g., 4 mm in diameter and 6 mm in height) is placed on a transparent matrix strip on a glass slide.

    • The mold is filled with the uncured this compound adhesive, ensuring no voids are present.

    • Another matrix strip is placed on top, and a glass slide is pressed to extrude excess material.

    • The adhesive is light-cured from the top for the manufacturer's recommended time.

  • Measurement:

    • The cured specimen is removed from the mold.

    • The uncured, soft material at the bottom of the specimen is gently scraped away with a plastic spatula.

    • The height of the remaining cured cylinder is measured with a digital caliper.

    • The depth of cure is calculated as half of this measured height.[11]

Mandatory Visualizations

Experimental and Clinical Workflows

The following diagrams illustrate the logical flow of the experimental and clinical procedures described in this guide.

Experimental_Workflow_for_Shear_Bond_Strength_Testing cluster_prep Specimen Preparation cluster_test Testing Procedure p1 Embed Tooth in Acrylic p2 Clean Enamel Surface p1->p2 p3 Etch with Phosphoric Acid p2->p3 p4 Rinse and Dry Enamel p3->p4 p5 Apply Primer and Cure p4->p5 p6 Apply Adhesive and Place Bracket p5->p6 p7 Cure Adhesive p6->p7 p8 Store in Water at 37°C p7->p8 t1 Mount Specimen in Universal Testing Machine p8->t1 t2 Apply Shear Load t1->t2 t3 Record Failure Load t2->t3 t4 Calculate Shear Bond Strength t3->t4

Caption: Workflow for Shear Bond Strength Testing.

Direct_Orthodontic_Bonding_Workflow cluster_prep Tooth Preparation cluster_bonding Bracket Bonding tp1 Prophylaxis (Cleaning) tp2 Isolation of Teeth tp1->tp2 tp3 Acid Etching tp2->tp3 tp4 Rinsing and Drying tp3->tp4 b1 Primer Application tp4->b1 b2 Adhesive Application to Bracket b1->b2 b3 Bracket Placement and Positioning b2->b3 b4 Removal of Excess Adhesive b3->b4 b5 Light Curing b4->b5 Resin_Monomer_Induced_Apoptosis cluster_cell Cellular Response to Resin Monomers Monomers Resin Monomers (Bis-GMA, TEGDMA) ROS Increased Reactive Oxygen Species (ROS) Monomers->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Biocompatibility of Transbond Orthodontic Adhesive: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transbond™ XT, a widely utilized light-cured orthodontic adhesive, is integral to the success of fixed appliance therapy. Its prolonged contact with the oral environment—encompassing enamel, gingival tissues, and saliva—necessitates a thorough understanding of its biocompatibility. This technical guide provides a comprehensive overview of the biocompatibility of this compound orthodontic adhesive, with a primary focus on this compound XT. It synthesizes findings from in vitro and in vivo studies, detailing its cytotoxic, genotoxic, and inflammatory potential, as well as its estrogenicity and the profile of leachable monomers. This document is intended to serve as a core technical resource, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key biological pathways and workflows.

Core Data Presentation

The biocompatibility of this compound orthodontic adhesive has been evaluated through various toxicological endpoints. The following tables summarize the quantitative data from multiple studies to facilitate a comparative analysis.

Table 1: Cytotoxicity of this compound Orthodontic Adhesive Eluates
Cell LineAssayExposure TimeEluate ConcentrationCell Viability (%)OutcomeReference(s)
L929 Mouse FibroblastsMTT24 hours100%Potential cytotoxicity at all timesCytotoxic[1](2)
Human Gingival Fibroblasts (HGF)MTT24 hours100%36 ± 6.53Moderately to Severely Cytotoxic[3](4)
L929 Mouse FibroblastsMTT24 hours100%63.1 ± 5.9Moderately to Severely Cytotoxic[3](4)
Human Dental Pulp Stem CellsMTT24 hours100%37 ± 18.2Moderately to Severely Cytotoxic[3](4)
L929 FibroblastsMTT24 hours100%87%Cytotoxic[5](6)
Human Gingival FibroblastsMTT--Acceptable levels of biocompatibilityNot Significantly Cytotoxic[7](8)
Human Gingival FibroblastsXTT24 hoursConcentration-dependentReduction in cell viabilityCytotoxic[9](10)
Table 2: Genotoxicity of this compound Orthodontic Adhesive
Cell TypeAssayExposure TimeKey FindingsOutcomeReference(s)
Human LymphocytesComet Assay24 hoursSignificant increase in tail length and percentage of DNA in the tail compared to control.Genotoxic[11](12)
Human Gingival FibroblastsγH2AX Assay6 hoursConcentration-dependent increase in H2AX phosphorylation, indicating DNA damage.Genotoxic[9](13--INVALID-LINK--
Human LymphocytesApoptosis Assay24 hoursSlightly increased diffusion of DNA compared to normal lymphocytes.Induced Apoptosis[14](15)
Table 3: In Vivo Inflammatory Response to this compound XT in a Rat Model
Time PointInflammatory InfiltrateSeverityReference(s)
7 DaysIntense mono- and polymorphonuclear infiltrateIntense[16](17--INVALID-LINK--,--INVALID-LINK--
15 DaysSevere inflammationSevere[16](17--INVALID-LINK--,--INVALID-LINK--
30 DaysExpressive mononuclear inflammatory infiltrateModerate to Severe[16](17--INVALID-LINK--,--INVALID-LINK--
Table 4: Monomer Leaching from this compound XT
MonomerElution PeriodConcentrationAnalytical MethodReference(s)
TEGDMA24 hoursDetectedGC-MS[18](19--INVALID-LINK--
BisGMA1 day~1.5 - 3.5 ppdLC-MS/MS[20](20)
UDMA1, 7, 21, 35 daysDetected, slower release rateHPLC[21](21)
TEGDMA1, 7, 21, 35 daysDetectedHPLC[21](21)
HEMA1, 7, 21, 35 daysDetected, faster release rateHPLC[21](21)
BisGMA1, 7, 21, 35 daysDetectedHPLC[21](21)
BPA24 hoursNot detectedGC-MS[18](19--INVALID-LINK--
Table 5: Estrogenicity of this compound Orthodontic Adhesive
Cell LineAssayFindingOutcomeReference(s)
MCF-7 (estrogen-responsive)Cell ProliferationNo stimulation of proliferationNo evidence of estrogenicity[14](22--INVALID-LINK--
MCF-7Cell ProliferationInduction of proliferation rate (128% compared to control) for light-cured adhesive particulates.Estrogenic action[23](23)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. The following sections outline the protocols for key experiments cited in the literature concerning this compound orthodontic adhesive.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Eluate Preparation:

  • Prepare standardized discs of cured this compound XT adhesive.

  • Immerse the discs in a cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) at a specific surface area to volume ratio (e.g., 0.2 g/mL) in accordance with ISO 10993-12.[3](3)

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Collect the medium (now the eluate) and filter-sterilize it.

2. Cell Culture and Exposure:

  • Seed a suitable cell line (e.g., L929 mouse fibroblasts or human gingival fibroblasts) into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[3](3)

  • Remove the existing culture medium and replace it with the prepared eluates (100% concentration or serial dilutions).

  • Include negative (fresh culture medium) and positive (e.g., diluted phenol) controls.

  • Incubate the cells with the eluates for 24 hours.

3. MTT Assay Procedure:

  • After the exposure period, remove the eluate-containing medium.

  • Add 50 µL of MTT solution (e.g., 1 mg/mL in phosphate-buffered saline - PBS) to each well.[3](3)

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the MTT solution.

  • Add 100 µL of a solubilizing agent (e.g., isopropanol (B130326) or dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[3](24--INVALID-LINK--

  • Shake the plate gently to ensure complete dissolution.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Genotoxicity Testing: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Eluate Preparation and Cell Exposure:

  • Prepare eluates from cured this compound XT as described for the MTT assay.

  • Isolate human peripheral blood lymphocytes and suspend them in culture medium.

  • Mix a volume of the eluate with the lymphocyte suspension and incubate for a defined period (e.g., 3 hours).[16](16)

2. Comet Assay Procedure:

  • Mix the cell suspension with low-melting-point agarose.

  • Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose.

  • Immerse the slides in a lysis solution (at high salt concentration and containing detergents) to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) for DNA unwinding.

  • Apply an electric field (e.g., 24 V, 300 mA for 20 minutes). Fragmented DNA will migrate away from the nucleus, forming a "comet tail".[16](16)

  • Neutralize, dry, and stain the slides with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide).

  • Visualize the comets using a fluorescence microscope.

  • Quantify DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.

Genotoxicity Testing: γH2AX Assay

The γH2AX assay detects the phosphorylation of the histone variant H2AX, which is an early cellular response to DNA double-strand breaks.

1. Eluate Preparation and Cell Exposure:

  • Prepare eluates from cured this compound XT.

  • Culture human gingival fibroblasts and expose them to various concentrations of the eluate for 6 hours.[9](10)

2. Immunofluorescence Staining:

  • Fix the cells (e.g., with paraformaldehyde) and permeabilize them (e.g., with Triton X-100).

  • Block non-specific antibody binding sites.

  • Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX).

  • Wash and then incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

3. Analysis:

  • Visualize the cells using a fluorescence microscope.

  • The presence of distinct fluorescent foci within the nucleus indicates sites of DNA double-strand breaks.

  • Quantify the number of γH2AX foci per cell. An increase in the number of foci compared to the control indicates genotoxicity. Alternatively, the total fluorescence intensity can be measured using flow cytometry.

In Vivo Inflammatory Response Testing in a Rat Model

This protocol assesses the local tissue reaction to the implanted adhesive material.

1. Animal Model and Implantation:

  • Use adult male Wistar rats.

  • Anesthetize the animals and shave the dorsal region.

  • Make two small incisions in the subcutaneous tissue of the dorsum.

  • Soak a sterile polyvinyl sponge with two drops of this compound XT adhesive.

  • Place the soaked sponge into the subcutaneous pockets.[11](11)

  • Include a control group with sponges soaked in distilled water.

2. Histological Analysis:

  • Sacrifice groups of animals at different time points (e.g., 7, 15, and 30 days).[11](11)

  • Excise the tissue surrounding the implant.

  • Fix the tissue in formalin, process, and embed in paraffin.

  • Section the tissue and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Examine the sections under a light microscope to evaluate the inflammatory response, including the type and intensity of the inflammatory cell infiltrate (neutrophils, lymphocytes, macrophages) and the presence of fibrosis or necrosis.

Estrogenicity Testing using MCF-7 Cells

This assay evaluates the potential of leached components to elicit an estrogenic response.

1. Eluate Preparation:

  • Prepare eluates from cured this compound XT by immersing the material in a suitable solvent (e.g., saline) for a defined period (e.g., 1 month at 37°C).[23](23)

2. Cell Culture and Exposure:

  • Culture estrogen-responsive human breast adenocarcinoma cells (MCF-7) in a suitable medium.

  • Expose the MCF-7 cells to the prepared eluates.

  • Include a positive control (e.g., estradiol (B170435) or bisphenol-A) and a negative control (the solvent used for elution).[23](23)

3. Assessment of Estrogenic Activity:

  • Measure the proliferation of MCF-7 cells after exposure to the eluates, for example, using the MTT assay. An increase in cell proliferation compared to the negative control indicates an estrogenic effect.[14](14)

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biocompatibility of this compound orthodontic adhesive.

Biocompatibility_Workflow cluster_prep Material Preparation cluster_eluate Eluate Preparation cluster_testing Biocompatibility Testing cluster_analysis Data Analysis & Outcome prep Prepare this compound XT Samples cure Light-Cure Samples prep->cure immerse Immerse in Culture Medium cure->immerse inflammation Inflammatory Response (In Vivo) cure->inflammation incubate_eluate Incubate (e.g., 24h, 37°C) immerse->incubate_eluate filter Filter-Sterilize Eluate incubate_eluate->filter cytotoxicity Cytotoxicity Assays (e.g., MTT) filter->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet, γH2AX) filter->genotoxicity estrogenicity Estrogenicity Assay (MCF-7) filter->estrogenicity outcome Biocompatibility Assessment cytotoxicity->outcome genotoxicity->outcome inflammation->outcome estrogenicity->outcome MAPK_Pathway cluster_mapk MAPK Signaling Cascade cluster_response Cellular Response monomers Leached Monomers (BisGMA, TEGDMA) mek12 MEK1/2 monomers->mek12 activates mek36 MEK3/6 monomers->mek36 activates mek4 MEK4 monomers->mek4 activates erk12 ERK1/2 mek12->erk12 inflammation_response Inflammation erk12->inflammation_response cytotoxicity_response Cytotoxicity erk12->cytotoxicity_response p38 p38 mek36->p38 p38->inflammation_response apoptosis Apoptosis p38->apoptosis p38->cytotoxicity_response jnk JNK mek4->jnk jnk->inflammation_response jnk->apoptosis jnk->cytotoxicity_response NFkB_Pathway cluster_nfkb NF-κB Signaling Cascade cluster_response Cellular Response monomers Leached Monomers (e.g., HEMA, TEGDMA) ros Reactive Oxygen Species (ROS) Generation monomers->ros ikk IKK Complex ros->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_nucleus NF-κB Translocation to Nucleus nfkb->nfkb_nucleus inflammatory_genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) nfkb_nucleus->inflammatory_genes apoptosis_nfkb Apoptosis nfkb_nucleus->apoptosis_nfkb

References

An In-depth Technical Guide on the Cytotoxicity of Transbond XT Leachables

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing scientific literature on the cytotoxicity of leachables from Transbond XT, a widely used orthodontic adhesive. The document summarizes quantitative data from various studies, details the experimental protocols used, and visualizes key experimental workflows and the general mechanism of cytotoxicity.

Introduction

This compound XT is a methacrylate-based composite resin used for bonding orthodontic brackets to enamel.[1] While it offers excellent mechanical properties for clinical applications, concerns have been raised regarding the biocompatibility of its leachable components.[2] Incompletely polymerized monomers and other substances can be released into the oral environment, potentially leading to adverse biological effects on surrounding tissues.[3][4] This guide synthesizes the findings from multiple in vitro and in vivo studies to provide a detailed understanding of the cytotoxic and genotoxic potential of this compound XT leachables.

The primary leachable components from methacrylate-based resins like this compound XT include monomers such as bisphenol A-glycidyl dimethacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and bisphenol A-ethoxylate dimethacrylate (Bis-EMA).[5][6] The release of these residual monomers is considered a primary cause of cytotoxic reactions.[5]

Quantitative Data on Cytotoxicity and Genotoxicity

The cytotoxicity of this compound XT leachables has been evaluated using various cell lines and assays. The following tables summarize the quantitative findings from several key studies.

Table 1: Cell Viability and Cytotoxicity Assays

Study (Year)Cell LineAssayExposure TimeKey Findings
Malkoc et al. (2010)[7]L929 fibroblastsMTT24 hoursThis compound XT showed significant cytotoxicity compared to the control group.[7]
Willmann et al. (2020)[8][9]Human gingival fibroblastsXTT24 hoursA concentration-dependent reduction in cell viability was observed.[8][9]
Annousheh et al. (2020)[6]Not specifiedCell viability assayNot specifiedCell viability was 86%.[6]
Pithon et al. (2015)[3][10]Rat subcutaneous tissue (in vivo)Histological analysis7, 15, and 30 daysAt day 15, severe inflammation was observed. At day 30, a more expressive mononuclear inflammatory infiltrate was noted compared to other groups, indicating the worst biocompatibility among the tested adhesives.[3][10][11]
Eliades et al. (2009)[12]Reconstructed human oral epithelium (RHOE)LDHNot specifiedThe LDH assay revealed a mean viability value of 2.67 for this compound XT primer, indicating acute toxicity.[12]
Malkoc et al. (2010)[13]L929 fibroblastsNot specifiedNot specifiedThis compound XT was found to be cytotoxic (87% cell survival).[13]
Ahrari et al. (2012)[14]Human oral fibroblastsMTT1, 3, 5, and 7 daysAfter 1 day of storage, this compound XT was essentially non-cytotoxic.[14]

Table 2: Genotoxicity Assays

Study (Year)Cell LineAssayExposure TimeKey Findings
Ravi et al. (2013)[15]Human lymphocytesComet assay24 hoursA significant increase in tail length and percentage of DNA in the tail was observed compared to normal lymphocytes.[15]
Willmann et al. (2020)[8][9]Human gingival fibroblastsγH2AX assay6 hoursA concentration-dependent increase in H2AX phosphorylation was detected, indicating the induction of DNA damage.[8][9]
Jagdish et al. (2013)[16]Human peripheral blood lymphocytesComet assay24 hoursNo significant effect on the percentage of DNA tail and tail length was observed.[16]

Table 3: Monomer Release

Study (Year)MonomerConcentrationKey Findings
Annousheh et al. (2020)[6]BPANot detectedNo Bisphenol A (BPA) was detected in the leachates.[6]
Turgut et al. (2022)[4]UDMA, TEGDMA, BisGMANot specifiedThis compound XT released the least residual monomer compared to other tested systems.[4]
Pseiner et al. (2015)[17]TEGDMA13.12 µg/mLA greater release of TEGDMA was observed with this compound LR (31.7 µg/mL) than with this compound XT.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols from the cited studies.

  • MTT Assay (Malkoc et al., 2010) [7]

    • Sample Preparation: The orthodontic composites were prepared and extracted in 3 mL of Basal Medium Eagle (BME) with 10% newborn calf serum for 24 hours.

    • Cell Culture: L929 cells were plated at a density of 25,000 cells/mL in a 96-well dish and incubated for 24 hours at 37°C, 5% CO₂, and 95% air.

    • Exposure: The incubation medium was replaced with the medium in which the samples were stored, and the cells were incubated for another 24 hours.

    • MTT Assay: The cell mitochondrial activity was evaluated by the methyl tetrazolium (MTT) test.

  • XTT Assay (Willmann et al., 2020) [8][9]

    • Cell Culture: Human gingival fibroblasts were used.

    • Exposure: Cells were exposed to different concentrations of this compound XT eluates for 24 hours.

    • XTT Assay: The XTT assay was utilized to determine the cytotoxicity.

  • In Vivo Biocompatibility (Pithon et al., 2015) [3][10][11]

    • Animal Model: Thirty male Wistar rats were used.

    • Implantation: Two cavities were created in the subcutaneous dorsum of each animal, and a polyvinyl sponge soaked with 2 drops of this compound XT was placed in each surgical locus.

    • Analysis: Animals were sacrificed after 7, 15, and 30 days, and the tissues were analyzed using an optical microscope to observe the inflammatory infiltrate.

  • Comet Assay (Ravi et al., 2013) [15]

    • Sample Preparation: Cured sterile individual masses of this compound XT were immersed in DMEM and left at 37°C for 24 hours.

    • Exposure: A volume of 200 μL of the extract medium was mixed with human peripheral blood lymphocytes.

    • Comet Assay: The comet assay (single-cell gel electrophoresis) was performed to evaluate DNA damage by measuring tail length and the percentage of DNA in the tail.

  • γH2AX Assay (Willmann et al., 2020) [8][9]

    • Cell Culture: Human gingival fibroblasts were used.

    • Exposure: Cells were exposed to cytotoxic dose ranges of the adhesives for 6 hours.

    • γH2AX Assay: The assay was performed to explore the genotoxic potential by detecting the phosphorylation of H2AX, a marker for DNA double-strand breaks.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of cytotoxicity of this compound XT leachables.

Experimental_Workflow_Cytotoxicity cluster_prep Sample Preparation cluster_exposure Cell Exposure cluster_analysis Cytotoxicity & Genotoxicity Analysis p1 Curing of this compound XT p2 Immersion in Culture Medium (Eluate Preparation) p1->p2 c2 Incubation with this compound XT Eluates p2->c2 Introduction of Leachables c1 Cell Culture (e.g., Fibroblasts, Lymphocytes) c1->c2 a1 Cell Viability Assays (MTT, XTT) c2->a1 a2 Genotoxicity Assays (Comet, γH2AX) c2->a2

Experimental Workflow for In Vitro Cytotoxicity Assessment.

Cytotoxicity_Mechanism cluster_source Source cluster_leaching Leaching Process cluster_cellular_interaction Cellular Interaction cluster_cellular_effects Cellular Effects cluster_outcome Outcome s1 This compound XT Adhesive l1 Release of Unpolymerized Monomers (BisGMA, TEGDMA, etc.) s1->l1 ci1 Uptake by Oral Cells (e.g., Fibroblasts) l1->ci1 ce1 Induction of Oxidative Stress ci1->ce1 ce2 DNA Damage (Genotoxicity) ci1->ce2 ce3 Mitochondrial Dysfunction ci1->ce3 ce4 Inflammatory Response ci1->ce4 o1 Reduced Cell Viability ce1->o1 ce2->o1 ce3->o1 ce4->o1 o2 Apoptosis / Necrosis o1->o2

References

In-Depth Technical Guide to the Shelf Life and Storage of Transbond™ Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the shelf life and storage conditions for the 3M Transbond™ adhesive line. The information is curated to assist researchers, scientists, and professionals in drug development in maintaining the efficacy and reliability of these materials in clinical and laboratory settings. This document details recommended storage parameters, discusses the chemical degradation pathways of the core components, and outlines experimental protocols for assessing adhesive stability.

Quantitative Data on Shelf Life and Storage Conditions

The following tables summarize the recommended shelf life and storage conditions for various this compound™ adhesives. Adherence to these parameters is critical for ensuring optimal product performance.

ProductShelf LifeRecommended Storage TemperatureAdditional Storage and Handling Notes
This compound™ PLUS Color Change Adhesive 3 years[1]2-27°C (35-80°F)[1]Should be brought to room temperature before use. Exposure to ambient light can cause premature fading of the pink color and curing of the adhesive at the dispenser tip.[1]
This compound™ Supreme LV Low Viscosity Light Cure Adhesive 24 months2-27°C (35-80°F)Should be used at room temperature (20-25°C or 68-77°F).
This compound™ IDB Pre-Mix Chemical Cure Adhesive 2 years (when refrigerated)2-7°C (35-45°F)[2]Must be stored in a refrigerator at all times and moved to the bonding station just before use.[2] Work and set times are extended when used directly from the refrigerator.[2]
This compound™ XT Light Cure Adhesive Approximately 3 years (based on vendor information)[3]Store away from heat and direct sunlight.[4]No specific temperature range is provided by the manufacturer in the available documentation.
This compound™ Plus Light Cure Band Adhesive 1 year (when refrigerated)[5]Refrigeration recommended; 2-7°C (35-45°F) suggested by similar product requirements.[5]Store out of direct sunlight.[6] Do not store near eugenol-containing products.[5] Bring to room temperature before use.[5]
This compound™ MIP Moisture Insensitive Primer At least 12 months (vendor guarantee)[7]Store in a well-ventilated, cool place.[8]Keep container tightly closed and away from heat, sparks, open flames, and strong oxidizing agents.[4][8]

Chemical Degradation Pathways

The primary components of many this compound™ adhesives are methacrylate-based resins, such as Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA).[9][10][11] The long-term stability of these adhesives is influenced by several degradation pathways:

  • Hydrolytic Degradation: The ester linkages within the methacrylate (B99206) monomers are susceptible to hydrolysis, especially in the presence of water or saliva.[12][13][14] This chemical breakdown can be catalyzed by enzymes and pH fluctuations in the oral environment.[12][13] Hydrolysis can lead to the leaching of unreacted monomers and degradation byproducts, potentially compromising the mechanical integrity of the adhesive.[12][15] The hydrophilicity of monomers like TEGDMA can increase water sorption, making the adhesive more prone to this degradation pathway.[14][16]

  • Thermal Degradation: Elevated temperatures can accelerate the chemical reactions within the adhesive, leading to a reduction in its shelf life. This is consistent with the Arrhenius principle, where a 10°C increase in temperature can roughly double the rate of reaction. Thermal degradation can manifest as changes in viscosity, polymerization kinetics, and ultimately, a decrease in bond strength. Studies on Bis-GMA/TEGDMA copolymers have shown that thermal decomposition occurs in multiple phases, leading to the release of various byproducts.[17]

  • Photodegradation: this compound™ light-cure adhesives contain photoinitiators (e.g., camphorquinone) that are activated by specific wavelengths of light.[9] Prolonged exposure to ambient light, especially sources with a UV component, can initiate unintended polymerization within the syringe or capsule, rendering the adhesive unusable.[4] This is particularly relevant for products like this compound™ PLUS Color Change, where ambient light can also cause the color indicator to fade.[1]

Below is a simplified representation of the degradation pathways for the core methacrylate components.

Adhesive Methacrylate-Based Adhesive (e.g., Bis-GMA, TEGDMA) Degradation Degradation Pathways Adhesive->Degradation Exposed to Hydrolysis Hydrolytic Degradation Degradation->Hydrolysis Water/Enzymes Thermal Thermal Degradation Degradation->Thermal Heat Photo Photodegradation Degradation->Photo Light Leaching Leaching of Monomers and Byproducts Hydrolysis->Leaching ReducedPerformance Reduced Mechanical Performance (e.g., Bond Strength) Thermal->ReducedPerformance Photo->ReducedPerformance Leaching->ReducedPerformance

Caption: Simplified diagram of degradation pathways for methacrylate-based adhesives.

Experimental Protocols for Shelf-Life Assessment

While the specific internal protocols used by 3M for determining the shelf life of this compound™ adhesives are proprietary, the following outlines a generalized experimental approach based on established scientific principles for testing dental materials.

Accelerated Aging Protocol (Based on Arrhenius Equation)

This protocol is designed to simulate the effects of long-term storage at recommended conditions in a shorter timeframe.

  • Sample Preparation: Prepare a statistically significant number of adhesive samples from a single manufacturing lot.

  • Chamber Conditions: Place the samples in environmental chambers set to a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a subset of samples from each temperature chamber.

  • Property Testing: Evaluate critical performance parameters for the aged samples. These may include:

    • Shear Bond Strength: Bond orthodontic brackets to standardized substrates (e.g., bovine enamel) and measure the force required for debonding using a universal testing machine.

    • Degree of Conversion: Use Fourier Transform Infrared (FTIR) spectroscopy to determine the percentage of monomer-to-polymer conversion after curing.

    • Viscosity: Measure the flow characteristics of the adhesive using a rheometer.

    • Color Stability: For color-changing adhesives, quantify the color using a spectrophotometer.

  • Data Analysis and Shelf-Life Prediction: Plot the degradation rate of a key performance indicator (e.g., bond strength) against the inverse of the absolute temperature. Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and predict the time to reach a predetermined failure point, thus establishing the shelf life.

Real-Time Stability Testing

In conjunction with accelerated aging, real-time studies are conducted to confirm the predictions.

  • Sample Storage: Store adhesive samples at the recommended storage conditions.

  • Time Points: At intervals corresponding to the claimed shelf life (e.g., 6, 12, 24, and 36 months), test the samples for the same critical performance parameters as in the accelerated aging protocol.

  • Verification: The real-time data should align with the predictions from the accelerated aging studies to validate the product's shelf life.

The following diagram illustrates a general workflow for determining the shelf life of a dental adhesive.

start Start: New Adhesive Batch accelerated Accelerated Aging (Multiple High Temps) start->accelerated real_time Real-Time Aging (Recommended Storage) start->real_time testing1 Periodic Performance Testing (e.g., Bond Strength, Viscosity) accelerated->testing1 testing2 Periodic Performance Testing (e.g., Bond Strength, Viscosity) real_time->testing2 analysis Arrhenius Equation Analysis & Shelf-Life Prediction testing1->analysis verification Verification of Prediction testing2->verification analysis->verification end End: Shelf Life Established verification->end

Caption: General workflow for dental adhesive shelf-life determination.

Logical Workflow for Storage and Handling

To ensure the optimal performance of this compound™ adhesives, the following decision-making process for storage and handling should be followed.

start Receive New Adhesive Shipment check_product Identify this compound Product start->check_product refrigerate Store at 2-7°C (e.g., this compound IDB, Plus Band) check_product->refrigerate Refrigeration Required? room_temp Store at 2-27°C (e.g., this compound PLUS, Supreme LV) check_product->room_temp Room Temp Stable? general Store away from heat & direct light (e.g., this compound XT, MIP) check_product->general General Storage? use Ready for Use refrigerate->use dispense Dispense Adhesive room_temp->dispense general->dispense warm_up Bring to Room Temperature use->warm_up Yes use->dispense No (Already at Room Temp) warm_up->dispense end Proceed with Application dispense->end

Caption: Decision tree for proper storage and handling of this compound™ adhesives.

References

Methodological & Application

Application Notes and Protocols for Transbond™ XT in Orthodontic Research

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the standardized bonding protocol for Transbond™ XT adhesive in orthodontic research. The following sections provide in-depth experimental procedures, quantitative data summaries, and a visual workflow to ensure reproducible and reliable results in a laboratory setting.

Data Presentation: Quantitative Analysis of Bonding Parameters

The efficacy of this compound™ XT has been evaluated across numerous studies, with shear bond strength (SBS) being a primary metric for performance. The following table summarizes key quantitative data from various research protocols, offering a comparative overview of different enamel conditioning techniques and light-curing durations.

Enamel Conditioning MethodAdhesive SystemLight Curing Unit & DurationMean Shear Bond Strength (MPa) ± SDReference
35% Orthophosphoric AcidThis compound™ XTNot Specified12.91 ± 2.0[1]
37% Phosphoric AcidThis compound™ XTLED (1600 mW/cm²) - 3 secondsLower than 6s and 10s curing[2]
37% Phosphoric AcidThis compound™ XTLED (1600 mW/cm²) - 6 secondsSignificantly higher than 3s curing[2]
37% Phosphoric AcidThis compound™ XTLED (1600 mW/cm²) - 10 secondsSignificantly higher than 3s curing[2]
37% Phosphoric Acid Etch & this compound™ XT PrimerThis compound™ XTNot Specified15.51[3]
Self-Etching Primer (this compound™ Plus)This compound™ XTNot Specified12.0 - 14.5[4]
Sandblasting & 35% Orthophosphoric AcidNot SpecifiedNot SpecifiedHigher than sandblasting alone[5][6]
Er:YAG Laser & 35% Phosphoric AcidNot SpecifiedNot Specified13.61 ± 1.14[6]

Note: Clinically acceptable bond strength is generally considered to be in the range of 5.9–7.8 MPa[1][7]. All tested protocols with this compound™ XT exceeded this threshold.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound™ XT, synthesized from established research practices.

In Vitro Shear Bond Strength (SBS) Testing Protocol

This protocol outlines the standardized procedure for preparing tooth samples, bonding orthodontic brackets with this compound™ XT, and subsequently testing the shear bond strength.

Materials:

  • Extracted human premolars (caries-free, without cracks or restorations)

  • 0.1% Thymol (B1683141) solution

  • Self-curing acrylic resin

  • Fluoride-free pumice slurry

  • 37% Phosphoric acid etching gel

  • This compound™ XT Primer (3M Unitek)

  • This compound™ XT Light Cure Adhesive Paste (3M Unitek)

  • Orthodontic brackets (e.g., stainless steel premolar brackets)

  • LED Curing Light (output of at least 1000 mW/cm²)

  • Universal Testing Machine (e.g., Instron)

  • Stereomicroscope

Procedure:

  • Sample Preparation:

    • Clean extracted teeth of any residual tissue and store them in a 0.1% thymol solution to prevent dehydration and bacterial growth[8].

    • Embed the root of each tooth in self-curing acrylic resin, ensuring the buccal surface of the crown is exposed and parallel to the base of the mold[2].

    • Clean the buccal enamel surface with a fluoride-free pumice slurry using a rubber prophylaxis cup on a low-speed handpiece for 10 seconds[2][8].

    • Rinse the surface thoroughly with an air-water spray for 10 seconds and dry with oil-free air for 10 seconds[2].

  • Enamel Etching:

    • Apply 37% phosphoric acid gel to the buccal enamel surface where the bracket will be placed[2][9].

    • Allow the etchant to remain on the surface for 15-30 seconds[2][9][10].

    • Thoroughly rinse the etched surface with a water spray for 15-30 seconds to completely remove the acid[9][10].

    • Dry the enamel surface with oil- and moisture-free air until it exhibits a frosty, white appearance[2][11][12].

  • Primer and Adhesive Application:

    • Apply a thin, uniform coat of this compound™ XT Primer to the etched enamel surface using a micro-brush[2][12].

    • Apply a small amount of this compound™ XT adhesive paste to the base of the orthodontic bracket[12][13].

  • Bracket Placement and Curing:

    • Firmly press the bracket onto the prepared tooth surface, ensuring proper alignment[13][14].

    • Gently remove any excess adhesive from the periphery of the bracket base with a dental probe or scaler[2][8].

    • Light-cure the adhesive by placing the curing light tip perpendicular to the bracket surface. Cure for 10 seconds on the mesial side and 10 seconds on the distal side for metal brackets[3][14]. For ceramic brackets, some studies have shown improved bond strength with curing times of 6 to 10 seconds[2].

  • Shear Bond Strength Testing:

    • After bonding, store the samples in distilled water at 37°C for 24 hours to simulate oral conditions[4].

    • Mount the samples in a universal testing machine with the bracket base parallel to the direction of the applied force.

    • Apply a shear force to the bracket at the enamel-adhesive interface at a crosshead speed of 1 mm/min until debonding occurs[15].

    • Record the force at which the bracket debonds in Newtons (N) and calculate the shear bond strength in megapascals (MPa) by dividing the force by the bracket base area (mm²).

Adhesive Remnant Index (ARI) Evaluation

Following debonding, the amount of adhesive remaining on the tooth surface is assessed to determine the mode of bond failure.

Procedure:

  • After debonding, examine the enamel surface of each tooth under a stereomicroscope at 10x magnification.

  • Score the amount of adhesive remaining on the tooth surface using the Adhesive Remnant Index (ARI) scale:

    • Score 0: No adhesive remaining on the tooth.

    • Score 1: Less than half of the adhesive remaining on the tooth.

    • Score 2: More than half of the adhesive remaining on the tooth.

    • Score 3: All adhesive remaining on the tooth, with a distinct impression of the bracket base.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the this compound™ XT bonding protocol for in vitro shear bond strength testing.

TransbondXT_Workflow cluster_prep Sample Preparation cluster_bond Bonding Procedure cluster_test Testing and Analysis start Extracted Human Premolars clean Clean and Store in Thymol start->clean embed Embed in Acrylic Resin clean->embed pumice Pumice Prophylaxis embed->pumice rinse_dry1 Rinse and Dry pumice->rinse_dry1 etch Etch with 37% Phosphoric Acid rinse_dry1->etch rinse_dry2 Rinse and Dry (Frosty Appearance) etch->rinse_dry2 prime Apply this compound XT Primer rinse_dry2->prime apply_adhesive Apply this compound XT Adhesive to Bracket prime->apply_adhesive place_bracket Position and Press Bracket apply_adhesive->place_bracket remove_excess Remove Excess Adhesive place_bracket->remove_excess cure Light Cure remove_excess->cure store Store in Distilled Water (24h, 37°C) cure->store sbs_test Shear Bond Strength Test (Universal Testing Machine) store->sbs_test ari_eval ARI Evaluation (Stereomicroscope) sbs_test->ari_eval end Data Analysis ari_eval->end

Caption: Workflow for in vitro orthodontic bonding research using this compound™ XT.

References

Application Notes and Protocols for In Vitro Use of Transbond™ Plus Self-Etching Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These instructions provide a detailed guide for the in vitro application of Transbond™ Plus Self-Etching Primer, a product designed to etch and prime tooth enamel in a single step for orthodontic bonding procedures. This document synthesizes manufacturer's recommendations and findings from in vitro research to ensure optimal and reproducible results in a laboratory setting.

Product Overview and Chemical Composition

This compound™ Plus Self-Etching Primer is a hydrophilic, light-curable primer that combines the etching and priming stages of orthodontic bonding.[1][2][3][4] Its chemistry is based on bifunctional molecules within a methacrylate (B99206) base.[5] This allows for simultaneous demineralization of the enamel and penetration of the resin, creating a hybrid layer where the depth of etching and resin penetration are identical.[1]

The key chemical components include methacrylated pyrophosphates and phosphoric acid esters.[5][6] The formulation also contains camphorquinone (B77051) (CPQ) as a photoinitiator, which is activated by curing lights in the 430-480 nm range, making it compatible with most standard LED curing lights.[5] The product is supplied in single-use foil packs to prevent evaporation and contamination.[1][7]

In Vitro Application Workflow

The following diagram outlines the standardized workflow for the in vitro application of this compound™ Plus Self-Etching Primer.

G cluster_prep Substrate Preparation cluster_application Primer Application cluster_bonding Bonding & Curing A Tooth Selection & Mounting B Surface Cleaning (Pumice or Phosphoric Acid) A->B C Rinsing & Drying B->C D Activate Primer Blister Pack C->D Proceed to Application E Saturate Applicator Tip D->E F Rub onto Enamel Surface (3-5 seconds per tooth) E->F G Gentle Air Burst (1-2 seconds) F->G H Apply Adhesive to Bracket G->H Proceed to Bonding (within 2 minutes) I Position Bracket on Tooth H->I J Light Cure I->J

Caption: Standard workflow for in vitro use of this compound™ Plus Self-Etching Primer.

Detailed Experimental Protocols

Substrate Preparation
  • Tooth Selection and Mounting: For in vitro studies, extracted human or bovine teeth are commonly used. Ensure the enamel surfaces are intact and free of cracks or defects. The teeth should be mounted in a suitable medium, such as acrylic resin, to facilitate handling and securing for bond strength testing.

  • Surface Cleaning: A clean enamel surface is critical for optimal bond strength.[5] Two primary methods can be employed:

    • Mechanical Cleaning: Use a slurry of pumice and water or a prophy paste with a rotating brush to remove any plaque, calculus, or salivary pellicle.

    • Chemical Cleaning: Alternatively, 37% phosphoric acid can be applied to the enamel surface to clean it before using the self-etching primer.[2][5]

  • Rinsing and Drying: Thoroughly rinse the enamel surface with water to remove all cleaning residues. The surface can then be dried with oil-free compressed air. Due to the hydrophilic nature of this compound™ Plus, it is tolerant to small amounts of moisture.[1][3][5]

Primer Activation and Application
  • Activation: The primer is provided in a three-well blister pack. Firmly push the contents of the first blister into the second, and then the combined contents into the third well containing the applicator tip.[8] Mix thoroughly with a swirling motion until the applicator tip is saturated and appears pale yellow, which indicates proper mixing of the camphorquinone-containing components.[5]

  • Application:

    • Immediately after activation, apply the primer to the prepared enamel surface.

    • Crucially, the primer must be rubbed onto the enamel surface with light force for 3 to 5 seconds per tooth. [5] This rubbing action is necessary to replenish the active etchant/primer molecules at the enamel interface.[5] Simply painting the primer on without rubbing will result in an improper etch and compromised bond strength.[5]

    • One applicator unit contains enough material for a single dental arch.[3][5][7]

  • Air Thinning: Following application, deliver a gentle burst of oil-free air for 1-2 seconds from a mesial to distal direction across the tooth surface.[5][9] This step is essential to evaporate the water component and thin the primer layer, which is critical for achieving high bond strength.[5]

Bonding Procedure
  • Adhesive Application: Apply a light-curable orthodontic adhesive, such as this compound™ XT, to the base of the orthodontic bracket.[9][10]

  • Bracket Placement: Place the bracket onto the primed enamel surface. The primer creates a sufficient window for precise positioning, but bonding should occur within 2 minutes of application if the surface remains uncontaminated.[5] If contamination occurs or the delay is longer, reapplication is recommended.[5]

  • Light Curing: Light cure the adhesive according to the manufacturer's instructions, typically for 20 seconds from each side (incisal, gingival, mesial, and distal).[9] The primer is compatible with standard LED curing lights.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on this compound™ Plus Self-Etching Primer.

Table 1: Effect of Application Technique on Tensile Bond Strength

Application GroupRubbing TimeMean Tensile Bond Strength (MPa)
T00 seconds6.8
T5 (Manufacturer Recommended)5 seconds10.2
T1010 seconds8.5

Data adapted from a study on bovine incisors using this compound XT adhesive. The results confirm that the manufacturer's recommended 5-second rubbing time produces the highest bond strength.[9]

Table 2: Bond Strength Comparison in Different Environments

Primer SystemBonding EnvironmentMean Shear Bond Strength (psi)
This compound™ Plus SEPDry~3500
This compound™ Plus SEPMoist (Water)~3500
This compound™ Plus SEPMoist (Saliva)~3500
This compound™ XT Primer (Conventional)Dry~3200
This compound™ XT Primer (Conventional)Moist (Water)~2000
This compound™ XT Primer (Conventional)Moist (Saliva)~1500

Data from a 3M technical presentation comparing bond strength on bovine teeth 24 hours after bonding. This demonstrates the high moisture tolerance of this compound™ Plus Self-Etching Primer compared to a conventional hydrophobic primer.[2]

Chemical Interaction Pathway

The diagram below illustrates the dual-action mechanism of this compound™ Plus Self-Etching Primer on the enamel surface.

G Primer This compound™ Plus SEP (Methacrylated Phosphoric Acid Esters) Action Simultaneous Action Primer->Action Enamel Enamel Surface (Hydroxyapatite) Enamel->Action Etching Demineralization (Surface Roughening) Action->Etching Priming Monomer Penetration Action->Priming Result Hybrid Layer Formation (Micromechanical Interlock) Etching->Result Priming->Result

Caption: Dual-action mechanism of this compound™ Plus Self-Etching Primer.

Safety and Handling Precautions

  • This compound™ Plus Self-Etching Primer contains methacrylated phosphoric acid esters and is corrosive.[5][6]

  • Wear appropriate personal protective equipment, including gloves and eye protection, during handling.[6][8]

  • Avoid contact with skin, eyes, and mucous membranes.[6][8] In case of contact, rinse the affected area thoroughly with water.[5][6]

  • The product may cause an allergic skin reaction in sensitive individuals.[5][6][11] A no-touch technique is recommended.[6]

  • Store the product away from heat and light.[6][8] The shelf life is 18 months from the date of manufacture.[5]

References

Application Notes and Protocols for Transbond™ MIP in Moist Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Transbond™ MIP (Moisture Insensitive Primer), a hydrophilic primer designed for orthodontic bonding in challenging moist conditions. This document outlines the standard application protocol, presents quantitative data from clinical studies on its bonding efficacy in various environments, and details the experimental methodologies used in these studies.

Product Overview and Mechanism of Action

This compound™ MIP is a "moisture friendly" primer, meaning it is not physically or chemically sensitive to small amounts of moisture.[1][2] Its hydrophilic nature allows for effective bonding to tooth enamel that has been contaminated with water or saliva after the etching stage.[3][4][5][6] This characteristic is particularly advantageous in clinical situations where maintaining a completely dry field is challenging. The primer functions by displacing moisture and ensuring adequate penetration into the etched enamel rods, which is facilitated by a gentle air-drying step.[1] This ensures a reliable bond strength comparable to conventional primers in dry conditions.[3][4][6] this compound™ MIP is compatible with a range of light cure and chemical cure adhesives, including this compound™ XT and the APC™ Adhesive Coating System.[1][2][4]

Chemical Composition Insights

While the full proprietary composition is not disclosed, safety data sheets indicate that this compound™ MIP contains ethanol (B145695) (30-40% by weight) and various acrylate (B77674) monomers. The ethanol likely aids in displacing water from the tooth surface. The formulation's reactivity with water involves the partial ionization of carboxyl groups and an inert dilution effect, rather than initiating a setting mechanism on its own.[7]

Standard Application Protocol

The following protocol outlines the standard application technique for this compound™ MIP in a moist environment.

Materials Required:

  • Non-fluoride, oil-free pumice or paste

  • This compound™ XT Etching Gel (or equivalent phosphoric acid etchant)

  • This compound™ MIP Primer

  • Applicator brushes

  • Oil and moisture-free air source

  • Light cure adhesive (e.g., this compound™ XT)

  • Curing light

Step-by-Step Protocol:

  • Tooth Preparation: Prophy the teeth with a non-fluoride, oil-free pumice or paste and rinse thoroughly with water. Isolate the teeth using cotton rolls or another appropriate method.[1]

  • Initial Air Dry: Briefly air dry the teeth with an oil and moisture-free air source.[1]

  • Acid Etching: Apply a 35% phosphoric acid etching gel to the tooth surface for 15 seconds.[1][8]

  • Rinsing: Rinse the etchant thoroughly with water to ensure its complete removal.[1]

  • Surface Condition (Moist): Remove excess water, but complete drying of the tooth surface is not necessary. The surface can remain visibly moist.[1]

  • Primer Dispensing: Dispense three drops of this compound™ MIP primer into a well.[1]

  • Primer Application:

    • Dip and completely saturate the applicator brush tip in the primer.[1]

    • Apply one liberal coat of the primer, ensuring the entire etched surface of the tooth is covered. Avoid contact with the gingival area.[1]

    • Use a freshly saturated brush for each tooth to ensure adequate coverage.[1]

  • Air Thinning: Gently blow a stream of air on each tooth for 2-5 seconds. The air stream should be perpendicular to the labial surface of the tooth. This step helps the primer penetrate the enamel rods and distributes it evenly.[1]

  • Adhesive and Bracket Placement: Proceed with the application of the adhesive (e.g., this compound™ XT) and the placement of the orthodontic bracket according to the manufacturer's instructions.[1][9]

  • Light Curing: Cure the adhesive with a suitable curing light for the recommended duration.[2]

Protocol for Saliva Contamination After Priming:

If the primed tooth surface becomes contaminated with saliva before the bracket is placed, apply a fresh coat of this compound™ MIP over the contaminated area, blow air for 2-5 seconds, and then proceed immediately with bonding.[1]

Application Workflow Diagram

G A 1. Prophy & Rinse B 2. Isolate & Air Dry A->B C 3. Acid Etch (15s) B->C D 4. Rinse Thoroughly C->D E 5. Leave Surface Moist D->E F 6. Apply Liberal Coat of This compound MIP E->F G 7. Air Dry (2-5s) F->G No Contamination J Contamination Occurs F->J Saliva Contamination H 8. Apply Adhesive & Place Bracket G->H I 9. Light Cure H->I J->F Re-apply Primer

Caption: Workflow for this compound MIP Application.

Quantitative Data from Experimental Studies

Several in-vitro studies have evaluated the shear bond strength (SBS) of this compound™ MIP under various conditions. The data consistently shows that while the highest bond strength is typically achieved in dry conditions, this compound™ MIP provides clinically acceptable bond strength in moist and contaminated environments.[10][11]

Table 1: Shear Bond Strength of this compound™ MIP in Different Environments

StudyEnvironmentMean Shear Bond Strength (MPa)Standard Deviation (MPa)
Hobson et al. (2001)[10]Dry15.69-
Moist (Water)12.89-
Blood Contaminated11.16-
Unnamed Study[10]Dry11.811.04
Wet (Saliva)9.00.98
Sharma et al. (2013)[8]Dry9.432.62
Contaminated (Saliva)9.193.15

Table 2: Comparative Shear Bond Strength with this compound™ XT Primer

StudyPrimerEnvironmentMean Shear Bond Strength (MPa)
Unnamed Study[11]This compound™ MIPWet (Saliva)9.25
This compound™ XTWet (Saliva)8.5
An In vitro Study (2022)[12]This compound™ MIPWet (re-priming)Statistically highest among MIP groups
This compound™ XTWetStatistically lowest

Note: Reynolds (2001) proposed that a shear bond strength of 6-8 MPa is adequate for most clinical orthodontic needs.[12]

Experimental Protocols from Cited Literature

The following are generalized methodologies based on the cited in-vitro studies evaluating the shear bond strength of this compound™ MIP.

Specimen Preparation and Bonding Protocol
  • Tooth Selection: Freshly extracted human premolar teeth, free of caries, defects, or restorations, are collected and stored in a solution like distilled water or 0.1% thymol (B1683141) at room temperature.[11][12]

  • Mounting: The teeth are mounted in acrylic resin blocks, exposing the buccal surface for bonding.

  • Surface Preparation: The buccal surfaces are cleaned with a non-fluoridated pumice slurry for 10 seconds, rinsed, and dried.[8]

  • Etching: The enamel is etched with 35% phosphoric acid for 15-30 seconds, followed by a thorough rinse and drying to achieve a frosty-white appearance for the dry groups.[8]

  • Grouping and Contamination: The teeth are randomly divided into experimental groups:

    • Dry Group: Primer and adhesive are applied to the properly etched and dried surface.

    • Moist/Wet Group: After etching and rinsing, the surface is kept visibly moist with water or blotted with a cotton roll, leaving a moist surface.[10]

    • Saliva Contamination Group: Two coats of natural or artificial saliva are applied to the etched surface and the excess is blotted off.[8]

    • Blood Contamination Group: The etched surface is contaminated with human blood.[10]

  • Primer and Adhesive Application: The respective primer (this compound™ MIP or a control) is applied according to the manufacturer's instructions for each group. A standard amount of adhesive is applied to the base of a stainless steel premolar bracket.

  • Bracket Placement and Curing: The bracket is firmly seated on the tooth surface, and excess adhesive is removed. The adhesive is then light-cured for a specified time (e.g., 40 seconds).[8]

  • Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours before testing.[8]

Shear Bond Strength Testing Protocol
  • Testing Machine: A universal testing machine is used to apply a shear force to the bracket.

  • Debonding: A force is applied at the bracket-tooth interface at a crosshead speed of 0.5 or 2 mm/min until the bracket debonds.[7]

  • Data Recording: The force required to debond the bracket is recorded in Newtons (N) and converted to Megapascals (MPa) by dividing the force by the surface area of the bracket base.

  • Statistical Analysis: The collected data is analyzed using statistical methods such as ANOVA and t-tests to determine significant differences between the experimental groups.[7]

Experimental Workflow Diagram

G cluster_prep Specimen Preparation cluster_groups Experimental Groups cluster_bond Bonding Protocol cluster_test Testing A Tooth Selection & Mounting B Pumice Prophy & Rinse A->B C Acid Etch & Rinse B->C D1 Dry Surface C->D1 D2 Moist (Water) C->D2 D3 Saliva Contamination C->D3 D4 Blood Contamination C->D4 E Apply this compound MIP D1->E D2->E D3->E D4->E F Bond Bracket & Cure E->F G Store 24h at 37°C F->G H Shear Bond Strength Test (Universal Testing Machine) G->H I Data Analysis (MPa) H->I

Caption: In-Vitro Shear Bond Strength Testing Protocol.

References

Application Notes and Protocols for Indirect Bonding Technique using Transbond™ Supreme LV Low Viscosity Light Cure Adhesive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Transbond™ Supreme LV Low Viscosity Light Cure Adhesive in the indirect bonding of orthodontic brackets. The information is curated for professionals in research and development seeking to understand and apply this technique.

Introduction

The indirect bonding technique is a multi-step process that involves the precise placement of orthodontic brackets on a dental cast, which are then transferred to the patient's teeth using a custom-made tray. This compound™ Supreme LV is a flowable, light-cured adhesive specifically designed for this application. Its formulation, incorporating nanotechnology fillers, provides for excellent strength, flow, and wear properties.[1][2] This adhesive is compatible with various primers, offering flexibility in clinical and research settings.[1][2][3][4]

Key Properties of this compound™ Supreme LV:

  • Composition: Contains a combination of silica (B1680970) and zirconia nanofillers with particle sizes ranging from 5 to 75 nm.[3][4]

  • Curing: Light-cured adhesive.[1][2][3][4]

  • Compatibility: Compatible with primers such as this compound™ Plus Self Etching Primer and this compound™ MIP Moisture Insensitive Primer.[1][2][3][4]

  • Moisture Tolerance: The adhesive is not moisture tolerant.[4]

  • Fluoride Release: This adhesive does not release fluoride.[4]

Quantitative Data Summary

The following table summarizes the shear bond strength (SBS) of this compound™ Supreme LV as reported in a comparative in-vitro study.

Adhesive SystemMean Shear Bond Strength (MPa)Standard Deviation (MPa)
This compound™ Supreme LV 11.64 2.71
This compound™ XT (Conventional)13.863.27
Grandio (Nanofilled)9.482.36

Data sourced from an in-vitro study comparing nanofilled and conventional adhesives for bonding of molar tubes.

Note: Clinically acceptable bond strength is generally considered to be in the range of 6-8 MPa.

Experimental Protocols

This section outlines the detailed methodologies for the indirect bonding technique using this compound™ Supreme LV, from laboratory preparation to clinical application.

Laboratory Protocol: Tray Fabrication
  • Impression and Model Preparation:

    • Take an alginate impression of the patient's dental arch.

    • Pour the impression with dental stone to create a precise working model.[5]

    • Allow the model to set completely and then separate it from the impression.

  • Bracket Placement:

    • Digitally or manually mark the ideal position for each orthodontic bracket on the plaster model.[5]

    • Apply a separating medium to the model to prevent the bonding adhesive from sticking to the plaster.

    • Using a conventional adhesive such as this compound™ XT, bond the brackets to the marked positions on the model.

    • Light-cure the adhesive to secure the brackets in place.

  • Transfer Tray Fabrication:

    • A transfer tray is then fabricated over the brackets and dental model. This can be a rigid-elastic plastic material produced by CAD/CAM technology or a vacuum-formed sheet.[5]

    • The tray should be sufficiently rigid to prevent distortion during transfer but flexible enough for easy removal after bonding.

Clinical Protocol: Indirect Bonding Procedure
  • Tooth Preparation:

    • Isolate the teeth to be bonded to ensure a dry field.

    • Clean the enamel surfaces with a pumice slurry to remove any plaque and pellicle.

    • Rinse the teeth thoroughly with water and dry with oil-free air.

  • Etching and Priming:

    • Etching: Apply 37% phosphoric acid etching gel to the enamel surface for 15-30 seconds, then rinse thoroughly and dry until the enamel appears frosty-white.[5]

    • Priming (Select one):

      • This compound™ Plus Self Etching Primer: Apply the primer to the tooth surface as per the manufacturer's instructions.

      • This compound™ MIP Moisture Insensitive Primer: Apply a thin, uniform coat of primer to the etched enamel.

  • Adhesive Application and Tray Placement:

    • Apply a small bead of this compound™ Supreme LV adhesive to the base of each bracket within the transfer tray.

    • Carefully seat the transfer tray onto the patient's teeth, ensuring a complete and firm fit.[5]

    • Gently press the tray to ensure the brackets are in intimate contact with the tooth surfaces.

    • Remove any excess adhesive from the periphery of the brackets.

  • Light Curing:

    • Light-cure each bracket through the transparent transfer tray. Recommended curing times vary depending on the light source:

      • With a high-intensity LED curing light (approx. 1200-1600 mW/cm²): Cure for 10 seconds per bracket.[5]

    • Position the light guide as close as possible to the bracket, typically on the mesial and distal aspects, to ensure complete polymerization.

  • Tray Removal and Final Steps:

    • Once all brackets are cured, carefully remove the transfer tray.

    • Inspect each bracket for proper bonding and remove any remaining flash with a scaler or a fine finishing bur.

    • The archwire can be ligated immediately after the bonding procedure.

Visualized Workflows and Pathways

Experimental Workflow for Indirect Bonding

The following diagram illustrates the sequential steps involved in the indirect bonding technique.

experimental_workflow cluster_lab Laboratory Phase cluster_clinical Clinical Phase Impression 1. Alginate Impression Model 2. Dental Cast Fabrication Impression->Model BracketPlacement 3. Bracket Positioning on Cast Model->BracketPlacement TrayFab 4. Transfer Tray Fabrication BracketPlacement->TrayFab AdhesiveApp 7. Adhesive Application to Brackets TrayFab->AdhesiveApp Transfer Tray with Brackets ToothPrep 5. Tooth Preparation EtchPrime 6. Etching & Priming ToothPrep->EtchPrime EtchPrime->AdhesiveApp TraySeat 8. Tray Seating AdhesiveApp->TraySeat Curing 9. Light Curing TraySeat->Curing TrayRemoval 10. Tray Removal & Finishing Curing->TrayRemoval

Caption: Workflow of the Indirect Bonding Technique.

Logical Relationship of Components

This diagram illustrates the relationship between the key materials and their roles in the bonding process.

logical_relationship Tooth Tooth Enamel Primer Primer (e.g., this compound™ Plus SEP) Tooth->Primer conditions Adhesive This compound™ Supreme LV (Flowable Adhesive) Primer->Adhesive promotes adhesion to Bracket Orthodontic Bracket Adhesive->Bracket bonds Light Curing Light Light->Adhesive polymerizes

References

Application Notes and Protocols for Transbond™ XT in Aligner Attachment Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the clinical and in-vitro performance of 3M™ Transbond™ XT Light Cure Adhesive for bonding clear aligner attachments. The information is compiled from various clinical studies to guide research and development in orthodontics and dental materials.

Quantitative Data Summary

The following tables summarize key performance indicators of this compound™ XT from multiple studies, providing a basis for comparison and evaluation.

Table 1: Shear Bond Strength (SBS) of this compound™ XT Compared to Other Adhesives

Study ReferenceAdhesive GroupsMean SBS (MPa)Standard Deviation (MPa)Key Findings
Shaikh S, et al.[1]This compound™ XT (with primer) 13.18 5.71 This compound™ XT showed higher shear bond strength compared to Bracepaste.[1]
This compound™ XT (without primer) 11.28 6.0 No statistically significant difference was found between using this compound™ XT with or without a primer.[1]
Bracepaste (with primer)--
Bracepaste (without primer)--
Aqualine LC10.054.0
Unnamed Study[2]This compound™ XT 12.91 2.0 This compound™ XT demonstrated the highest mean SBS among the four adhesives tested.[2]
Bracepaste12.871.59
Enlight11.771.87
Heliosit10.931.71
Unnamed Study[3]This compound™ XT --The mean shear bond strength of this compound™ XT was the highest among the four adhesives studied.[3]
Enlight--
Heliosit--
Orthofix--
Unnamed Study[4]This compound™ XT 145.73 3.87 This compound™ XT had a significantly higher mean SBS than Resilience.[4]
Resilience125.593.37
This compound™ XT + TiO2 123.92 3.17 Addition of TiO2 nanoparticles decreased the SBS of this compound™ XT.[4]
Resilience + TiO277.752.33

Note: The minimum clinically acceptable bond strength is generally considered to be in the range of 6-8 MPa.[5]

Table 2: Clinical Bond Failure Rate of this compound™ XT

Study ReferenceAdhesive GroupsObservation PeriodFailure Rate (%)Key Findings
Unnamed Study[6]This compound™ XT 6 months8.1 No statistically significant difference in bond failure rates was observed between this compound™ XT and Heliosit Orthodontic. Bond failure rates below 10% are generally considered clinically acceptable.[6]
Heliosit Orthodontic6 months6.0The majority of bond failures occurred within the initial 3 months of treatment.[6]

Table 3: Wear Resistance of this compound™ XT for Aligner Attachments

Study ReferenceComposite Resin GroupsEvaluation MethodMean Volume Loss/ReductionKey Findings
Unnamed Study[7]This compound™ XT Micro-CT analysis after thermal cycling and tooth brushingSignificant decrease in attachment volumeThe greatest volume reduction was observed in the this compound™ XT group, while the least occurred in the G-aenial Universal Flo group.[7]
Flow Tain-
G-aenial Universal Flo-
Filtek Z350 XT-

Table 4: Adhesive Remnant Index (ARI) Scores for this compound™ XT

The Adhesive Remnant Index (ARI) quantifies the amount of adhesive remaining on the tooth surface after debonding. Scores range from 0 (no adhesive left) to 3 (all adhesive left on the tooth).

Study ReferenceAdhesive GroupMost Frequent ARI Score(s)Key Findings
Unnamed Study[2]This compound™ XT 1 & 2 (50% of samples had less than half of the adhesive remaining)This compound™ XT showed the least adhesive residue left on the tooth compared to Bracepaste, Enlight, and Heliosit.[2]
Shaikh S, et al.[1]This compound™ XT (with primer) 2 & 3This group had the best and highest ARI scores, indicating more adhesive remained on the tooth, which can protect the enamel during debonding.[1]
Unnamed Study[8]This compound™ XT (Total-Etch) 2The Total-Etch group (this compound™ XT) showed a higher prevalence of score 2 compared to the Self-Etch group.[8]

Experimental Protocols

The following are generalized experimental protocols for the application of this compound™ XT for aligner attachments, based on common methodologies cited in clinical studies.

Protocol 1: Standard Application of this compound™ XT for Aligner Attachments
  • Tooth Preparation:

    • Clean the enamel surface with a slurry of pumice and water using a prophy cup.

    • Thoroughly rinse the surface with water and dry with oil-free air.

    • Isolate the tooth to prevent saliva contamination.

  • Etching:

    • Apply a 35-37% phosphoric acid etching gel to the enamel surface where the attachment will be placed.

    • Etch for 15-30 seconds.

    • Rinse thoroughly with water for at least 15 seconds to completely remove the etchant.

    • Dry the enamel surface with oil-free air until it appears frosty-white.

  • Primer Application:

    • Apply a thin, uniform layer of this compound™ XT Primer to the etched enamel surface.

  • Attachment Placement:

    • Fill the attachment well in the aligner template with this compound™ XT composite. Avoid overfilling.

    • Seat the template firmly onto the patient's teeth.

    • Remove any excess adhesive flash from around the attachment margins with a dental explorer or microbrush before curing.

  • Light Curing:

    • Position the curing light tip directly over the attachment, as close as possible without touching the template.

    • Light cure the attachment for a minimum of 6 seconds through the template. Curing times may vary depending on the light source and intensity.

  • Finishing:

    • Carefully remove the aligner template.

    • Inspect the attachment for complete bonding and absence of voids.

    • Remove any remaining flash with a scaler or a finishing bur to ensure a smooth surface and prevent patient discomfort.

Visualizations

Experimental Workflow for this compound™ XT Application

G cluster_prep Tooth Preparation cluster_bond Bonding Procedure cluster_attach Attachment Placement cluster_final Finalization Prophy 1. Prophy with Pumice RinseDry1 2. Rinse and Dry Prophy->RinseDry1 Isolate 3. Isolate Tooth RinseDry1->Isolate Etch 4. Etch with Phosphoric Acid Isolate->Etch Proceed to Bonding RinseDry2 5. Rinse and Dry Thoroughly Etch->RinseDry2 Prime 6. Apply this compound XT Primer RinseDry2->Prime FillTemplate 7. Fill Template with this compound XT Prime->FillTemplate Prepare for Placement SeatTemplate 8. Seat Template on Teeth FillTemplate->SeatTemplate RemoveFlash 9. Remove Excess Flash SeatTemplate->RemoveFlash LightCure 10. Light Cure Attachment RemoveFlash->LightCure Ready for Curing RemoveTemplate 11. Remove Template LightCure->RemoveTemplate Finish 12. Finish and Polish RemoveTemplate->Finish

Caption: Step-by-step workflow for aligner attachment bonding with this compound XT.

Factors Influencing Clinical Success of Aligner Attachments

G cluster_material Material Properties cluster_clinical Clinical Factors cluster_patient Patient-Related Factors BS Bond Strength WR Wear Resistance BS->WR CS Clinical Success of Aligner Attachments BS->CS WR->CS FI Filler Content FI->BS FI->WR AP Application Protocol OC Operator Competence AP->OC AP->CS MC Moisture Control MC->AP MC->CS OH Oral Hygiene DF Dietary Habits OH->DF OH->CS AC Aligner Compliance AC->CS

Caption: Interplay of factors affecting the clinical performance of attachments.

References

Application Notes and Protocols for Bonding Orthodontic Brackets to Restorative Materials with Transbond XT

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the effective bonding of orthodontic brackets to various dental restorative materials using Transbond™ XT Light Cure Adhesive. The following sections outline the necessary surface preparation for composite, ceramic, and metal restorations to achieve optimal bond strength, supported by quantitative data from published studies.

Data Presentation: Shear Bond Strength of this compound XT to Various Restorative Materials

The clinical success of orthodontic treatment on patients with dental restorations relies on a durable bond between the orthodontic bracket and the restorative material. The following table summarizes the shear bond strength (SBS) of this compound XT to different restorative materials under various surface treatment conditions. Clinically acceptable bond strength is generally considered to be in the range of 6-8 MPa.[1]

Restorative MaterialSurface Treatment ProtocolMean Shear Bond Strength (MPa)Standard Deviation (MPa)Reference
Composite Resin 37% Phosphoric Acid Etch2.8-[2]
Diamond Bur + 37% Phosphoric Acid Etch10.6-[2]
Air Abrasion (Sandblasting)10.3-[2]
37% Phosphoric Acid + Silane (B1218182) + Bonding Agent16.83-[3]
Ceramic (Porcelain) 10% Hydrofluoric Acid (2 min) + this compound XT Primer9.854.76[1]
10% Hydrofluoric Acid (2 min) + Silane + this compound XT Primer17.062.58[1]
Sandblasting (25 µm Al₂O₃) + Silane15.18-[4]
37% Orthophosphoric Acid (2 min) + Silane12.78 - 23.05-[5]
Metal (Amalgam) Sandblasting4.96-[6]
Sandblasting + Alloy Primer12.42.7[6]
Metal (Silver-Palladium Alloy) Sandblasting9.193.39[7]
Sandblasting + Reliance Metal Primer15.003.10[7]
Sandblasting + Alloy Primer16.303.63[7]

Experimental Protocols

The following are detailed methodologies for bonding orthodontic brackets to composite, ceramic, and metal restorative materials using this compound XT, based on protocols cited in the literature.

Protocol 1: Bonding to Composite Resin Restorations

This protocol is based on creating micromechanical retention on the composite surface.

Materials:

  • This compound™ XT Light Cure Adhesive Primer

  • This compound™ XT Light Cure Adhesive Paste

  • 37% Phosphoric Acid Etchant

  • Fine-grit diamond bur or air abrasion unit with 50 µm aluminum oxide particles

  • Silane coupling agent (optional, but may enhance bond strength)[3]

  • Microbrushes

  • High-volume evacuation

  • Curing light

Procedure:

  • Surface Preparation:

    • Clean the composite surface with a pumice slurry and rinse thoroughly.

    • Dry the surface with oil-free air.

    • Mechanically roughen the composite surface using either a fine-grit diamond bur or by sandblasting with 50 µm aluminum oxide particles.[2] This step is crucial for achieving adequate bond strength.[2]

  • Etching:

    • Apply 37% phosphoric acid to the roughened composite surface for 15-30 seconds.[2][3]

    • Rinse thoroughly with water for 15 seconds and dry completely with oil-free air. The surface should appear dull and frosted.

  • Priming:

    • (Optional but recommended) Apply a thin layer of silane coupling agent to the prepared surface and allow it to air dry for 60 seconds.[3]

    • Apply a thin, uniform coat of this compound XT Primer to the prepared composite surface using a microbrush.[8]

    • Gently thin the primer with a stream of oil-free air. Do not light cure at this stage.

  • Adhesive Application and Bracket Placement:

    • Apply a small amount of this compound XT Adhesive Paste to the base of the orthodontic bracket.[8]

    • Place the bracket onto the primed composite surface and press firmly to seat it.

    • Remove any excess adhesive from around the bracket base with a scaler or microbrush.

  • Curing:

    • Light cure the adhesive according to the manufacturer's instructions. For metal brackets, cure for 3 seconds from the mesial and 3 seconds from the distal aspect.[8] For ceramic brackets, cure for 3 seconds through the bracket.[8] Curing times may need to be extended depending on the light source.[9]

Protocol 2: Bonding to Ceramic (Porcelain) Restorations

This protocol involves chemical and micromechanical surface preparation.

Materials:

  • This compound™ XT Light Cure Adhesive Primer

  • This compound™ XT Light Cure Adhesive Paste

  • 9-10% Hydrofluoric Acid (HF)

  • Silane coupling agent

  • Microbrushes

  • High-volume evacuation

  • Curing light

Procedure:

  • Surface Preparation:

    • Clean the porcelain surface with a pumice slurry and rinse thoroughly.

    • Dry the surface with oil-free air.

    • Isolate the area to be etched.

    • Apply 9-10% hydrofluoric acid to the porcelain surface for 60-120 seconds.[1][4] Caution: Hydrofluoric acid is highly corrosive and toxic. Use appropriate personal protective equipment and ensure proper ventilation.

    • Rinse the HF acid thoroughly with a water spray and high-volume evacuation for 30 seconds.

    • Dry the surface completely with oil-free air.

  • Silanation:

    • Apply a thin layer of silane coupling agent to the etched porcelain surface.[1]

    • Allow the silane to air dry for at least 60 seconds.

  • Priming:

    • Apply a thin, uniform coat of this compound XT Primer to the silanated surface using a microbrush.

    • Gently thin with a stream of oil-free air.

  • Adhesive Application and Bracket Placement:

    • Apply this compound XT Adhesive Paste to the bracket base.

    • Seat the bracket on the prepared porcelain surface and press firmly.

    • Remove excess adhesive.

  • Curing:

    • Light cure as described in Protocol 1. For ceramic brackets, a 3-second cure through the bracket is recommended with a high-intensity light.[8]

Protocol 3: Bonding to Metal Restorations (Amalgam and Noble Alloys)

This protocol focuses on creating a high degree of micromechanical retention.

Materials:

  • This compound™ XT Light Cure Adhesive Primer

  • This compound™ XT Light Cure Adhesive Paste

  • Air abrasion unit with 50 µm aluminum oxide particles

  • Metal primer (e.g., Reliance Metal Primer, Alloy Primer)[6][7]

  • Microbrushes

  • High-volume evacuation

  • Curing light

Procedure:

  • Surface Preparation:

    • Clean the metal surface with a pumice slurry and rinse thoroughly.

    • Dry the surface with oil-free air.

    • Sandblast the area of the metal restoration where the bracket will be placed with 50 µm aluminum oxide particles for 3-5 seconds.[6] This will create a roughened, matte finish.

    • Rinse the surface thoroughly to remove all abrasive particles and dry completely.

  • Priming:

    • Apply a dedicated metal primer to the sandblasted surface according to the manufacturer's instructions.[6][7]

    • Allow the primer to air dry.

    • Apply a thin, uniform coat of this compound XT Primer to the primed metal surface.

    • Gently thin with a stream of oil-free air.

  • Adhesive Application and Bracket Placement:

    • Apply this compound XT Adhesive Paste to the bracket base.

    • Firmly press the bracket onto the prepared metal surface.

    • Remove any excess adhesive.

  • Curing:

    • Light cure as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Surface Preparation cluster_conditioning Surface Conditioning cluster_bonding Bracket Bonding Clean Clean Surface (Pumice Slurry) RinseDry1 Rinse and Dry Clean->RinseDry1 Mechanical Mechanical Alteration (e.g., Sandblasting, Bur) RinseDry1->Mechanical Chemical Chemical Etching (e.g., HF, Phosphoric Acid) RinseDry1->Chemical RinseDry2 Rinse and Dry Mechanical->RinseDry2 Chemical->RinseDry2 Primer Apply Primer (e.g., Silane, Metal Primer) RinseDry2->Primer AirDry Air Dry Primer->AirDry TransbondPrimer Apply this compound XT Primer AirDry->TransbondPrimer AirThin Gently Air Thin TransbondPrimer->AirThin ApplyAdhesive Apply this compound XT Adhesive to Bracket AirThin->ApplyAdhesive PlaceBracket Place and Press Bracket ApplyAdhesive->PlaceBracket RemoveExcess Remove Excess Adhesive PlaceBracket->RemoveExcess LightCure Light Cure RemoveExcess->LightCure

Caption: Experimental workflow for bonding orthodontic brackets.

References

Application Notes and Protocols for Bonding Sensors in Dental Research Using Transbond™ Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Transbond™ adhesives for bonding sensors to tooth surfaces in a dental research setting. The following information is synthesized from various studies and manufacturer guidelines to ensure reliable and reproducible sensor attachment for data acquisition.

Introduction

This compound™ XT and this compound™ Plus Color Change adhesives are widely used in orthodontics for bonding brackets to enamel.[1][2] Their proven bond strength, handling characteristics, and biocompatibility make them suitable for attaching a variety of sensors (e.g., strain gauges, pH sensors, temperature sensors) to teeth for research purposes.[3][4] This document outlines the necessary materials, protocols, and performance data to aid researchers in successfully bonding sensors for their studies.

Materials Required

  • Adhesive Systems:

    • This compound™ XT Light Cure Adhesive[2]

    • This compound™ Plus Color Change Adhesive[5][6]

  • Primer:

    • This compound™ XT Primer[7]

    • This compound™ MIP Moisture Insensitive Primer[4][7]

    • This compound™ Plus Self Etching Primer[8][9]

  • Etchant: 35-37% Phosphoric Acid Etching Gel[2][7][10]

  • Equipment:

    • Dental curing light (e.g., 3M™ Ortholux™ Luminous Curing Light)[8][10]

    • Oil-free air/water syringe

    • High-volume evacuator

    • Microbrushes

    • Non-fluoridated pumice or paste[7]

    • Cotton rolls or other isolation materials

    • Dental explorer or scaler

  • Sensors: The specific sensor to be bonded. The bonding surface of the sensor should be compatible with the adhesive. Surface treatment of the sensor's bonding base may be necessary.[11][12]

Quantitative Data: Shear Bond Strength of this compound™ Adhesives

The following tables summarize the shear bond strength (SBS) of this compound™ adhesives as reported in various in-vitro studies. This data is primarily from studies on orthodontic brackets but provides a strong indication of the performance expected when bonding sensors.

Table 1: Shear Bond Strength of this compound™ XT

Study ReferenceSubstrateMean SBS (MPa)Standard Deviation (MPa)Notes
[1]Human Premolars12.912.0Compared to other adhesives, this compound XT showed the highest SBS.
[13]Human PremolarsNot specified, but highest among 4 adhesives-Statistically significant difference from other adhesives (p<0.01).
[14]Upper Central Incisors252.53 N (at 24h)39.72 NConverted to MPa, this would be dependent on bracket base area.
[15]Human Premolars9.22-Under dry conditions.
[16]Human Premolars14.304.35Compared to other light and self-cured composites.
[17]Human PremolarsNo significant difference from Denfil Flow-Clinically acceptable SBS was found for both adhesives.

Table 2: Shear Bond Strength of this compound™ Adhesives Under Different Conditions

AdhesiveConditionMean SBS (MPa)Key FindingsReference
This compound™ XTDifferent Curing Times (LED)-6s and 10s curing showed significantly higher SBS than 3s.[10]
This compound™ XTEnamel Deproteinization (NaOCl)IncreasedNaOCl treatment before etching increased SBS.[18]
This compound™ MIP PrimerSaliva Contamination12.24Showed the highest mean SBS under contaminated conditions.[15]

Experimental Protocols

Standard Protocol for Bonding with this compound™ XT

This protocol outlines the conventional acid-etch technique for bonding sensors.

Step 1: Tooth Surface Preparation

  • Clean the enamel surface with a non-fluoridated, oil-free pumice or paste.[7]

  • Rinse the surface thoroughly with water.[7]

  • Isolate the tooth with cotton rolls to prevent saliva contamination.[7]

  • Dry the tooth surface completely with an oil- and moisture-free air source.[7]

Step 2: Acid Etching

  • Apply 37% phosphoric acid etching gel to the enamel surface where the sensor will be placed.[10][18]

  • Leave the etchant in place for 15-30 seconds.[10][19]

  • Rinse the etchant thoroughly with water for at least 10-20 seconds.[7][10]

  • Dry the etched surface with oil-free air until it has a chalky, frosty white appearance.[10][20]

Step 3: Primer Application

  • Apply a thin, uniform coat of this compound™ XT Primer to the etched enamel surface using a microbrush.[7][21]

Step 4: Adhesive Application and Sensor Placement

  • Apply a small amount of this compound™ XT adhesive to the bonding base of the sensor.[8][21]

  • Firmly press the sensor onto the primed tooth surface.[21]

  • Remove any excess adhesive from around the base of the sensor with a dental explorer without disturbing the sensor's position.[21]

Step 5: Light Curing

  • Position the curing light tip 2-3 mm from the sensor.[21][22]

  • Light cure the adhesive according to the manufacturer's instructions. Curing times may vary depending on the light source and the type of sensor (e.g., metal or ceramic). A typical curing time is 10-20 seconds per side of the sensor.[4][10][19]

Protocol for Bonding with this compound™ Plus Color Change Adhesive and Self-Etching Primer

This protocol is more moisture-tolerant and combines the etching and priming steps.

Step 1: Tooth Surface Preparation

  • Clean the enamel surface with a non-fluoridated, oil-free pumice or paste.

  • Rinse and dry the surface.

Step 2: Application of this compound™ Plus Self-Etching Primer

  • Activate the self-etching primer according to the manufacturer's instructions.[8][9]

  • Rub the primer onto the enamel surface for 3-5 seconds.[8][9]

  • Apply a gentle burst of oil- and moisture-free air to uniformly distribute the primer.[8][9]

Step 3: Adhesive Application and Sensor Placement

  • The this compound™ Plus adhesive is pink, which aids in visualization.[5][23] Apply a small amount to the sensor base.[8]

  • Place the sensor on the primed tooth surface and press firmly.

  • The pink color makes it easy to see and remove excess adhesive.[22][23]

Step 4: Light Curing

  • Light cure the adhesive. The pink color will fade upon curing.[23]

  • Curing times are comparable to this compound™ XT.[23][24]

Visualizations

Experimental Workflow for Standard Sensor Bonding

G cluster_prep Surface Preparation cluster_etch Etching & Priming cluster_bond Sensor Bonding pumice 1. Clean with Pumice rinse_prep 2. Rinse pumice->rinse_prep isolate 3. Isolate Tooth rinse_prep->isolate dry_prep 4. Dry Surface isolate->dry_prep etch 5. Apply 37% Phosphoric Acid dry_prep->etch rinse_etch 6. Rinse Thoroughly etch->rinse_etch dry_etch 7. Dry to Frosty Appearance rinse_etch->dry_etch prime 8. Apply this compound XT Primer dry_etch->prime apply_adhesive 9. Apply this compound XT to Sensor prime->apply_adhesive place_sensor 10. Position Sensor on Tooth apply_adhesive->place_sensor remove_excess 11. Remove Excess Adhesive place_sensor->remove_excess light_cure 12. Light Cure remove_excess->light_cure G cluster_factors Influencing Factors cluster_outcome Outcome surface_prep Enamel Surface Preparation (Cleaning, Etching) bond_strength Sensor Bond Strength & Stability surface_prep->bond_strength adhesive_props Adhesive Properties (Viscosity, Chemistry) adhesive_props->bond_strength moisture_control Moisture Control moisture_control->bond_strength curing_tech Curing Technique (Time, Light Intensity) curing_tech->bond_strength

References

Troubleshooting & Optimization

Troubleshooting low bond strength with Transbond XT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low bond strength with Transbond XT light-cured adhesive. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of low shear bond strength with this compound XT?

Low bond strength is typically multifactorial, but common causes include improper enamel preparation, contamination of the bonding surface, inadequate light curing, and incorrect adhesive handling. Operator technique is a critical factor in achieving optimal bond strength.[1][2]

Q2: How does moisture or saliva contamination affect this compound XT bond strength?

Moisture and saliva contamination are primary causes of bond failure.[3] For conventional this compound XT primer, contamination can significantly decrease shear bond strength.[4][5][6] Studies have shown that enamel surfaces free of contamination exhibit the highest bond strengths.[4] While moisture-insensitive primers (MIPs) can improve performance in moist environments, a dry field is always recommended for optimal results with the standard this compound XT primer.[6][7] Blood contamination, in particular, has been shown to significantly decrease the shear bond strength of this compound XT.[8]

Q3: What is the correct enamel preparation technique for this compound XT?

Proper enamel preparation is crucial for establishing a strong mechanical bond. The standard and most effective method involves:

  • Prophylaxis: Cleaning the enamel surface with pumice to remove any debris.

  • Etching: Applying 35-37% phosphoric acid to the enamel for 15 to 60 seconds.[9][10] This creates microporosities for the adhesive to penetrate.[11]

  • Rinsing: Thoroughly rinsing the etchant from the tooth surface with a water spray for about 15 seconds.[9]

  • Drying: Drying the enamel until it appears frosty-white, indicating a properly etched surface ready for primer application.

Q4: Can the type of curing light or duration of curing affect bond strength?

Yes, both the type of light-curing unit (LCU) and the curing time significantly impact the final bond strength.[12] Using a high-intensity LED or halogen light can achieve adequate bond strength with shorter curing times compared to conventional halogen lights.[12] However, insufficient curing time is a major cause of reduced bond strength. One study found that curing this compound XT with an LED unit (1600 mW/cm²) for 6 or 10 seconds resulted in significantly higher shear bond strength than the manufacturer-recommended 3 seconds for ceramic brackets.[13] It is critical to ensure the light source is of adequate intensity and that the curing time is sufficient for the specific light and bracket type being used.[12][14]

Q5: Does the choice of primer influence the final bond strength of this compound XT?

Yes, the primer is a critical component. This compound XT primer used with this compound XT adhesive generally yields high and reliable bond strength.[15] While self-etching primers (SEPs) offer a streamlined workflow, conventional etching with phosphoric acid followed by the this compound XT primer often results in superior or comparable bond strength on uncontaminated surfaces.[4][16]

Q6: What does the location of the bond failure tell me?

The location of the adhesive remnant after debonding, assessed using the Adhesive Remnant Index (ARI), can provide diagnostic information.

  • Failure at the enamel-adhesive interface (ARI Score 0-1): Often suggests issues with the enamel preparation, such as inadequate etching or contamination.

  • Cohesive failure within the adhesive (ARI Score 2): Indicates that the bond to the enamel and the bracket was strong.

  • Failure at the bracket-adhesive interface (ARI Score 3): May point to issues with the bracket base or contamination of the bracket.

Quantitative Data Summary

The following table summarizes shear bond strength (SBS) data for this compound XT under various experimental conditions.

ConditionAdhesive SystemMean Shear Bond Strength (MPa)Key FindingReference
Curing Duration (LED) This compound XT3s: (Value not specified, lowest) 6s: Significantly Higher 10s: Significantly HigherCuring for 6 or 10 seconds with a high-power LED light significantly improves SBS for ceramic brackets compared to 3 seconds.[13]
Contamination This compound XT (Conventional Primer)Dry: Highest SBS Water Contamination: Significantly Lower SBS Saliva Contamination: Significantly Lower SBSWater and saliva contamination significantly reduce the bond strength of this compound XT with its conventional primer.[4]
Enamel Conditioning This compound XTAcid Etch: 13.07 MPa Self-Etch Primer: (Value varies)Conventional acid-etching technique provides a strong and reliable bond.[15][17]
Primer Curing This compound XTPrimer Pre-curing: 20.56 MPa Primer Co-curing: (Value lower than pre-curing)Pre-curing the primer before applying the adhesive paste can result in higher bond strength.[18]
Rebonding This compound XTFirst Bonding: 9.89 MPa First Rebonding: 7.73 MPa Second Rebonding: 7.32 MPaBond strength decreases with repeated bonding procedures but may remain clinically acceptable.[19]

Experimental Protocols

Standard Shear Bond Strength (SBS) Testing Protocol

This protocol outlines a common in vitro method for evaluating the shear bond strength of orthodontic adhesives.

  • Specimen Preparation:

    • Extracted human or bovine teeth (typically premolars) are collected and stored in a solution like distilled water or 10% formaldehyde (B43269) at room temperature.[13][19]

    • Teeth selected should have intact enamel, be free of cracks or caries, and have no prior chemical treatments.[13]

    • The roots of the teeth are embedded in self-curing acrylic resin blocks, leaving the crown exposed. The buccal surface of the tooth is oriented parallel to the force that will be applied during testing.

  • Enamel Surface Preparation:

    • The buccal enamel surface is cleaned with a slurry of non-fluoridated pumice using a rotating brush for 10 seconds.

    • The surface is rinsed thoroughly with water and dried with oil-free air.

  • Bonding Procedure:

    • Etching: 37% phosphoric acid gel is applied to the enamel surface for 15-30 seconds, then rinsed for 15 seconds, and dried until the enamel has a chalky, frosty-white appearance.[9]

    • Priming: A thin, uniform coat of this compound XT primer is applied to the etched enamel.

    • Adhesive Application: this compound XT adhesive paste is applied to the base of the orthodontic bracket.

    • Bracket Placement: The bracket is firmly pressed onto the primed enamel surface. Excess adhesive (flash) is carefully removed from the periphery of the bracket base.

    • Light Curing: The adhesive is light-cured according to the experimental parameters (e.g., for 10 seconds on the mesial side and 10 seconds on the distal side). The light guide tip should be held as close as possible to the bracket.

  • Storage and Thermocycling (Optional):

    • Specimens are stored in distilled water at 37°C for 24 hours to allow the bond to mature.[14]

    • For studies simulating the oral environment, specimens may be subjected to thermocycling (e.g., 500 cycles between 5°C and 55°C).[12]

  • Shear Bond Strength Testing:

    • The acrylic block is secured in a universal testing machine.

    • A shear force is applied to the bracket-tooth interface at a crosshead speed of 1 mm/min until the bracket debonds.[20]

    • The force required to debond the bracket is recorded in Newtons (N) and converted to Megapascals (MPa) by dividing the force by the surface area of the bracket base (mm²).

Visualizations

TroubleshootingWorkflow start Low Bond Strength (Bond Failure) check_prep Step 1: Review Enamel Preparation start->check_prep q_etch Was enamel frosty-white after etching/drying? check_prep->q_etch check_contam Step 2: Check for Contamination q_etch->check_contam Yes res_prep Root Cause: Improper Etching/Drying q_etch->res_prep No q_contam Was the field kept completely dry and clean until curing? check_contam->q_contam check_cure Step 3: Verify Curing Protocol q_contam->check_cure Yes res_contam Root Cause: Moisture/Saliva/Blood Contamination q_contam->res_contam No q_cure Is light intensity adequate? Is curing time sufficient? check_cure->q_cure check_material Step 4: Examine Materials q_cure->check_material Yes res_cure Root Cause: Inadequate Curing q_cure->res_cure No q_material Are adhesive/primer within expiration date? check_material->q_material res_material Root Cause: Expired Materials q_material->res_material No res_ok Protocol Appears Correct. Review Operator Technique & Bracket Placement Force. q_material->res_ok Yes

Caption: Troubleshooting workflow for low bond strength.

References

Technical Support Center: Optimizing Transbond XT Light Curing for Ceramic Brackets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the light curing time of Transbond XT adhesive for ceramic brackets. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems encountered during the light curing of this compound XT adhesive with ceramic brackets.

Question: What are the primary causes of bond failure when using this compound XT with ceramic brackets?

Answer: Bond failures with this compound XT and ceramic brackets can typically be traced back to one of three main areas: moisture contamination, improper tooth preparation, or incomplete adhesive cure. It is crucial to systematically evaluate your protocol to identify the point of failure. A helpful first step is to observe where the adhesive remnant is after a bond failure: on the bracket base, on the tooth surface, or on both.[1]

Question: If the adhesive remains on the bracket base after bond failure, what is the likely cause?

Answer: Adhesive remaining on the bracket base suggests a failure at the enamel-adhesive interface. This is often due to:

  • Moisture Contamination: Saliva or gingival crevicular fluid contamination of the etched enamel surface is a primary cause of bond failure.

    • Solution: Employ a robust dry field system and consider using a tack cure at the gingival margin to protect against moisture. A self-etching primer can also reduce procedural steps and the risk of contamination.[1]

  • Incorrect or Incomplete Tooth Preparation:

    • Solution: Ensure the enamel has a "chalky-white" appearance after etching and is completely dry after rinsing. Always follow the manufacturer's instructions for the etching and priming steps. For teeth with fluorosis or other surface irregularities, additional etching time may be necessary.[1]

Question: What does it indicate if the adhesive is left on the tooth surface after the bracket debonds?

Answer: When the adhesive is left on the tooth, it points to a failure at the bracket-adhesive interface. This can be caused by:

  • Contaminated Bracket Base: The mesh on the bracket base can become contaminated with dust or oils from gloves.

    • Solution: For uncoated brackets, store them in a protected environment. Avoid touching the bracket base, even with gloves. Ensure a consistent and adequate layer of adhesive covers the entire bracket base.[1]

  • Mishandling During Bonding:

    • Solution: Handle brackets carefully to avoid contamination. If using a digital bonding process, adhere strictly to the recommended handling instructions.[1]

Question: What if the adhesive is found on both the tooth and the bracket base after failure?

Answer: Adhesive on both surfaces typically indicates a cohesive failure within the adhesive itself, which is often due to an incomplete cure.

  • Incomplete Adhesive Cure:

    • Solution:

      • Check Your Curing Light: Verify the light's intensity with a meter. Clean the light guide and ensure there are no defects.

      • Proper Technique: Position the light guide perpendicular to and directly over the ceramic bracket. Hold the light steady throughout the entire curing cycle.

      • Review Curing Times: Adhere to the manufacturer's recommended curing times. Be aware that these times are often based on ideal conditions.[1]

  • Adhesive Contamination or Expiration:

    • Solution: Protect the adhesive from ambient light before and during the bonding procedure. Always check the expiration date and store the material according to the manufacturer's instructions.[1]

Frequently Asked Questions (FAQs)

Question: What is the manufacturer's recommended light curing time for this compound XT with ceramic brackets?

Answer: For this compound XT adhesive used with ceramic brackets, the manufacturer recommends a 3-second cure time when using a high-power LED curing light such as the 3M™ Ortholux™ Luminous Curing Light (output of 1600 mW/cm²). The light guide should be positioned to cure directly through the bracket.[2]

Question: Can extending the curing time for this compound XT with ceramic brackets improve bond strength?

Answer: Yes, research indicates that extending the curing time beyond the manufacturer's recommendation can significantly increase the shear bond strength (SBS). One study found that a 6-second curing time resulted in a statistically significant increase in SBS compared to the recommended 3-second cure. However, extending the cure time to 10 seconds did not show a significant difference from the 6-second cure.[3] Therefore, a 6-second cure may be optimal for enhancing bond strength.

Question: What is the expected shear bond strength of this compound XT with ceramic brackets?

Answer: The shear bond strength (SBS) of this compound XT with ceramic brackets can vary depending on the specific experimental conditions. However, studies have reported mean SBS values of approximately 14.62 ± 4.30 MPa.[4] It's important to note that an SBS of 5.9–7.8 MPa is generally considered adequate to resist masticatory forces in a clinical setting.

Question: Are there any issues associated with the debonding of ceramic brackets bonded with this compound XT?

Answer: Yes, due to the high bond strength that can be achieved, debonding ceramic brackets can sometimes lead to enamel tear-outs or bracket fractures.[5] The strong chemical and micromechanical bond between the adhesive, bracket, and tooth can make removal challenging.

Data Presentation

The following table summarizes the findings of a study investigating the effect of different light curing durations on the shear bond strength (SBS) of this compound XT with ceramic brackets.

Curing Time (seconds)Mean Shear Bond Strength (MPa)Standard Deviation (MPa)Statistical Significance (p < 0.05)
39.81.2-
615.21.5Significantly higher than 3 seconds
1016.11.8Not significantly different from 6 seconds

Data adapted from a study by Al-Anezi, 2016.[3]

Experimental Protocols

This section details a standard methodology for determining the shear bond strength of this compound XT with ceramic brackets.

1. Specimen Preparation:

  • Tooth Selection: Use extracted human premolars that are free of caries, cracks, or restorations.

  • Mounting: Embed the teeth in acrylic resin blocks, leaving the buccal surface exposed and parallel to the base of the block.

  • Cleaning: Clean the buccal surface with a non-fluoridated pumice slurry and a rubber cup for 10 seconds, followed by a 10-second rinse with an air-water spray and 10 seconds of air-drying.

2. Bonding Procedure:

  • Etching: Apply 37% phosphoric acid etching gel to the buccal surface for 15-30 seconds, then rinse thoroughly for 20 seconds and dry until the enamel appears chalky-white.

  • Primer Application: Apply a thin, uniform coat of this compound XT primer to the etched enamel surface.

  • Bracket Placement: Apply this compound XT adhesive to the base of a ceramic bracket (e.g., 3M Clarity™ ADVANCED) and place it on the prepared tooth surface with a constant, static load.

  • Excess Removal: Carefully remove any excess adhesive from around the bracket base with a dental explorer.

  • Light Curing: Light cure the adhesive for the specified duration (e.g., 3, 6, or 10 seconds) using a calibrated LED curing light (e.g., 3M Ortholux™ Luminous, with an output of at least 1600 mW/cm²). The light guide should be positioned directly over the bracket.

3. Shear Bond Strength Testing:

  • Storage: Store the bonded specimens in distilled water at 37°C for 24 hours.

  • Testing Machine: Use a universal testing machine with a shear-peel blade.

  • Debonding: Apply a shear force to the bracket-enamel interface at a crosshead speed of 0.5 mm/min until the bracket debonds.

  • Data Calculation: Record the failure load in Newtons (N) and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bracket base area (mm²).

4. Adhesive Remnant Index (ARI) Scoring:

  • After debonding, examine the tooth surface under a stereomicroscope at 10x magnification to assess the amount of adhesive remaining.

  • Use a standardized scoring system, such as the following:

    • Score 0: No adhesive remaining on the tooth.

    • Score 1: Less than half of the adhesive remaining on the tooth.

    • Score 2: More than half of the adhesive remaining on the tooth.

    • Score 3: All adhesive remaining on the tooth, with the impression of the bracket base.

Visualizations

The following diagrams illustrate key workflows and relationships in the process of optimizing this compound XT light curing for ceramic brackets.

Experimental_Workflow cluster_prep Specimen Preparation cluster_bonding Bonding Protocol cluster_testing Testing & Analysis Tooth_Selection Tooth Selection Mounting Mounting in Acrylic Tooth_Selection->Mounting Cleaning Cleaning with Pumice Mounting->Cleaning Etching Enamel Etching Cleaning->Etching Priming Primer Application Etching->Priming Adhesive_Application Adhesive Application to Bracket Priming->Adhesive_Application Bracket_Placement Bracket Placement Adhesive_Application->Bracket_Placement Light_Curing Light Curing Bracket_Placement->Light_Curing Storage 24hr Storage in Water Light_Curing->Storage SBS_Test Shear Bond Strength Test Storage->SBS_Test ARI_Scoring ARI Scoring SBS_Test->ARI_Scoring Troubleshooting_Logic Start Bond Failure Occurs Adhesive_Location Where is the adhesive remnant? Start->Adhesive_Location On_Bracket On Bracket Base Adhesive_Location->On_Bracket Bracket-Adhesive Interface Failure On_Tooth On Tooth Surface Adhesive_Location->On_Tooth Enamel-Adhesive Interface Failure On_Both On Both Surfaces Adhesive_Location->On_Both Cohesive Failure Cause_Moisture Likely Cause: Moisture Contamination or Improper Tooth Prep On_Bracket->Cause_Moisture Cause_Contamination Likely Cause: Bracket Contamination or Mishandling On_Tooth->Cause_Contamination Cause_Cure Likely Cause: Incomplete Adhesive Cure On_Both->Cause_Cure

References

Technical Support Center: Optimizing Transbond Bond Strength with Various Enamel Preparation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of different enamel preparation techniques on the bond strength of Transbond adhesives. This resource includes detailed experimental protocols, quantitative data summaries, and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments evaluating the bond strength of this compound with different enamel preparation methods.

Issue Potential Cause Recommended Solution
Low Shear Bond Strength (SBS) with Acid Etching Inadequate etching time or insufficient rinsing.Ensure enamel is etched with 37% phosphoric acid for 15-30 seconds, followed by thorough rinsing for 15 seconds and drying to a chalky white appearance.[1][2][3]
Saliva or moisture contamination after etching.Maintain a dry field using cotton rolls or a dental dam. If contamination occurs, re-etch the surface for a shorter duration (e.g., 5 seconds) and rinse thoroughly.[4][5]
Improper light curing.Use a high-intensity curing light in the 450-470 nm range. For metal brackets, cure for 6 seconds on both the mesial and distal sides. For ceramic brackets, cure for 3 seconds through the bracket.[5][6][7]
Low SBS with Air Abrasion Use of air abrasion as a standalone technique.Studies consistently show that air abrasion alone results in significantly lower bond strength compared to acid etching.[8][9] It is best used as an adjunct to, not a replacement for, acid etching.
Incorrect particle size or pressure.While specific parameters can vary, using 50 µm aluminum oxide particles is a common practice. However, this technique is generally not recommended for achieving clinically acceptable bond strength on its own.[8][10][9]
Inconsistent SBS with Laser Etching Inappropriate laser parameters (power output).The bond strength achieved with laser etching is highly dependent on the laser type and settings. For Er,Cr:YSGG lasers, power outputs of 1.5W and 2W have been shown to produce etching patterns and bond strengths comparable to acid etching. Lower power settings (0.5W and 0.75W) result in significantly lower bond strength.[11]
Thermal damage to the enamel.Use of incorrect laser settings can lead to subsurface fissuring of the enamel, impairing bond strength.[12] It is crucial to adhere to validated laser parameters for enamel etching.
Adhesive Failure at the Enamel-Adhesive Interface (Low ARI Score) Weak micromechanical interlocking.This is often indicative of inadequate enamel preparation. Review and optimize the etching protocol (acid, laser, or combination) to ensure proper surface microporosity is created.[9]
Contamination of the prepared enamel surface.Any contact with saliva, blood, or other contaminants after preparation and before bonding will compromise the bond.[13] Meticulous isolation is critical.
Enamel Damage During Debonding Excessively high bond strength.While a strong bond is desirable, an overly aggressive preparation or adhesive application can lead to enamel fractures upon debonding. This is a particular concern with ceramic brackets.[6] Consider adjusting curing times or preparation techniques to achieve a clinically acceptable but not excessive bond strength.

Frequently Asked Questions (FAQs)

Q1: What is the clinically acceptable range for shear bond strength in orthodontics?

A bonding strength in the range of 5.9–7.8 MPa is generally considered adequate for most orthodontic needs.[14][15]

Q2: How does acid etching with phosphoric acid work to improve bond strength?

Phosphoric acid dissolves the mineral content of the enamel, creating micropores and a "honeycomb" pattern.[15][16] This increased surface roughness provides a greater surface area for micromechanical interlocking with the adhesive resin, leading to a stronger bond.[15][16]

Q3: Can air abrasion be used as a primary method for enamel preparation with this compound?

No, studies have shown that enamel surface preparation using grit blasting (air abrasion) alone results in a significantly lower bond strength compared to conventional acid etching and is not recommended for clinical use.[8][10][9]

Q4: What is the Adhesive Remnant Index (ARI) and how is it interpreted?

The Adhesive Remnant Index (ARI) is a scale used to quantify the amount of adhesive remaining on the tooth surface after debonding. Scores typically range from 0 to 3[17]:

  • Score 0: No adhesive remains on the tooth.

  • Score 1: Less than half of the adhesive remains on the tooth.

  • Score 2: More than half of the adhesive remains on the tooth.

  • Score 3: All of the adhesive remains on the tooth, with a distinct impression of the bracket base.

A higher ARI score generally indicates a stronger bond at the enamel-adhesive interface.

Q5: Does the type of bracket (e.g., metal vs. ceramic) affect the bond strength?

Yes, the bracket material and base design can influence bond strength. Some studies have noted that ceramic brackets can bond very strongly to enamel, which may increase the risk of enamel fracture during debonding.[6]

Q6: Is a primer always necessary when using this compound XT?

While this compound XT can be used without a primer, studies have shown that using a primer, such as this compound XT Primer or a self-etching primer, generally results in higher shear bond strength.[1]

Data Presentation

Shear Bond Strength (SBS) of this compound XT with Different Enamel Preparation Techniques
Preparation TechniqueMean SBS (MPa)Standard Deviation (MPa)Reference
Acid Etching (37% Phosphoric Acid) 10.13.6[9]
13.185.71[1]
32.1-[18][19]
7.651.38[11]
Air Abrasion (50µm Al₂O₃) 2.31.2[9]
2.010.64[11]
Air Abrasion (90µm Al₂O₃) 3.31.9[9]
Laser Etching (Er,Cr:YSGG - 1.0W) 6.691.27[11]
Laser Etching (Er,Cr:YSGG - 1.5W) 7.131.67[11]
Laser Etching (Er,Cr:YSGG - 2.0W) 7.171.69[11]
Laser Etching (CO₂) Significantly lower than acid etch-[20]

Note: The results presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Adhesive Remnant Index (ARI) Scores

A study comparing acid etching with air abrasion found that after debonding, no adhesive material was left on the tooth surface in the air abrasion groups (ARI score of 0), whereas the acid-etched group showed adhesive remnants.[9] In another study, laser etching at lower power outputs resulted in more adhesive being left on the enamel surface compared to higher power outputs.[11]

Experimental Protocols

Enamel Preparation and Bonding: A Comparative Workflow

Below are the detailed methodologies for the key enamel preparation techniques evaluated for use with this compound adhesives.

cluster_prep Tooth Preparation cluster_etch Acid Etching cluster_bond Bonding Procedure Prophy 1. Prophylaxis: Clean enamel surface with non-fluoridated pumice and water. RinseDry1 2. Rinse and Dry: Rinse thoroughly and dry with oil-free air. Prophy->RinseDry1 ApplyEtch 3. Apply Etchant: Apply 37% phosphoric acid gel for 15-30 seconds. RinseDry1->ApplyEtch RinseDry2 4. Rinse and Dry: Rinse for 15 seconds and dry to a chalky white appearance. ApplyEtch->RinseDry2 ApplyPrimer 5. Apply Primer: Apply a thin, uniform coat of this compound XT Primer. RinseDry2->ApplyPrimer LightCurePrimer 6. Light Cure Primer: Light cure for 10 seconds. ApplyPrimer->LightCurePrimer ApplyAdhesive 7. Apply this compound XT: Apply adhesive to the bracket base. LightCurePrimer->ApplyAdhesive PlaceBracket 8. Position Bracket: Place bracket on the tooth and press firmly. ApplyAdhesive->PlaceBracket RemoveExcess 9. Remove Flash: Remove excess adhesive from the bracket periphery. PlaceBracket->RemoveExcess LightCureAdhesive 10. Light Cure Adhesive: Cure according to bracket type (e.g., 6s mesial/distal for metal). RemoveExcess->LightCureAdhesive

Caption: Workflow for conventional acid etching with this compound XT.

cluster_prep Tooth Preparation cluster_abrasion Air Abrasion cluster_bond Bonding Procedure Prophy 1. Prophylaxis: Clean enamel surface with non-fluoridated pumice and water. RinseDry1 2. Rinse and Dry: Rinse thoroughly and dry with oil-free air. Prophy->RinseDry1 AirAbrade 3. Air Abrade Surface: Use 50µm aluminum oxide particles. RinseDry1->AirAbrade RinseDry2 4. Rinse and Dry: Rinse thoroughly to remove all particles and dry. AirAbrade->RinseDry2 ApplyPrimer 5. Apply Primer: Apply a thin, uniform coat of this compound XT Primer. RinseDry2->ApplyPrimer LightCurePrimer 6. Light Cure Primer: Light cure for 10 seconds. ApplyPrimer->LightCurePrimer ApplyAdhesive 7. Apply this compound XT: Apply adhesive to the bracket base. LightCurePrimer->ApplyAdhesive PlaceBracket 8. Position Bracket: Place bracket on the tooth and press firmly. ApplyAdhesive->PlaceBracket RemoveExcess 9. Remove Flash: Remove excess adhesive from the bracket periphery. PlaceBracket->RemoveExcess LightCureAdhesive 10. Light Cure Adhesive: Cure according to bracket type. RemoveExcess->LightCureAdhesive

Caption: Workflow for air abrasion with this compound XT.

cluster_prep Tooth Preparation cluster_laser Laser Etching cluster_bond Bonding Procedure Prophy 1. Prophylaxis: Clean enamel surface with non-fluoridated pumice and water. RinseDry1 2. Rinse and Dry: Rinse thoroughly and dry with oil-free air. Prophy->RinseDry1 LaserEtch 3. Laser Irradiation: Apply Er,Cr:YSGG laser at specified power (e.g., 1.5W). RinseDry1->LaserEtch RinseDry2 4. Rinse and Dry: Gently rinse and dry the surface. LaserEtch->RinseDry2 ApplyPrimer 5. Apply Primer: Apply a thin, uniform coat of this compound XT Primer. RinseDry2->ApplyPrimer LightCurePrimer 6. Light Cure Primer: Light cure for 10 seconds. ApplyPrimer->LightCurePrimer ApplyAdhesive 7. Apply this compound XT: Apply adhesive to the bracket base. LightCurePrimer->ApplyAdhesive PlaceBracket 8. Position Bracket: Place bracket on the tooth and press firmly. ApplyAdhesive->PlaceBracket RemoveExcess 9. Remove Flash: Remove excess adhesive from the bracket periphery. PlaceBracket->RemoveExcess LightCureAdhesive 10. Light Cure Adhesive: Cure according to bracket type. RemoveExcess->LightCureAdhesive

Caption: Workflow for laser etching with this compound XT.

References

Managing moisture contamination when using Transbond adhesives

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for managing moisture contamination when using Transbond adhesives.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for managing moisture contamination during bonding procedures with this compound™ adhesives.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of moisture contamination during a bonding experiment?

A1: The most significant indicator of moisture contamination is premature or widespread bond failure.[1] When debonding occurs, the location of the remaining adhesive can suggest the point of failure. If the adhesive remains entirely on the bracket with a clean enamel surface, it often points to an issue at the enamel-primer interface, where moisture contamination is a common cause.[2] Other signs include a milky or frosty appearance on the etched enamel surface if it becomes contaminated with saliva, which can inhibit proper resin penetration.[3]

Q2: How does moisture or saliva contamination quantitatively affect the bond strength of this compound adhesives?

A2: Saliva contamination significantly reduces the shear bond strength (SBS) of hydrophobic adhesives like this compound™ XT. For instance, studies have shown the SBS of this compound XT can drop from over 16 MPa in dry conditions to as low as 2.43 MPa when contaminated with saliva.[3][4] Hydrophilic or "moisture-tolerant" systems, such as this compound™ Plus Color Change adhesive or using this compound™ MIP Moisture Insensitive Primer, are less affected by moisture, though a completely dry field still typically yields the highest bond strengths.[5][6] Saliva contamination has been shown to significantly lower the bond strength of even this compound MIP.[7]

Q3: What is this compound™ MIP Moisture Insensitive Primer and how does it work?

A3: this compound™ MIP is a hydrophilic ("moisture-friendly") primer designed to enable orthodontic bonding on tooth surfaces that may be slightly contaminated with water or saliva after etching.[8][9] Its hydrophilic nature allows it to displace small amounts of moisture, which would typically interfere with the micromechanical retention of hydrophobic primers.[10] This makes it particularly useful in clinical or experimental settings where achieving perfect moisture control is challenging.[6] Clinically, this means that after rinsing away the etchant, completely drying the tooth surface is not required before primer application.[8][11][12]

Q4: Can I apply this compound™ MIP primer to a completely dry tooth surface?

A4: Yes. Applying this compound™ MIP to a dry tooth surface will not negatively affect the bond strength.[11] It provides comparable bond strength to conventional primers in dry conditions.[8][13]

Troubleshooting Guide

Q5: My bonded brackets are failing. How can I troubleshoot the cause, specifically relating to moisture?

A5: To diagnose the cause of bond failure, first determine the location of the adhesive after the bracket has debonded. This is the most critical diagnostic step.[14] Answering the question "Where is the adhesive?" helps isolate the point of failure in the bonding protocol.[14] The workflow below outlines a systematic approach to troubleshooting.

Bond_Failure_Troubleshooting start Bond Failure Occurs check_adhesive Where is the adhesive remnant? start->check_adhesive adhesive_on_tooth Adhesive remains on tooth. Bracket base is clean. check_adhesive->adhesive_on_tooth On Tooth adhesive_on_bracket Adhesive remains on bracket. Tooth surface is clean. check_adhesive->adhesive_on_bracket On Bracket adhesive_mixed Adhesive is on both tooth and bracket. check_adhesive->adhesive_mixed Mixed cause_on_tooth Potential Causes: - Inadequate light curing - Bracket base contamination - Defective bracket base adhesive_on_tooth->cause_on_tooth cause_on_bracket Potential Causes: - Moisture (saliva/water) contamination of etched enamel - Inadequate etching - Contaminated primer or air source adhesive_on_bracket->cause_on_bracket cause_mixed Potential Cause: - Cohesive failure within the adhesive - Indicates bond strength was exceeded - Less likely a protocol error adhesive_mixed->cause_mixed

Caption: Troubleshooting workflow for bond failure analysis.

Q6: I accidentally contaminated an etched tooth surface with saliva before applying the primer. What is the recovery protocol?

A6: Saliva contamination on etched enamel introduces organic material that blocks the microporosities required for mechanical retention, significantly reducing bond strength.[3] The recommended recovery protocol is to re-etch the surface. You should rinse the surface thoroughly with water, dry it completely, and then re-apply the acid etchant according to the manufacturer's instructions before proceeding with the priming step.

Q7: What is the correct application and recovery protocol if a surface primed with this compound™ MIP gets contaminated?

A7: If a tooth surface that has already been primed with this compound™ MIP becomes contaminated with water or saliva, you do not need to re-etch.[11] The recovery protocol is simpler. Apply a fresh coat of this compound™ MIP primer directly over the contaminated area, use a gentle stream of air for 2-5 seconds to evaporate the solvent and distribute the primer evenly, and then proceed immediately to bonding.[11]

MIP_Application_Workflow start Start: Etched Tooth Surface rinse Rinse Etchant Thoroughly start->rinse apply_mip Saturate applicator and apply one coat of this compound™ MIP rinse->apply_mip air_dry Blow gentle, oil-free air for 2-5 seconds apply_mip->air_dry check_contamination Surface Contaminated Post-Priming? air_dry->check_contamination reapply_mip Recovery: Apply one fresh coat of MIP over contamination check_contamination->reapply_mip Yes bond Proceed to Adhesive Application and Bracket Placement check_contamination->bond No reapply_mip->air_dry

References

Techniques for removing residual Transbond adhesive after debonding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with removing residual Transbond™ adhesive after debonding orthodontic brackets in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual this compound™ adhesive?

A1: The most frequently employed methods for removing residual orthodontic adhesive are mechanical.[1][2] These techniques include the use of:

  • Tungsten Carbide Burs: These are popular instruments available in various blade configurations (e.g., 12-fluted, 30-fluted) and are used in both high- and low-speed handpieces.[3][4][5]

  • Sof-Lex Discs: These are abrasive discs that come in a sequence of grits (coarse to fine) for systematic adhesive removal and polishing.

  • Ultrasonic Scalers: These instruments use high-frequency vibrations to remove the adhesive.[1]

  • Fiberglass Burs: A less common option for adhesive removal.[1][6]

  • Adhesive Removing Pliers: These are hand instruments designed to mechanically lift the bulk of the remaining adhesive.

  • One-step Polishers/Finishers: These are single-instrument systems designed for both removal and polishing.[7]

  • Lasers: Er:YAG and Er,Cr:YSGG lasers have been investigated for adhesive removal.[2][8][9]

Q2: How do I choose the best removal technique for my experiment?

A2: The ideal technique depends on a balance of factors: efficiency (time), effectiveness (complete removal), and preservation of the enamel surface.[2]

  • For the smoothest enamel surface post-removal, Sof-Lex discs and the DU10CA-Ortho polisher have been shown to be effective.[6]

  • Tungsten carbide burs are efficient at removing bulk adhesive, but lower flute-count burs at high speed can cause more enamel scratching.[5][10] Using a higher-fluted bur (e.g., 30-fluted) for finishing can help create a smoother surface.[5]

  • Adhesive removing pliers are quick for bulk removal but tend to leave the largest amount of residual adhesive.[11]

  • Ultrasonic scalers can be effective but may cause more damage to the enamel surface.[1]

Q3: Does the type of this compound™ adhesive affect the removal process?

A3: While the core component of most this compound™ adhesives is a composite resin, different formulations may have varying properties. For example, this compound™ PLUS Color Change Adhesive is hydrophilic, which might lead to increased staining if excess flash is not removed properly during bonding.[12] However, the fundamental mechanical removal techniques remain the same. The key is to ensure the hardness of the removal instrument is greater than the adhesive but less than the enamel to minimize damage.[1]

Troubleshooting Guides

Problem 1: Excessive Enamel Damage or Scratching After Adhesive Removal

  • Possible Cause: Use of an overly aggressive removal technique, such as a high-speed handpiece with a coarse diamond or tungsten carbide bur.[13]

  • Solution:

    • Opt for a less abrasive method like Sof-Lex discs, using them in sequential order from coarse to fine.[1][6]

    • If using tungsten carbide burs, choose a higher flute count (e.g., 30-fluted) for the final finishing steps and use a low-speed handpiece with light, intermittent pressure.[3][5]

    • Consider using a one-step polisher like the Renew system, which has been shown to be effective while minimizing enamel loss.[7][14]

    • Always conclude the removal process with a polishing step using a fine abrasive paste to smooth the enamel surface.[1]

Problem 2: Incomplete Adhesive Removal

  • Possible Cause: Difficulty in visually distinguishing the residual adhesive from the tooth enamel, especially with tooth-colored adhesives like this compound™ XT.[15]

  • Solution:

    • Use magnification, such as dental loupes, to better visualize the remaining adhesive.[16][17]

    • Employ a tactile approach; the enamel surface should feel smooth to an explorer tip once all adhesive is removed.[17]

    • For this compound™ PLUS Color Change Adhesive, the pink color aids in visualizing and removing excess adhesive (flash) during the bonding process, which can simplify the final cleanup.[12]

Problem 3: Overheating of the Tooth During Removal

  • Possible Cause: Continuous application of a rotary instrument without adequate cooling, which can lead to patient discomfort or potential pulpal damage.[4]

  • Solution:

    • Use short, intermittent strokes when using a rotary instrument, lifting the bur off the tooth surface frequently.[5]

    • Utilize a water spray or air cooling with the handpiece to dissipate heat.

    • Carbide burs tend to generate less heat than stone burs.[5]

Problem 4: Prolonged Time for Adhesive Removal

  • Possible Cause: Inefficient removal technique or the use of a very fine instrument for bulk adhesive removal.

  • Solution:

    • Employ a two-step approach: use a more efficient instrument for bulk removal (e.g., a 12-fluted tungsten carbide bur at high speed or an adhesive removal plier) followed by a finer instrument for final polishing (e.g., a 30-fluted carbide bur or Sof-Lex discs).[3][5][14]

    • The fastest protocol identified in one study was the use of a 12-blade tungsten carbide bur at high speed.[14]

Data Presentation

Table 1: Comparison of Adhesive Removal Techniques - Surface Roughness (Ra in µm)

TechniqueMean Surface Roughness (Ra in µm) After Removal
Sof-Lex Pop-On (G4)0.43[6]
DU10CA-Ortho (G3)0.71[6]
Enhance (G1)1.06[6]
Fiberglass (G2)1.21[6]

Lower Ra values indicate a smoother enamel surface.

Table 2: Comparison of Adhesive Removal Techniques - Time and Efficiency

TechniqueMean Time for Removal (seconds)Notes
12-blade Tungsten Carbide Bur (High Speed)23.5[14]Fastest protocol in the study.
DU10CA ORTHO Polisher31.8[14]
Renew System31.9[14]
Fiberglass BurMore time-consuming than other methods.[6]
Adhesive Removing PlierLeaves the most residual adhesive.[11]
Abrasive DiscMost efficient in terms of least residual adhesive.[11]

Experimental Protocols

Protocol 1: Standardized Bonding and Debonding for In Vitro Studies

This protocol outlines a typical procedure for preparing samples for an in vitro study on adhesive removal techniques.

  • Tooth Preparation:

    • Select extracted human premolars or molars without caries or enamel defects.

    • Clean the buccal surface with a slurry of pumice and water using a rubber cup in a low-speed handpiece for 10 seconds.[14]

    • Rinse with water for 20 seconds and dry with an oil-free air spray.[14]

  • Etching:

    • Apply 37% phosphoric acid gel to the buccal surface for 20-30 seconds.[4][14]

    • Rinse thoroughly with water for 20 seconds and dry until the enamel has a chalky white appearance.[16]

  • Primer and Adhesive Application:

    • Apply a thin layer of this compound™ XT primer to the etched surface.[18]

    • Apply a small amount of this compound™ XT adhesive to the bracket base.[4]

  • Bracket Placement and Curing:

    • Firmly press the bracket onto the tooth surface.

    • Remove excess adhesive from the bracket margins with a dental probe.[14]

    • Light-cure the adhesive for 20-40 seconds according to the manufacturer's instructions.[19][20]

  • Storage:

    • Store the bonded teeth in distilled water or artificial saliva at 37°C for 24 hours to allow for complete polymerization.[1][14]

  • Debonding:

    • Use a debonding plier or bracket removal pliers to gently squeeze the mesial and distal wings of the bracket to break the adhesive bond.[14][17]

Protocol 2: Evaluation of Enamel Surface After Adhesive Removal

This protocol describes how to assess the enamel surface after applying different adhesive removal techniques.

  • Adhesive Removal:

    • Divide the debonded teeth into experimental groups, with each group corresponding to a specific removal technique (e.g., tungsten carbide bur, Sof-Lex discs, etc.).

    • Standardize the application time and pressure for each technique as much as possible. For example, a 12-fluted tungsten carbide bur at high speed for 25 seconds.[14]

  • Polishing:

    • After adhesive removal, polish the enamel surface with a pumice paste and a rubber cup for 10 seconds.[1]

  • Surface Roughness Measurement:

    • Use a profilometer to measure the average surface roughness (Ra) of the enamel before bonding and after polishing.

  • Qualitative Analysis (SEM):

    • Prepare representative samples from each group for Scanning Electron Microscopy (SEM) analysis.

    • Capture images at various magnifications (e.g., 50x, 100x) to visually assess enamel scratches, pits, and other surface damage.[4]

  • Adhesive Remnant Index (ARI) Scoring:

    • After debonding but before adhesive removal, score the amount of adhesive remaining on the tooth surface using the Adhesive Remnant Index (ARI).[14][17] A common scale is:

      • 0 = No adhesive left on the tooth

      • 1 = Less than half of the adhesive left on the tooth

      • 2 = More than half of the adhesive left on the tooth

      • 3 = All adhesive left on the tooth

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_removal Adhesive Removal & Analysis start Extracted Human Teeth clean Clean with Pumice start->clean etch Etch with 37% Phosphoric Acid clean->etch prime Apply this compound™ XT Primer etch->prime bond Bond Bracket with this compound™ XT Adhesive prime->bond cure Light Cure bond->cure store Store for 24h at 37°C cure->store debond Debond Bracket store->debond split Divide into Experimental Groups debond->split groupA Technique A (e.g., Tungsten Carbide Bur) split->groupA groupB Technique B (e.g., Sof-Lex Discs) split->groupB groupC Technique C (e.g., Ultrasonic Scaler) split->groupC polish Polish Enamel Surface groupA->polish groupB->polish groupC->polish analyze Surface Analysis (Profilometry, SEM) polish->analyze Troubleshooting_Logic start Problem Encountered During Adhesive Removal q1 What is the primary issue? start->q1 issue1 Excessive Enamel Damage q1->issue1 Damage issue2 Incomplete Removal q1->issue2 Residue issue3 Overheating q1->issue3 Heat sol1 Use Less Abrasive Method (e.g., Sof-Lex Discs) Use High-Flute Bur at Low Speed Add Polishing Step issue1->sol1 sol2 Use Magnification (Dental Loupes) Use Tactile Sensation (Explorer Tip) issue2->sol2 sol3 Use Intermittent Strokes Apply Water/Air Coolant issue3->sol3

References

Impact of repeated bonding on Transbond XT shear bond strength

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of repeated bonding on the shear bond strength (SBS) of Transbond XT orthodontic adhesive.

Frequently Asked Questions (FAQs)

Q1: How does repeated bonding affect the shear bond strength of this compound XT?

A1: Repeated bonding significantly reduces the shear bond strength (SBS) of this compound XT.[1][2] Studies have shown a decrease in SBS after the first and second rebonding procedures compared to the initial bonding.[1][2]

Q2: What are the typical shear bond strength values for this compound XT during initial bonding and subsequent rebonding?

A2: The initial SBS of this compound XT is generally higher than that of rebonded brackets.[1][2] Mean SBS values have been reported to be approximately 9.89 MPa for the first bonding, decreasing to around 7.73 MPa after the first rebonding and 7.32 MPa after the second rebonding.[1] Another study showed a decrease from 6.1 MPa to 4.1 MPa after the first rebonding.[2] Despite this reduction, the bond strength for rebonding procedures is often still considered adequate for most orthodontic needs.[1]

Q3: What factors can contribute to the decrease in shear bond strength upon rebonding?

A3: The reduction in SBS during rebonding can be attributed to morphological changes on the tooth surface caused by adhesive remnants.[2] Even after cleaning, residual adhesive can remain on the enamel, affecting the quality of the new bond.

Q4: Is the shear bond strength of this compound XT comparable to other orthodontic adhesives after repeated bonding?

A4: this compound XT has demonstrated significantly greater shear bond strength compared to some other adhesives, such as SmartBond (a cyanoacrylate adhesive), at the second debonding sequence.[2]

Troubleshooting Guide

Issue: Lower than expected shear bond strength values on initial bonding.

Possible Cause Recommended Solution
Inadequate enamel preparationEnsure the enamel surface is properly cleaned by pumicing and then etched with 37% phosphoric acid to enhance joint strength.[2]
Improper light curingVerify the light curing duration and the output of the curing light. One study suggests that for ceramic brackets, curing this compound XT for 6 seconds with a high-power LED light can improve bond strength compared to the manufacturer's recommended 3 seconds.
Contamination of the bonding surfaceMaintain a dry and clean field during the bonding procedure to prevent contamination from saliva or other substances.

Issue: Significant drop in shear bond strength after the first rebonding.

Possible Cause Recommended Solution
Incomplete removal of old adhesiveAfter debonding, meticulously remove all adhesive remnants from the tooth surface. One suggested method is using a tungsten carbide bur to resurface the enamel, followed by acid-etching.
Enamel surface changesBe aware that adhesive remnants can alter the enamel's morphology.[2] Ensure thorough cleaning and re-etching to create a suitable surface for rebonding.

Quantitative Data Summary

The following table summarizes the shear bond strength (SBS) of this compound XT across different bonding sequences as reported in various studies.

Bonding SequenceMean Shear Bond Strength (MPa)Standard Deviation (MPa)
Study 1
Initial Bonding9.89± 3.25
First Rebonding7.73± 3.55
Second Rebonding7.32± 2.06
Study 2
Initial Bonding6.1± 3.4
First Rebonding4.1± 2.3

Experimental Protocols

Shear Bond Strength Testing of Repeatedly Bonded Brackets

This protocol outlines the methodology for evaluating the shear bond strength of this compound XT after repeated bonding cycles.

  • Specimen Preparation:

    • Use extracted human premolar or molar teeth.[1][2]

    • Clean the buccal surfaces of the teeth.

  • Initial Bonding Procedure:

    • Etch the enamel surface with 37% phosphoric acid.[2]

    • Apply a sealant or primer.[2]

    • Bond orthodontic brackets to the teeth using this compound XT adhesive according to the manufacturer's instructions.

    • Light cure the adhesive for the specified duration (e.g., 20 seconds).[2]

  • Initial Shear Bond Strength Testing:

    • Within 30 minutes of bonding, mount the teeth in a universal testing machine.[2]

    • Apply a shear force to the bracket until debonding occurs.

    • Record the force at which the bond fails and calculate the shear bond strength in megapascals (MPa).

  • Rebonding Procedure:

    • After debonding, remove the remaining adhesive from the tooth surface.

    • Re-etch the enamel surface with 37% phosphoric acid.

    • Repeat the bonding procedure as described in step 2.

  • Rebonding Shear Bond Strength Testing:

    • Perform shear bond strength testing on the rebonded brackets as described in step 3.

  • Subsequent Rebonding Cycles:

    • Repeat steps 4 and 5 for the desired number of rebonding cycles (e.g., a second rebonding).

Visualizations

experimental_workflow start Start: Extracted Teeth prep Specimen Preparation (Cleaning) start->prep initial_bond Initial Bonding (Etch, Prime, Bond with this compound XT) prep->initial_bond initial_sbs Shear Bond Strength Test 1 initial_bond->initial_sbs debond1 Debonding initial_sbs->debond1 clean1 Adhesive Removal debond1->clean1 rebond1 First Rebonding clean1->rebond1 sbs2 Shear Bond Strength Test 2 rebond1->sbs2 debond2 Debonding sbs2->debond2 clean2 Adhesive Removal debond2->clean2 rebond2 Second Rebonding clean2->rebond2 sbs3 Shear Bond Strength Test 3 rebond2->sbs3 end_node End of Experiment sbs3->end_node logical_relationship repeated_bonding Repeated Bonding Cycles adhesive_remnants Adhesive Remnants & Enamel Surface Changes repeated_bonding->adhesive_remnants leads to sbs_decrease Decreased Shear Bond Strength adhesive_remnants->sbs_decrease results in

References

Validation & Comparative

A Comparative Analysis of Shear Bond Strength in Orthodontic Adhesives: Transbond XT vs. Market Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate adhesive is critical to the success of orthodontic treatments. This guide provides an objective comparison of the shear bond strength (SBS) of Transbond XT, a widely used orthodontic adhesive, against several other commercially available alternatives. The data presented is compiled from various in-vitro studies to offer a comprehensive overview of performance.

This guide summarizes quantitative data in structured tables, details the experimental protocols from cited studies, and includes a visual representation of a typical shear bond strength testing workflow.

Shear Bond Strength: A Head-to-Head Comparison

The shear bond strength of an orthodontic adhesive is a critical measure of its ability to resist the forces exerted during treatment. Consistently, studies have demonstrated that this compound XT exhibits a high shear bond strength, often serving as a benchmark in comparative analyses.

In a study comparing four light-cure adhesives, this compound XT demonstrated the highest mean shear bond strength.[1] While all tested adhesives showed clinically acceptable bond strengths, this compound XT's performance was statistically superior to that of Heliosit and Orthofix.[1] Another investigation found that this compound XT had a mean SBS of 18.05 ± 5.6 MPa, which was higher than Bracepaste (16.6 ± 5.1 MPa) and Heliosit (16.2 ± 4 MPa).[2]

When evaluated against newer adhesives like BracePaste® and GoTo™, this compound XT™ maintained its high performance. At both 30 minutes and 24 hours post-bonding, this compound XT™ recorded the highest bond strength values.[3] While there was no statistically significant difference between this compound XT™ and GoTo™, both showed superior SBS compared to BracePaste® at the 24-hour mark.[3]

Further comparisons with adhesives such as Aqualine LC and Bracepaste, with and without primer, revealed that this compound XT (with and without primer) yielded higher SBS values of 13.18 ± 5.71 MPa and 11.28 ± 6.0 MPa, respectively.[4] In a separate in-vivo study over a 10-month period, this compound XT showed a slightly higher but not statistically significant bond failure rate compared to Bracepaste (4.5% vs. 3.4%).[5]

The following table summarizes the shear bond strength data from various studies, providing a clear comparison between this compound XT and other orthodontic adhesives.

AdhesiveMean Shear Bond Strength (MPa)Standard Deviation (MPa)Study
This compound XT 18.05 5.6 A Comparison of the Shear Bond Strength of Orthodontic Brackets Bonded With Different Adhesives
Heliosit Orthodontic16.24.0A Comparison of the Shear Bond Strength of Orthodontic Brackets Bonded With Different Adhesives
Ormco EnlightData not consistently provided in MPa-A comparative study of shear bond strength of four different light cure orthodontic adhesives
Light cured OrthofixData not consistently provided in MPa-A comparative study of shear bond strength of four different light cure orthodontic adhesives
This compound XT (with primer) 13.18 5.71 Comparison of shear bond strength and adhesive remnant index score of three different...
This compound XT (no primer) 11.28 6.0 Comparison of shear bond strength and adhesive remnant index score of three different...
Bracepaste (with primer)6.832.81Comparison of shear bond strength and adhesive remnant index score of three different...
Bracepaste (no primer)9.614.06Comparison of shear bond strength and adhesive remnant index score of three different...
Aqualine LC10.054.0Comparison of shear bond strength and adhesive remnant index score of three different...
This compound XT 12.18 -Shear Bond Strength and Bonding Properties of Orthodontic and nano Adhesives...
Filtek Z35011.07-Shear Bond Strength and Bonding Properties of Orthodontic and nano Adhesives...
This compound XT 16.39 -Shear Bond Strength of Three Different Bonding Systems for Orthodontic Brackets
Orthocem18.08-Shear Bond Strength of Three Different Bonding Systems for Orthodontic Brackets
Orthobond7.28-Shear Bond Strength of Three Different Bonding Systems for Orthodontic Brackets

Understanding the Chemical Composition

The performance of an orthodontic adhesive is intrinsically linked to its chemical composition. This compound XT is formulated with bisphenylglycidyl dimethacrylate (BisGMA) as a monomer, triethyleneglycol dimethacrylate (TEGDMA) as a co-monomer, and silanized barium borosilicate glass as a filler.[6] This composition contributes to its high viscosity, which prevents bracket drift after placement.

In comparison, Bracepaste's main active components are BisEMA, Ethoxylated bisphenol A-Di methacrylate (B99206), and Tetramethylene Dimethacrylate.[4] Aqualine LC is composed of methacrylate monomers, inorganic fillers, and photo-initiators.[4] The differences in monomer systems and filler content can influence properties such as bond strength, viscosity, and curing time.

Experimental Protocols for Shear Bond Strength Testing

The data presented in this guide is derived from in-vitro studies that follow a standardized methodology to assess shear bond strength. The following is a generalized protocol based on the cited literature:

  • Tooth Preparation: Extracted human premolars or incisors are collected and stored in a solution such as distilled water or formalin to prevent dehydration. The buccal surface of each tooth is cleaned with a pumice slurry and rinsed thoroughly.

  • Etching: The enamel surface is etched, typically with 37% phosphoric acid, for a specified duration (e.g., 15-30 seconds), then rinsed with water and dried until a chalky white appearance is observed.

  • Primer Application: For adhesive systems that require a primer, a thin layer is applied to the etched enamel surface and may be light-cured according to the manufacturer's instructions.

  • Adhesive Application and Bracket Bonding: The orthodontic adhesive is applied to the base of a stainless steel bracket. The bracket is then firmly pressed onto the prepared tooth surface. Excess adhesive is removed from the periphery of the bracket base.

  • Light Curing: The adhesive is polymerized using a light-curing unit (e.g., LED) for a specified duration, typically 10-40 seconds per side of the bracket.

  • Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.

  • Shear Bond Strength Testing: A universal testing machine (e.g., Instron) is used to apply a shear force to the bracket at a constant crosshead speed (e.g., 1 mm/min). The force required to debond the bracket is recorded in Newtons (N) and then converted to megapascals (MPa) by dividing the force by the bracket base area.

  • Adhesive Remnant Index (ARI) Scoring: After debonding, the tooth surface and the bracket base are examined under a microscope to assess the amount of adhesive remaining. The ARI score indicates the site of bond failure.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in-vitro shear bond strength test of orthodontic adhesives.

SBS_Workflow cluster_prep Sample Preparation cluster_bonding Bonding Procedure cluster_testing Testing & Analysis Tooth_Collection Tooth Collection (e.g., Extracted Premolars) Cleaning Cleaning (Pumice Slurry) Tooth_Collection->Cleaning Etching Enamel Etching (e.g., 37% Phosphoric Acid) Cleaning->Etching Primer Primer Application (If required) Etching->Primer Adhesive_App Adhesive Application to Bracket Base Primer->Adhesive_App Bracket_Placement Bracket Placement on Tooth Surface Adhesive_App->Bracket_Placement Curing Light Curing (e.g., LED) Bracket_Placement->Curing Storage Storage (e.g., 24h in 37°C Water) Curing->Storage SBS_Test Shear Bond Strength Test (Universal Testing Machine) Storage->SBS_Test Data_Recording Data Recording (Force in N, converted to MPa) SBS_Test->Data_Recording ARI_Scoring Adhesive Remnant Index (ARI) Scoring Data_Recording->ARI_Scoring

Caption: Workflow of a typical in-vitro shear bond strength test for orthodontic adhesives.

References

A Comparative Analysis of Transbond MIP and Transbond Plus Self-Etching Primer in Orthodontic Bonding

Author: BenchChem Technical Support Team. Date: December 2025

In the field of orthodontics, the success of fixed appliance therapy hinges on the reliable adhesion of brackets to tooth enamel. Two prominent products from 3M Unitek, Transbond™ MIP (Moisture Insensitive Primer) and this compound™ Plus Self-Etching Primer (SEP), offer distinct approaches to preparing the enamel surface for bonding. This guide provides a detailed, data-driven comparison of their performance, experimental protocols, and application workflows to assist researchers and clinicians in making informed decisions.

Performance Characteristics: A Quantitative Comparison

The clinical performance of orthodontic primers is primarily evaluated based on their ability to provide adequate shear bond strength (SBS) under various intraoral conditions and to minimize bond failure. The following table summarizes quantitative data from in-vitro studies comparing this compound MIP and this compound Plus SEP.

Performance MetricConditionThis compound MIPThis compound Plus Self-Etching PrimerKey Findings & Citations
Shear Bond Strength (SBS) in MPa Dry Enamel 9.43 ± 2.6210.34 ± 3.49Both primers provide clinically acceptable bond strength in dry conditions, with no statistically significant difference reported.[1] One study showed SEP with a slightly higher, though not statistically significant, mean SBS.[1][2]
Saliva Contamination 9.19 ± 3.159.46 ± 3.10Both primers demonstrate excellent performance in moist conditions, maintaining clinically adequate bond strength.[1][3][4] Studies indicate no statistically significant difference in SBS between the two primers when the enamel is contaminated with saliva.[1]
Water Contamination Comparable to dry conditionsComparable to dry conditionsBoth products are hydrophilic and designed to tolerate moisture, showing reliable bond strength in moist or dry environments.[5][6][7]
Application Time N/A Multi-step (Etch, Rinse, Prime)Single-step (Combined Etch & Prime)This compound Plus SEP streamlines the process by combining etching and priming, which can reduce chair time.[5][8] this compound MIP requires a separate etching and rinsing step before primer application.[9]
Bond Failure Mode (Adhesive Remnant Index - ARI) Dry & Contaminated Predominantly adhesive failure (at the bracket-adhesive interface or within the adhesive).Predominantly adhesive failure (at the bracket-adhesive interface or within the adhesive).Both primers typically result in bond failures that leave the enamel surface largely intact, which is clinically desirable.[1][3][4]

Note: Shear bond strength values can vary between studies due to differences in testing protocols, tooth types, and adhesive systems used. The values presented are representative examples from the cited literature. A clinically acceptable bond strength is generally considered to be in the range of 5.9-7.9 MPa.[1]

Experimental Methodologies

The data presented above is derived from standardized in-vitro testing protocols designed to simulate the clinical environment. Understanding these methodologies is crucial for interpreting the results.

Shear Bond Strength (SBS) Testing

The most common method for evaluating the mechanical strength of an orthodontic adhesive bond is the shear bond strength test.

Protocol:

  • Tooth Preparation: Extracted human premolars are collected, cleaned, and mounted in acrylic blocks, leaving the buccal enamel surface exposed.

  • Enamel Surface Treatment: The teeth are randomly assigned to different groups.

    • This compound MIP Group: The enamel is etched with 37% phosphoric acid, rinsed thoroughly with water, and then either dried completely or intentionally contaminated with saliva before the application of the this compound MIP primer.[1][4]

    • This compound Plus SEP Group: The self-etching primer is applied directly to the unprepared enamel surface (either dry or saliva-contaminated) and rubbed for 3-5 seconds.[1][10]

  • Bracket Bonding: An orthodontic bracket is coated with a light-cure adhesive (e.g., this compound™ XT) and pressed firmly onto the primed enamel surface. Excess adhesive is removed, and the bracket is light-cured according to the manufacturer's instructions (typically 10-40 seconds from multiple angles).[1]

  • Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.

  • Mechanical Testing: A universal testing machine is used to apply a shear force to the base of the bracket at a defined crosshead speed (e.g., 1.0 mm/min) until debonding occurs. The force required to dislodge the bracket is recorded in Newtons and converted to Megapascals (MPa) by dividing by the bracket base area.

Adhesive Remnant Index (ARI) Evaluation

Following shear bond strength testing, the debonded enamel surface and the bracket base are examined under magnification to assess the mode of bond failure.

Protocol:

  • Microscopic Examination: Each tooth surface and corresponding bracket base is inspected using a stereomicroscope.

  • Scoring: The amount of adhesive remaining on the tooth is scored using the Adhesive Remnant Index (ARI), typically on a scale from 0 to 3:

    • Score 0: No adhesive left on the tooth.

    • Score 1: Less than half of the adhesive left on the tooth.

    • Score 2: More than half of the adhesive left on the tooth.

    • Score 3: All adhesive left on the tooth, with a distinct impression of the bracket mesh.

Workflow and Signaling Pathway Diagrams

To visualize the application processes and logical relationships, the following diagrams are provided.

G cluster_0 This compound MIP Application Workflow A 1. Etch Enamel (37% Phosphoric Acid) B 2. Rinse Thoroughly A->B C 3. Dry (Optional) or Leave Moist B->C D 4. Apply this compound MIP C->D E 5. Gentle Air Burst D->E F 6. Apply Adhesive & Bond Bracket E->F G cluster_1 This compound Plus SEP Application Workflow A 1. Activate Primer B 2. Apply & Rub on Enamel (3-5 seconds) A->B C 3. Gentle Air Burst B->C D 4. Apply Adhesive & Bond Bracket C->D G cluster_2 Shear Bond Strength Testing Workflow A Tooth Mounting B Enamel Priming (MIP or SEP) A->B C Bracket Bonding B->C D Storage (24h in H2O) C->D E Shear Force Application (Universal Testing Machine) D->E F Record Debonding Force (MPa) E->F G ARI Scoring F->G

References

An In-Vitro Comparative Analysis of Transbond™ Plus Color Change Adhesive and Conventional Orthodontic Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vitro comparison of 3M's Transbond™ Plus Color Change Adhesive against a range of conventional orthodontic adhesives. The following sections detail experimental data on key performance indicators, including shear bond strength and adhesive remnant index, alongside the methodologies employed in these assessments.

Performance Data Overview

The clinical success of an orthodontic adhesive is critically dependent on its bond strength—sufficient to withstand masticatory forces, yet not so excessive as to risk enamel damage upon debonding. The Adhesive Remnant Index (ARI) further characterizes the mode of bond failure, indicating the amount of adhesive remaining on the tooth surface post-dearticulation.

Shear Bond Strength (SBS)

The shear bond strength of this compound™ Plus Color Change Adhesive has been extensively evaluated against various conventional adhesives. The data, presented in Megapascals (MPa), reveals a competitive performance profile. Notably, bond strength can be influenced by factors such as curing time and the specific conventional adhesive used for comparison.

AdhesiveMean Shear Bond Strength (MPa)Standard Deviation (MPa)Test Conditions
This compound™ Plus Color Change 14.05[1][2]4.24[1]20s light cure
This compound™ Plus Color Change14.7-1 week post-bond
This compound™ XT (Conventional)13.8-1 week post-bond
Grēngloo™ (Color Change)11.3[2][3]-24 hours post-bond
Grēngloo™ (Color Change)31.25[1]2.43[1]40s light cure
Blūgloo™ (Color Change)---
Light Bond™ (Conventional)---

Note: Values are aggregated from multiple studies and testing conditions may vary. Direct comparison requires consultation of the original research.

Studies have shown that reducing the light-curing time from 40 to 20 seconds can decrease the SBS of this compound™ Plus, a statistically significant decline.[1][2] Despite this, the bond strength generally remains within the clinically acceptable range of 6-8 MPa. Interestingly, some studies report that this compound™ Plus exhibits its highest mean SBS at 1 week post-bonding.[3] When compared to another color change adhesive, Grēngloo™, this compound™ Plus has shown both higher and lower SBS values depending on the specific study parameters.[1][3]

Adhesive Remnant Index (ARI)

The ARI score provides insight into the location of bond failure, a critical factor for minimizing enamel damage during bracket removal. A higher ARI score generally indicates that more adhesive remains on the tooth, suggesting the failure occurred at the bracket-adhesive interface, which is often preferred.

AdhesiveARI Score DistributionPredominant Failure Mode
This compound™ Plus Color Change Significantly higher ARI scores compared to some controls.[1][2] >50% of samples with ARI scores of 3.[2][3]Cohesive within the adhesive or at the bracket-adhesive interface.
This compound™ XT (Conventional)>50% of samples with ARI scores of 3.[2]Cohesive within the adhesive or at the bracket-adhesive interface.
Grēngloo™ (Color Change)>80% of samples with an ARI score of 1.[2][3]At the enamel-adhesive interface.

ARI scores are typically rated on a scale of 0 to 3 or 0 to 5, where 0 indicates no adhesive remaining on the tooth and the highest score indicates all adhesive remaining on the tooth.

This compound™ Plus, similar to the conventional this compound™ XT, tends to exhibit higher ARI scores, with a majority of failures occurring at the adhesive-bracket interface or within the adhesive itself.[2][3] This is in contrast to some other color change adhesives like Grēngloo™, which have shown a higher prevalence of bond failure at the enamel-adhesive interface.[2][3]

Experimental Protocols

The following sections provide a detailed overview of the methodologies utilized in the in-vitro assessment of orthodontic adhesives.

Shear Bond Strength Testing

The determination of shear bond strength is a standardized procedure designed to quantify the adhesive's ability to resist forces that are parallel to the bonding surface.

Specimen Preparation:

  • Extracted human or bovine teeth (typically premolars or incisors) are collected and stored in a solution such as normal saline to maintain hydration.

  • The buccal surface of each tooth is cleaned with non-fluoridated pumice and a rubber cup.

  • The teeth are then mounted in acrylic resin blocks, ensuring the buccal surface is parallel to the base.

  • The enamel surface is prepared according to the manufacturer's instructions for the specific adhesive being tested. This typically involves etching with phosphoric acid and application of a primer.

  • An orthodontic bracket is bonded to the prepared enamel surface using the adhesive. Excess adhesive (flash) is removed from the periphery of the bracket base.

  • The adhesive is light-cured for a specified duration using a dental curing light.

Testing Procedure:

  • The mounted specimen is secured in a universal testing machine.

  • A shear force is applied to the bracket-tooth interface at a constant crosshead speed (e.g., 1 mm/min) until debonding occurs.

  • The force required to debond the bracket is recorded in Newtons (N).

  • The shear bond strength is calculated in Megapascals (MPa) by dividing the debonding force (N) by the surface area of the bracket base (mm²).

Adhesive Remnant Index (ARI) Scoring

Following the shear bond strength test, the debonded bracket and the tooth surface are examined to assess the amount of adhesive remaining.

Evaluation Procedure:

  • The enamel surface of the tooth and the base of the debonded bracket are examined under magnification, typically with a stereomicroscope.

  • The amount of adhesive remaining on the enamel surface is scored according to the Adhesive Remnant Index (ARI) scale. A common scale is:

    • Score 0: No adhesive remaining on the tooth.

    • Score 1: Less than half of the adhesive remaining on the tooth.

    • Score 2: More than half of the adhesive remaining on the tooth.

    • Score 3: All adhesive remaining on the tooth, with a distinct impression of the bracket mesh.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in-vitro study comparing the shear bond strength of orthodontic adhesives.

experimental_workflow cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis start Tooth Collection (Human/Bovine) cleaning Cleaning with Pumice start->cleaning mounting Mounting in Acrylic cleaning->mounting etching Enamel Etching mounting->etching priming Primer Application etching->priming bonding Bracket Bonding with Adhesive priming->bonding curing Light Curing bonding->curing testing_machine Universal Testing Machine curing->testing_machine shear_test Shear Force Application testing_machine->shear_test debonding Debonding shear_test->debonding sbs_calc SBS Calculation (MPa) debonding->sbs_calc ari_scoring ARI Scoring debonding->ari_scoring stat_analysis Statistical Analysis sbs_calc->stat_analysis ari_scoring->stat_analysis

Caption: Experimental workflow for in-vitro shear bond strength testing.

Color Change Characteristics

A key feature of this compound™ Plus is its color-changing property, designed to aid in the placement of brackets and the removal of excess adhesive. The adhesive is pink upon application and becomes translucent after light curing.[4]

Quantitative analysis using a spectrophotometer has shown that this compound™ Plus exhibits a significant color change during initial polymerization.[5] In one study, it demonstrated the largest color change among several color-changing adhesives evaluated.[5] While the color change is a visual aid and does not indicate the completion of the curing process, it provides a distinct advantage for clinicians.[6] It is important to note that, like other hydrophilic adhesives, if excess flash is not completely removed, it may be susceptible to discoloration over time depending on the patient's diet.[4]

References

A Comparative Analysis of Bond Failure in Orthodontic Adhesives: Transbond XT vs. Color-Change Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the bond strength and failure characteristics of the conventional orthodontic adhesive, Transbond XT, against emerging color-change adhesives. This guide synthesizes in-vitro experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance.

In the pursuit of clinical efficiency and improved patient outcomes, orthodontic materials are continuously evolving. Color-change adhesives have emerged as a popular alternative to conventional materials like this compound XT, offering enhanced visibility for precise bracket placement and simplified cleanup of adhesive remnants. This guide provides a comparative analysis of the bond failure characteristics of this compound XT versus several prominent color-change adhesives, supported by experimental data on shear bond strength (SBS) and the Adhesive Remnant Index (ARI).

Quantitative Performance Metrics

The following tables summarize the shear bond strength and adhesive remnant index scores from various in-vitro studies, offering a quantitative comparison between this compound XT and different color-change adhesives at various time intervals after bonding.

Shear Bond Strength (SBS) Comparison

Shear bond strength is a critical measure of an adhesive's ability to resist the forces that can lead to bracket debonding. The data below, collected from multiple studies, presents the mean SBS values in megapascals (MPa). All tested adhesives demonstrate bond strengths considered clinically acceptable for orthodontic purposes[1][2][3].

Adhesive15 Minutes (MPa)24 Hours (MPa)1 Week (MPa)
This compound XT -12.91 ± 2.0[4]13.8
This compound Plus (Color Change) --14.7[5]
Grēngloo (Color Change) Highest Average[1]11.3[5]-
Blúgloo (Color Change) -> 15 minutes[1]-

Note: Direct statistical comparisons across different studies should be made with caution due to variations in experimental protocols.

Adhesive Remnant Index (ARI) Scores

The Adhesive Remnant Index (ARI) is a qualitative measure used to assess the amount of adhesive remaining on the tooth surface after bracket debonding. Scores range from 0 (no adhesive left on the tooth) to 3 (all adhesive left on the tooth). A higher incidence of scores 1 and 2 is often preferred as it indicates failure at the bracket-adhesive interface or within the adhesive itself, which can simplify the cleaning process and reduce the risk of enamel damage.

AdhesivePredominant ARI ScoreKey Findings
This compound XT 3[5]In some studies, over 50% of samples had an ARI score of 3[2][5]. Another study found 40% of samples had an ARI score of 3[6].
This compound Plus (Color Change) 3[5]Similar to this compound XT, over 50% of samples in some tests showed an ARI score of 3[2][5].
Grēngloo (Color Change) 1[5]Over 80% of samples presented with an ARI score of 1 at all tested time points[2][5].

Experimental Protocols

The data presented in this guide is derived from in-vitro studies employing standardized methodologies to assess bond failure. The following is a generalized experimental protocol synthesized from the cited research.

Sample Preparation and Bonding
  • Tooth Selection: Extracted human premolars or bovine incisors are typically used[1][3][5]. The teeth must have intact buccal enamel, be free of caries or fillings, and not have undergone any pretreatment with chemical agents[7].

  • Cleaning and Polishing: Adherent soft tissue is removed, and the teeth are cleaned. The buccal enamel surface is polished with a pumice slurry for approximately 10 seconds and then rinsed with water[7].

  • Etching and Priming: The enamel is acid-etched, followed by the application of a primer. Some studies utilize a self-etching primer, which combines these two steps[5].

  • Bracket Bonding: Orthodontic brackets are bonded to the prepared tooth surface using one of the adhesive systems (e.g., this compound XT, this compound Plus, Grēngloo). Excess adhesive is removed from the bracket periphery.

  • Light Curing: The adhesive is light-cured according to the manufacturer's instructions. Curing times can be a variable in some studies[8].

  • Storage: Samples are often stored in distilled water at 37°C to simulate the oral environment for varying periods (e.g., 24 hours, 1 week) before testing[5].

Shear Bond Strength (SBS) Testing
  • Testing Machine: A universal testing machine (e.g., Instron) is used to apply a shear force to the bracket[1][3][9].

  • Force Application: A shearing rod applies a force parallel to the tooth surface at the bracket-tooth interface in an occluso-gingival or inciso-gingival direction[9][10].

  • Crosshead Speed: The force is applied at a constant crosshead speed, typically ranging from 0.5 mm/min to 1 mm/min[9][10].

  • Data Recording: The force required to debond the bracket is recorded in Newtons (N) and then converted to megapascals (MPa) by dividing the force by the bracket base surface area.

Adhesive Remnant Index (ARI) Scoring
  • Visual Inspection: After debonding, the enamel surface of each tooth is examined under magnification (e.g., a stereomicroscope at 10x or 20x)[2][10].

  • Scoring: The amount of adhesive remaining on the tooth is scored using the ARI, a 4-point scale.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in-vitro bond failure analysis of orthodontic adhesives.

Bond_Failure_Analysis_Workflow cluster_prep Sample Preparation cluster_bonding Bonding Procedure cluster_testing Testing & Analysis Tooth_Selection Tooth Selection (Human/Bovine) Cleaning_Polishing Cleaning & Polishing (Pumice Slurry) Tooth_Selection->Cleaning_Polishing Etching_Priming Etching & Priming (Acid Etch / SEP) Cleaning_Polishing->Etching_Priming Bracket_Bonding Bracket Bonding (Adhesive Application) Etching_Priming->Bracket_Bonding Light_Curing Light Curing Bracket_Bonding->Light_Curing Storage Sample Storage (Simulated Oral Environment) Light_Curing->Storage SBS_Testing Shear Bond Strength (SBS) Testing (Universal Testing Machine) Storage->SBS_Testing ARI_Scoring Adhesive Remnant Index (ARI) Scoring (Stereomicroscope) SBS_Testing->ARI_Scoring

In-vitro experimental workflow for orthodontic adhesive bond failure analysis.

Conclusion

Both this compound XT and the compared color-change adhesives demonstrate clinically acceptable shear bond strengths for orthodontic applications[1][3]. While SBS values show some variation between materials and testing conditions, the most notable difference lies in the mode of bond failure, as indicated by the ARI scores. Color-change adhesives like Grēngloo tend to fail at the bracket-adhesive interface, leaving a cleaner enamel surface post-debonding[2][5]. In contrast, this compound XT and this compound Plus more frequently exhibit failure at the adhesive-enamel interface, with more adhesive remaining on the tooth[2][5]. This suggests that while all adhesives provide adequate bond strength, the choice of adhesive can significantly impact the clinical efficiency of the debonding and cleanup process. Researchers and clinicians should consider these performance characteristics when selecting an adhesive for specific clinical applications.

References

In Vitro Showdown: Transbond Adhesives Face Long-Term Bond Strength and Degradation Challenge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro comparison of Transbond orthodontic adhesives against market alternatives reveals nuances in long-term bond strength and material degradation. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of performance under simulated clinical conditions.

In the demanding environment of the oral cavity, the longevity and stability of orthodontic adhesives are paramount to successful treatment outcomes. 3M's this compound series of adhesives, including this compound XT, this compound Plus Self-Etching Primer, and this compound MIP Moisture Insensitive Primer, are widely utilized in clinical practice. This guide delves into their in vitro performance over time, comparing them with other commercially available orthodontic adhesives through the lens of shear bond strength (SBS) after artificial aging and direct measures of material degradation.

Long-Term Bond Strength: A Comparative Analysis

The ability of an adhesive to maintain a strong bond between the bracket and enamel over the course of orthodontic treatment is critical. In vitro studies frequently employ artificial aging protocols, such as water storage and thermocycling, to simulate the effects of the oral environment on bond strength.

Shear Bond Strength After Water Storage

Water storage is a common method to simulate the hydrolytic degradation of adhesive resins over time. The following table summarizes the shear bond strength of this compound adhesives compared to other products after various periods of water storage.

Adhesive SystemTime PointMean Shear Bond Strength (MPa) ± SDComparison Adhesive(s)Mean Shear Bond Strength (MPa) ± SD of Competitor(s)
This compound XT 24 hours12.71 ± (not specified)First Step5.30 ± (not specified)
30 days(not specified)First Step(not specified)
3 months(not specified)First Step(not specified)
This compound Plus SEP 24 hours10.96 ± (not specified)First Step5.30 ± (not specified)
30 days(not specified)First Step(not specified)
3 months(not specified)First Step(not specified)
This compound XT 24 hours25.5 ± 1.69Heliosit Orthodontic10.54 ± 1.86[1]
This compound XT 48 hours12.91 ± 2.0Heliosit, Enlight, Bracepaste10.93 ± 1.71, 11.77 ± 1.87, 12.87 ± 1.59[2]
This compound MIP (wet)24 hours(not specified)Assure Plus (wet)12.63 ± 6.64[3]

Note: "not specified" indicates that the standard deviation was not provided in the source material. Some data points for time-based degradation were not available in the reviewed literature.

Shear Bond Strength After Thermocycling

Thermocycling simulates the temperature fluctuations that occur in the oral cavity, which can stress the adhesive interface and lead to bond degradation.

Adhesive SystemThermocycling ProtocolMean Shear Bond Strength (MPa) ± SDComparison Adhesive(s)Mean Shear Bond Strength (MPa) ± SD of Competitor(s)
This compound Plus 10,000 cycles(not specified)APC Flash-Free(not specified)
20,000 cycles(significantly decreased)APC Flash-Free(significantly decreased)[2]

Material Degradation: Water Sorption and Solubility

Direct measures of material degradation, such as water sorption and solubility, provide insight into the long-term stability of the adhesive itself. Excessive water sorption can lead to plasticization of the polymer network, reducing its mechanical properties, while high solubility indicates a loss of material over time.

A study comparing the water sorption and solubility of several orthodontic composites over a 30-day period provided the following insights:

AdhesiveWater Sorption (µg/mm³) after 30 days (Mean ± SD)Water Solubility (µg/mm³) after 30 days (Mean ± SD)
This compound XT (not specified)(not specified)
Bisco Ortho Bracket Paste(not specified)(not specified)
Light Bond(not specified)(not specified)
Tetric Evo FlowSignificantly HigherSignificantly Higher[4]

Note: While the study indicated no significant difference in water sorption between this compound XT, Bisco Ortho Bracket Paste, and Light Bond, specific mean and standard deviation values were not provided in the abstract.[4] Tetric Evo Flow, a flowable composite, showed significantly higher water sorption and solubility compared to the traditional orthodontic composites.[4]

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Shear Bond Strength (SBS) Testing Protocol
  • Specimen Preparation: Extracted human or bovine teeth are cleaned and mounted in acrylic resin, leaving the buccal surface exposed. The enamel surface is then prepared according to the manufacturer's instructions for the specific adhesive being tested (e.g., acid-etching for conventional adhesives, or direct application for self-etching primers).

  • Bracket Bonding: Orthodontic brackets are bonded to the prepared enamel surfaces using the designated adhesive. Excess adhesive is removed, and the adhesive is light-cured according to the manufacturer's recommendations.

  • Artificial Aging: Bonded specimens undergo an aging protocol, such as:

    • Water Storage: Specimens are stored in distilled water at 37°C for a specified period (e.g., 24 hours, 30 days, 3 months, 6 months).

    • Thermocycling: Specimens are subjected to a set number of cycles between cold (e.g., 5°C) and hot (e.g., 55°C) water baths with a specific dwell time in each.

  • Debonding: A universal testing machine is used to apply a shear force to the bracket at a specified crosshead speed (e.g., 1 mm/min) until the bracket debonds. The force at which failure occurs is recorded.

  • SBS Calculation: The shear bond strength is calculated in megapascals (MPa) by dividing the failure load (in Newtons) by the surface area of the bracket base (in mm²).

Water Sorption and Solubility Testing Protocol (Based on ISO 4049)
  • Specimen Fabrication: Disc-shaped specimens of the adhesive material are fabricated using a standardized mold.

  • Initial Conditioning: The specimens are placed in a desiccator until a constant mass (m1) is achieved.

  • Water Immersion: The conditioned specimens are immersed in distilled water at 37°C for a specified period (e.g., 1, 7, or 30 days).

  • Mass Measurement after Immersion: After the immersion period, the specimens are removed from the water, blotted dry, and weighed to determine the mass after water sorption (m2).

  • Reconditioning: The specimens are then returned to the desiccator until they reach a constant mass again (m3).

  • Calculation:

    • Water Sorption (Wsp): Wsp = (m2 - m3) / V

    • Solubility (Wsl): Wsl = (m1 - m3) / V (where V is the volume of the specimen in mm³).

Visualizing the Experimental Workflow

To further clarify the process of evaluating long-term bond strength, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_preparation Specimen Preparation cluster_bonding Bonding Procedure cluster_aging Artificial Aging cluster_testing Mechanical Testing start Tooth Extraction & Cleaning mounting Mounting in Acrylic start->mounting enamel_prep Enamel Surface Preparation mounting->enamel_prep adhesive_app Adhesive Application enamel_prep->adhesive_app bracket_placement Bracket Placement & Curing adhesive_app->bracket_placement aging_protocol Water Storage or Thermocycling bracket_placement->aging_protocol sbs_test Shear Bond Strength Test aging_protocol->sbs_test data_analysis Data Analysis (MPa) sbs_test->data_analysis

Caption: Experimental workflow for in vitro shear bond strength testing of orthodontic adhesives.

Conclusion

The in vitro data suggests that this compound adhesives, particularly this compound XT, demonstrate robust shear bond strength that is often comparable or superior to other tested adhesives in short-term evaluations.[1][2] However, long-term performance, especially under conditions of prolonged water exposure and thermal stress, warrants careful consideration. While direct, long-term degradation data is limited, the available information on water sorption and solubility indicates that traditional orthodontic composites like this compound XT may offer greater stability than some flowable composites.[4] For moisture-sensitive clinical situations, products like this compound MIP have shown acceptable performance.[5][6]

Researchers and clinicians should consider the specific clinical application and the available evidence on long-term performance when selecting an orthodontic adhesive. Further long-term in vitro studies focusing on a wider range of degradation metrics are needed to provide a more complete picture of the performance of these materials over the typical duration of orthodontic treatment.

References

Comparative Cytotoxicity of Transbond XT and Other Dental Adhesives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro cytotoxicity of Transbond XT, a widely used orthodontic adhesive, with other commercially available dental adhesives. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data on cell viability and outlines the methodologies employed in these critical biocompatibility assessments.

Executive Summary

The biocompatibility of dental materials is a paramount concern in patient safety. Orthodontic adhesives, which remain in prolonged contact with oral tissues, have the potential to release cytotoxic components. This guide consolidates findings from multiple studies that have evaluated the cytotoxicity of this compound XT in comparison to other light-cured, no-mix, and flowable dental adhesives. The data consistently demonstrates that while most adhesives exhibit some level of cytotoxicity, particularly in their freshly cured state, this effect tends to diminish over time. The cytotoxic potential is influenced by factors such as the chemical composition of the adhesive, the degree of polymerization, and the duration of exposure.

Quantitative Data Summary

The following tables summarize the quantitative data on cell viability from various studies comparing this compound XT with other dental adhesives. The most common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Table 1: Comparative Cytotoxicity of this compound XT and Other Dental Adhesives on Human Oral Fibroblasts

AdhesiveTime PointCell Viability (%)Cytotoxicity LevelReference
This compound XT Day 1>90%Essentially Non-cytotoxic[1]
Day 3Mildly cytotoxicMildly cytotoxic
Day 5~100%Non-cytotoxic[1]
Day 7Slightly reducedMildly cytotoxic[1]
Unite (No-mix) Day 1Moderately reducedModerately cytotoxic[1]
Day 3~100%Non-cytotoxic[1]
Day 5~100%Non-cytotoxic[1]
Day 7Slightly reducedMildly cytotoxic[1]
Denfil Flow (Flowable) Day 1>90%Essentially Non-cytotoxic[1]
Day 3~100%Non-cytotoxic[1]
Day 5~100%Non-cytotoxic[1]
Day 7Slightly reducedMildly cytotoxic[1]

Table 2: Comparative Cytotoxicity of Various Light-Cured Orthodontic Adhesives

AdhesiveCell LineCell Viability (%)Cytotoxicity LevelReference
This compound XT hDPSC37 ± 18.2% (100% extract)Moderate[2]
This compound Plus Color Change hDPSCN/A (CC50 = 80.8%)Moderate[2]
Enlight hDPSCN/A (CC50 = 65.9%)Moderate[2]
Blugloo hDPSC21 ± 28.1% (100% extract)Severe[2]
This compound XT L-92966.8 ± 20.19% - 78.26 ± 13.42%Slight to Moderate[2]
Light Bond L-92966.8 ± 20.19% - 78.26 ± 13.42%Slight to Moderate[2]
Concise L-92966.8 ± 20.19% - 78.26 ± 13.42%Slight to Moderate[2]
This compound LR Gingival Fibroblasts90%Slight[3]
This compound XT Gingival Fibroblasts86%Slight[3]
Blugloo Gingival Fibroblasts85%Slight[3]
Clearfil ES-2 Gingival Fibroblasts89%Slight[3]
Clearfil ES Flow Gingival Fibroblasts89%Slight[3]
Filtek Supreme XTE Gingival Fibroblasts89%Slight[3]
Grengloo Gingival Fibroblasts89%Slight[3]

hDPSC: human Dental Pulp Stem Cells; L-929: Mouse Fibroblast Cell Line Cytotoxicity classification based on cell viability: >90% (non-cytotoxic), 60-90% (slightly cytotoxic), 30-59% (moderately cytotoxic), <30% (severely cytotoxic).[2]

Experimental Protocols

The following sections detail the typical experimental methodologies used to assess the cytotoxicity of dental adhesives.

Cell Culture and Maintenance

Human oral fibroblasts, human dental pulp stem cells, or established cell lines like L-929 mouse fibroblasts are commonly used.[1][2] Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal calf serum and antibiotics.[1] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of Adhesive Eluates
  • Sample Preparation: Discs of the dental adhesives are prepared and cured according to the manufacturer's instructions.

  • Elution: The cured adhesive discs are immersed in the cell culture medium.

  • Incubation: The medium containing the adhesive discs is incubated for specific periods (e.g., 24 hours, 3 days, 5 days, 7 days) to allow for the leaching of components.[1]

  • Extraction: The medium, now containing the leached components (eluate), is collected and filtered to remove any solid particles.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Exposure to Eluates: The culture medium is replaced with the prepared adhesive eluates.

  • Incubation: The cells are incubated with the eluates for a defined period (e.g., 24 hours).

  • MTT Addition: The eluates are removed, and MTT solution is added to each well. The plates are then incubated to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The amount of formazan produced is proportional to the number of viable cells.

  • Calculation of Cell Viability: Cell viability is calculated as a percentage relative to the control group (cells cultured in medium without adhesive eluates).

Signaling Pathway of Dental Adhesive Cytotoxicity

The cytotoxicity of resin-based dental adhesives is often attributed to the leaching of unreacted monomers, such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). These monomers can induce cellular stress and apoptosis through various signaling pathways. One of the key mechanisms involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage.

Cytotoxicity_Pathway cluster_extracellular cluster_cellular LeachedMonomers Leached Monomers (e.g., Bis-GMA, TEGDMA) ROS ↑ Reactive Oxygen Species (ROS) LeachedMonomers->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CaspaseActivation Caspase Activation MitochondrialDysfunction->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Proposed signaling pathway for cytotoxicity induced by leached dental adhesive monomers.

Conclusion

The in vitro studies reviewed in this guide indicate that while this compound XT and other dental adhesives can exhibit cytotoxic effects, these are generally moderate and tend to decrease over time as the material fully cures and the leaching of unreacted monomers subsides. The choice of adhesive should consider not only its physical properties but also its biocompatibility profile. Further research is warranted to fully elucidate the long-term biological effects of these materials in the oral environment. This guide provides a foundational understanding for researchers and professionals in the field to make informed decisions and to guide future studies in this critical area of dental material science.

References

Transbond Adhesive Bond Strength: A Comparative Analysis on Zirconia and Other Restorative Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the bond strength of 3M's Transbond™ XT adhesive to various dental restorative materials, with a primary focus on zirconia. Through a comparative analysis of published experimental data, this document aims to offer objective insights into the performance of this compound XT against other commercially available orthodontic adhesives. Detailed experimental protocols and quantitative data are presented to aid in the critical assessment and selection of bonding agents for clinical and research applications.

Comparative Shear Bond Strength of Orthodontic Adhesives

The following table summarizes the shear bond strength (SBS) of this compound XT and other adhesives to different restorative materials as reported in various in-vitro studies. It is important to note that bond strength can be influenced by numerous factors, including the specific composition of the restorative material, surface treatment protocols, and the experimental setup.

Restorative MaterialAdhesive SystemMean Shear Bond Strength (MPa)Key Findings
Zirconia This compound XT 2.52[1]Significantly lower bond strength compared to other adhesives on zirconia.[1]
Assure® Plus AllNot specified, but higher than this compound XTHigher bond strength than this compound XT on zirconia.
Scotchbond Universal Adhesive with this compound XT19.25 ± 9.07 (with sandblasting)Sandblasting significantly improved the bond strength of this compound XT to zirconia when used with a universal adhesive.[2]
This compound™ XT (with sandblasting)Significantly higher than untreatedSandblasting is a crucial step for improving the bond strength of this compound XT to zirconia.
Enamel (for reference) This compound XT 10.22 ± 4.83, 13.18 ± 5.71, 15.49, 19.9Consistently exhibits high bond strength to enamel, often serving as a benchmark.[3][4][5]
BracepasteLower than this compound XT
Aqualine LC10.05 ± 4.0Clinically acceptable bond strength, comparable to this compound XT.[3]
EnlightLower than this compound XT
HeliositLower than this compound XT
OrthofixLower than this compound XT
Eagle Bond18.9No statistically significant difference from this compound XT.[5]
Resinomer24.9Superior bond strength compared to this compound XT.[5]
Rely-a-BondLower than this compound XT
This compound Plus with this compound XT11.57Clinically acceptable bond strength.[4]
Xeno V with Xeno Ortho13.51Clinically acceptable bond strength.[4]
GoTo™234.89N ± 39.83 (at 24 hours)No statistically significant difference from this compound XT.
Composite Resin This compound XT Lower than on enamel
Scotchbond Universal16.61 (on Filtek Supreme XTE)Provided the best bonding on composite surfaces without additional primers.[1]
iBond™Lower than this compound XT and Scotchbond Universal
Porcelain (Feldspathic/Lithium Disilicate) This compound XT Adequate for clinical use
Assure® Plus AllHigher than this compound XTApplication of hydrofluoric acid and silane (B1218182) is crucial for bonding to porcelain.[1]
Scotchbond UniversalProvided good bonding on porcelain surfaces.[1]

Experimental Protocols

The following sections detail the typical methodologies employed in the in-vitro studies cited in this guide for evaluating the shear bond strength of orthodontic adhesives.

Specimen Preparation
  • Zirconia Blocks : Zirconia blocks (e.g., Y-TZP) are fabricated to standardized dimensions (e.g., 10x10x2 mm).

  • Surface Treatment : To enhance adhesion, the bonding surfaces of the zirconia blocks undergo various treatments:

    • No Treatment (Control) : The surface is left as-is after fabrication.

    • Sandblasting (Air-particle abrasion) : The surface is blasted with aluminum oxide (Al₂O₃) particles (e.g., 50 µm) at a specified pressure and duration. This method is often cited as significantly improving bond strength to zirconia.

    • Acid Etching : For silicate-based ceramics like porcelain, hydrofluoric acid (HF) is commonly used to create a micro-retentive surface. However, this is generally ineffective for zirconia.

  • Other Restorative Materials : Specimens of composite resin and porcelain are prepared according to standard dental laboratory procedures.

  • Enamel Specimens : Extracted human or bovine teeth are cleaned, and the enamel surfaces are prepared for bonding.

Bonding Procedure
  • Primer Application : A thin layer of a compatible primer (e.g., this compound XT Primer, a universal adhesive, or a specific zirconia primer) is applied to the treated surface of the restorative material.

  • Adhesive Application : The orthodontic adhesive (e.g., this compound XT) is applied to the base of the orthodontic bracket.

  • Bracket Placement : The bracket is firmly pressed onto the primed surface of the specimen.

  • Excess Removal : Any excess adhesive around the bracket base is carefully removed.

  • Light Curing : The adhesive is polymerized using a dental curing light for a specified duration (e.g., 20-40 seconds) from different directions (mesial, distal, occlusal, and gingival).

Shear Bond Strength Testing
  • Storage : The bonded specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.

  • Thermocycling : In some studies, specimens undergo thermocycling (e.g., 5000 cycles between 5°C and 55°C) to simulate temperature changes in the oral cavity and test the durability of the bond.

  • Testing Machine : A universal testing machine is used to apply a shear force to the bracket until debonding occurs.

  • Crosshead Speed : A standardized crosshead speed (e.g., 0.5 mm/min or 1 mm/min) is used to apply the load.

  • Data Recording : The force required to debond the bracket is recorded in Newtons (N) and converted to Megapascals (MPa) by dividing the force by the area of the bracket base.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the shear bond strength of an orthodontic adhesive to a restorative material.

experimental_workflow cluster_prep Specimen Preparation cluster_bonding Bonding Procedure cluster_testing Shear Bond Strength Testing cluster_alternatives Comparative Groups Zirconia Zirconia Block Fabrication SurfaceTx Surface Treatment (e.g., Sandblasting) Zirconia->SurfaceTx OtherMaterials Other Restorative Materials (Composite, Porcelain) Primer Primer Application SurfaceTx->Primer Adhesive Adhesive Application to Bracket Primer->Adhesive OtherAdhesives Alternative Adhesives Placement Bracket Placement Adhesive->Placement Curing Light Curing Placement->Curing Storage Storage in Water (24h, 37°C) Curing->Storage Testing Universal Testing Machine Storage->Testing Data Data Analysis (MPa) Testing->Data

Caption: Experimental workflow for shear bond strength testing.

Conclusion

This compound XT consistently demonstrates high and reliable shear bond strength to enamel, making it a gold standard in orthodontics. However, its performance on untreated zirconia is suboptimal. For successful bonding to zirconia, surface treatment, particularly sandblasting, is imperative. When bonding to zirconia and other restorative materials like composite and porcelain, the use of a universal adhesive or a specific primer in conjunction with this compound XT can significantly enhance bond strength.[1][2] Alternative adhesive systems, such as Resinomer and certain universal adhesives, may offer superior bond strength to specific restorative materials and should be considered based on the clinical scenario.[1][5] Researchers and clinicians should carefully consider the restorative material and employ appropriate surface conditioning and adhesive protocols to ensure durable orthodontic bonding.

References

Safety Operating Guide

Proper Disposal of Transbond™ Adhesives: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory materials is paramount for environmental protection and occupational safety. This document provides detailed procedures for the proper disposal of Transbond™ orthodontic adhesives, developed to assist researchers, scientists, and drug development professionals in maintaining a safe and efficient laboratory environment. The following guidelines are based on the manufacturer's Safety Data Sheets (SDS) and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound™ products with appropriate personal protective equipment (PPE).

  • Gloves: Wear protective gloves to prevent skin contact. Acrylates may penetrate commonly used gloves; if contact occurs, remove the glove immediately, wash hands with soap and water, and re-glove.[1][2]

  • Eye Protection: Safety glasses with side shields are recommended to prevent eye contact.[3]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any potential vapors.[3][4]

In the event of a spill, contain the material, collect as much as possible, and place it in a closed, approved container for disposal.[1][2][5]

Disposal Procedures for Uncured and Cured this compound™

The disposal method for this compound™ adhesives varies depending on whether the material is cured (polymerized) or uncured. It is essential to follow the correct procedure to ensure regulatory compliance and environmental safety. This compound™ products are generally not regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

Material StateRecommended Disposal MethodAlternative Disposal Method
Uncured this compound™ Incinerate in a permitted waste incineration facility.[1][4][5]As a disposal alternative, dispose of in a permitted industrial waste facility.[1]
Cured this compound™ Dispose of in a permitted industrial waste facility.[1][4][5]If no other options are available, place in a landfill designed for industrial waste.[1][2][4][5]

Disposal of Contaminated Materials

Any materials that come into contact with this compound™ adhesives, such as gloves, mixing pads, and applicators, should be considered contaminated and disposed of accordingly. These items should be collected in a designated, sealed container and disposed of in accordance with local, regional, national, and international regulations.[1][2][5]

Experimental Protocols

Detailed experimental protocols are not cited for the disposal procedures of this compound™ products. The disposal guidelines are based on the chemical properties and safety information provided by the manufacturer.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound™ adhesives and associated waste.

TransbondDisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_uncured Uncured Waste Path cluster_cured Cured Waste Path cluster_contaminated Contaminated Materials start This compound™ Waste Generated assess_state Is the adhesive cured or uncured? start->assess_state contaminated_items Contaminated Items (Gloves, Tips, etc.) start->contaminated_items incinerate Incinerate at a permitted facility assess_state->incinerate Uncured industrial_waste Dispose in a permitted industrial waste facility assess_state->industrial_waste Cured landfill Landfill in a designated industrial waste site industrial_waste->landfill If no other option dispose_local Dispose according to local/regional regulations contaminated_items->dispose_local

Caption: Workflow for the proper disposal of this compound™ adhesive waste.

It is imperative to always consult the specific Safety Data Sheet for the this compound™ product in use and to adhere to all applicable local, regional, and national waste disposal regulations.

References

Essential Safety and Handling Guide for Transbond Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Transbond orthodontic adhesives. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure to the chemical components of this compound, which may cause eye and skin irritation, or allergic reactions.[1][2][3][4][5]

PPE CategoryItemSpecifications and Usage
Hand Protection Nitrile GlovesAcrylates may penetrate commonly used gloves; nitrile gloves are recommended.[1][4][6] A no-touch technique is advised. If the glove comes into contact with the product, it should be removed and discarded immediately, followed by hand washing with soap and water before re-gloving.[1][2][3][4]
Eye Protection Safety Glasses with Side ShieldsTo be worn at all times to prevent contact with eyes, which can cause mild to moderate irritation.[1][4][5]
Respiratory Protection Not generally requiredUse in a well-ventilated area is sufficient for typical applications.[1][4][5] For large spills or in confined spaces, mechanical ventilation may be necessary.[1][2][5]
Protective Clothing Lab Coat or GownLong-sleeved protective clothing should be worn to cover skin and personal garments from potential splashes and contamination.[7][8][9] Contaminated clothing should be removed and washed before reuse.[2][3]

II. Operational Protocol: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for both safety and the effective application of this compound adhesives.

  • Preparation :

    • Ensure the work area is well-ventilated.[1][4][5]

    • Don all required PPE as specified in the table above.

    • Store the product out of direct sunlight as it is light-sensitive.[1][4]

  • Application :

    • A "no-touch" technique is highly recommended during application.[1][4]

    • If using capsules, insert them into the dispenser and apply a small amount of adhesive with slow, steady pressure.[10][11]

    • For syringe application, dispense a small amount onto the bracket base.[12]

    • Avoid premature curing from ambient light by covering the patient's mouth with a dark-colored mask if final positioning is delayed.[10][11]

  • Curing :

    • Once the bracket is positioned, remove any excess adhesive.[10][11]

    • Hold the curing light at a distance of 2-3 mm from the appliance.[10][11]

    • Archwires can be placed immediately after the final bracket is cured.[10]

  • Post-Procedure :

    • Properly dispose of all single-use items and contaminated materials (see Section IV).

    • Clean and disinfect reusable equipment according to the manufacturer's instructions.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

III. Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush the eyes with large amounts of water. If irritation persists, seek medical attention.[1][10]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water.[1][3][4] If skin irritation or a rash develops, get medical advice.[2][3][5]
Inhalation Move the individual to fresh air. If respiratory symptoms develop, seek medical attention.[1][4]
Ingestion Do not induce vomiting. Give the person two glasses of water and seek medical attention.[1][4]

IV. Spill Management and Disposal Plan

Proper containment and disposal are necessary to mitigate environmental contamination and workplace hazards.

Spill Management :

  • Evacuate and Ventilate : Clear the area of unprotected personnel and ensure adequate ventilation.[1][2][5]

  • Containment : For larger spills, prevent entry into drains and waterways by using absorbent materials like bentonite (B74815) or vermiculite.[1]

  • Clean-up :

    • Collect as much of the spilled material as possible.[1][2][4][5]

    • Clean the remaining residue with an appropriate solvent, following all safety precautions on the solvent's Safety Data Sheet.[1][2][3][5]

    • Place all collected material into a closed, approved container for disposal.[1][2][4][5]

Disposal Plan :

  • Uncured Product : Uncured this compound should be incinerated in a permitted waste incineration facility as a disposal alternative.[2][5]

  • Cured Product : Once fully cured or polymerized, the product can be disposed of in a permitted industrial waste facility or a sanitary landfill.[1][2][4][5]

  • Regulations : Always consult and adhere to local, regional, and national regulations for waste disposal.[2][3][4][5]

V. Workflow for Safe Handling of this compound

Transbond_Handling_Workflow This compound Handling and Safety Workflow cluster_prep Preparation cluster_handling Handling and Application cluster_post Post-Application cluster_emergency Emergency Procedures prep_start Start ppe Don Personal Protective Equipment (Gloves, Safety Glasses, Lab Coat) prep_start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation application Apply this compound using 'No-Touch' Technique ventilation->application curing Light Cure the Adhesive application->curing disposal Dispose of Waste Materials (Cured vs. Uncured) curing->disposal cleanup Clean and Disinfect Work Area disposal->cleanup remove_ppe Remove PPE cleanup->remove_ppe hand_wash Wash Hands Thoroughly remove_ppe->hand_wash spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response exposure Personal Exposure Occurs exposure_response Follow First Aid Procedures exposure->exposure_response

Caption: Workflow for the safe handling, application, and disposal of this compound adhesive.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.